molecular formula C10H8ClNO B123939 1-Methyl-1H-indole-3-carbonyl chloride CAS No. 126921-19-5

1-Methyl-1H-indole-3-carbonyl chloride

Cat. No.: B123939
CAS No.: 126921-19-5
M. Wt: 193.63 g/mol
InChI Key: MCDFXFLLOVQTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indole-3-carbonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFXFLLOVQTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568739
Record name 1-Methyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126921-19-5
Record name 1-Methyl-1H-indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-1H-indole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of 1-Methyl-1H-indole-3-carbonyl Chloride

In the landscape of medicinal chemistry and organic synthesis, this compound stands out as a pivotal intermediate. Its utility lies in its function as a highly reactive acylating agent, enabling the introduction of the 1-methyl-1H-indol-3-oyl moiety into a diverse range of molecular scaffolds.[1] The N-methylation of the indole ring is a critical design feature; it enhances stability and solubility in many organic solvents while crucially preventing unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole.[1] This directs subsequent nucleophilic attacks exclusively to the acyl chloride group, offering chemists precise control over molecular assembly. This guide provides an in-depth exploration of the primary synthetic route to this valuable building block: the conversion of 1-Methyl-1H-indole-3-carboxylic acid to its corresponding acyl chloride. We will dissect the mechanistic underpinnings, compare field-proven protocols, and address the critical aspects of handling and characterization.

Section 1: Foundational Chemistry and Strategic Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering it relatively unreactive toward nucleophiles. By replacing it with a chloride, the carbonyl carbon becomes significantly more electrophilic, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles, including alcohols and amines.[1]

The overall transformation is depicted below:

Caption: Figure 1. General Synthetic Scheme.

The two most prevalent and reliable methods for this conversion employ thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents is often dictated by the sensitivity of the substrate, desired reaction conditions, and cost considerations.

Table 1: Physicochemical Properties of Key Compounds
Property1-Methyl-1H-indole-3-carboxylic acidThis compound
IUPAC Name 1-methylindole-3-carboxylic acid1-methylindole-3-carbonyl chloride[1]
CAS Number 1135-24-6126921-19-5[1]
Molecular Formula C₁₀H₉NO₂C₁₀H₈ClNO[1]
Molecular Weight 175.19 g/mol 193.63 g/mol [1]

Section 2: Synthetic Methodologies and Mechanistic Insights

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. Both thionyl chloride and oxalyl chloride operate by transforming the carboxylic acid's hydroxyl group into a superior leaving group.

Method A: The Thionyl Chloride (SOCl₂) Route

Thionyl chloride is a cost-effective and powerful reagent for this transformation. The reaction is typically performed under reflux conditions, and its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and thus easily removed from the reaction mixture, driving the equilibrium towards the product.[2][3]

Reaction Mechanism:

Caption: Figure 2. Mechanism with Thionyl Chloride.

  • Activation: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4]

  • Intermediate Formation: A proton transfer and loss of a chloride ion result in the formation of a reactive chlorosulfite intermediate. This step effectively converts the -OH into a much better leaving group.[4]

  • Nucleophilic Attack: The chloride ion released in the previous step now acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3][4]

  • Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into stable gaseous SO₂ and a chloride ion.[3]

Field-Proven Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous chloroform (or use neat thionyl chloride) followed by the slow addition of thionyl chloride (2.0-5.0 eq) via a syringe.[5]

  • Reaction: Heat the stirred mixture to reflux (typically 60-70 °C) for 2-4 hours.[5] The progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive. It is advisable to use a trap containing a sodium hydroxide solution.

  • Isolation: The resulting residue, crude this compound, is often a solid and can be used directly in the next step without further purification. If purification is required, recrystallization from an anhydrous non-polar solvent like hexane may be attempted, though this is often challenging due to the compound's reactivity.

Method B: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride is a milder and often more efficient reagent. Reactions can typically be run at lower temperatures (0 °C to room temperature), making this the method of choice for substrates with sensitive functional groups.[1][6] The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Mechanism (with DMF catalyst):

The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF.

Oxalyl_Chloride_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Carboxylic Acid Activation cluster_step3 Step 3: Nucleophilic Acyl Substitution cluster_step4 Step 4: Collapse and Product Formation DMF DMF OxalylCl (COCl)₂ DMF->OxalylCl Catalyst Activation Vilsmeier [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) Vilsmeier_2 Vilsmeier Reagent RCOOH R-C(=O)OH RCOOH->Vilsmeier_2 Nucleophilic attack ActiveEster R-C(=O)O-CH=N⁺(CH₃)₂ ActiveEster_2 R-C(=O)O-CH=N⁺(CH₃)₂ Chloride Cl⁻ Chloride->ActiveEster_2 Attack on carbonyl Tetrahedral R-C(O⁻)(Cl)-O-CH=N⁺(CH₃)₂ Tetrahedral_2 Tetrahedral Intermediate Product R-C(=O)Cl Tetrahedral_2->Product Collapse Byproducts + CO₂ + CO + Cl⁻ + DMF

Caption: Figure 3. Mechanism with Oxalyl Chloride/DMF.

  • Vilsmeier Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, releasing CO, CO₂, and a chloride ion.

  • Acid Activation: The carboxylate attacks the Vilsmeier reagent, forming a highly reactive O-acyliminium intermediate.

  • Substitution: A chloride ion attacks the activated carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, yielding the desired acyl chloride and regenerating the DMF catalyst. The gaseous byproducts (CO and CO₂) drive the reaction to completion.[2]

Field-Proven Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), add a solution of 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][7]

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.[7]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 15-30 minutes.[1][7] Vigorous gas evolution (CO₂, CO) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.[1]

  • Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts. The resulting crude product is often of high purity.

  • Isolation: The crude this compound can generally be used for subsequent reactions without further purification.[8]

Section 3: Product Integrity and Safety Mandates

Characterization and Purity Assessment

Due to its reactivity, this compound is rarely isolated for long-term storage and is typically generated and used in situ. However, characterization of the crude product is essential to confirm successful synthesis.

  • Infrared (IR) Spectroscopy: The most telling sign of conversion is the appearance of a strong carbonyl (C=O) stretching band at a higher frequency than the starting carboxylic acid. Expect a sharp absorption in the range of 1760-1800 cm⁻¹ , characteristic of an acyl chloride. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While possible, obtaining NMR spectra requires strict anhydrous conditions. The chemical shifts of the aromatic and N-methyl protons will be slightly altered compared to the starting material. The most significant change would be in the ¹³C NMR spectrum, where the carbonyl carbon signal will shift.

Stability and Handling

This compound is highly sensitive to moisture. Atmospheric water will readily hydrolyze the compound back to the parent carboxylic acid, releasing corrosive HCl gas.

  • Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame- or oven-dried glassware.

  • Storage: If short-term storage is necessary, it must be in a tightly sealed container under an inert atmosphere at low temperatures.

Critical Safety Protocols

Acyl chlorides are hazardous materials. They are corrosive and lachrymatory (tear-inducing). The reagents used in their synthesis, particularly thionyl chloride and oxalyl chloride, are also highly toxic and corrosive.

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[9][10] An emergency eyewash station and safety shower must be readily accessible.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[9][11]

    • Hand Protection: Use chemically resistant gloves, such as butyl rubber.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11]

    • Body Protection: Wear a flame-resistant lab coat, buttoned to its full length, along with full-length pants and closed-toe shoes.[9]

  • Waste Disposal: Quench excess reagents and reactive waste carefully by slowly adding them to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste in accordance with institutional and local regulations.

Section 4: Concluding Remarks

The synthesis of this compound from its carboxylic acid is a robust and essential transformation for chemists engaged in the synthesis of complex indole-containing molecules. While both thionyl chloride and oxalyl chloride are effective, the latter is generally preferred for its milder conditions and cleaner reaction profile, despite its higher cost. A disciplined approach, grounded in a solid understanding of the reaction mechanism and unwavering adherence to safety protocols, is the key to successfully preparing and utilizing this valuable synthetic intermediate.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. Retrieved from [Link]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Davis, M., & Scanlon, D. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Peterson, P., Wolf, J., & Niemann, C. (1959). Notes - Decarbonylation of 3-Indoleglyoxalyl Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Getting Towed Uphill. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Lee, S., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Institutes of Health. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2025). reaction of carboxylic acid + thionyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-INDOLE-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1H-indole-3-carbonyl chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-Methyl-1H-indole-3-carbonyl chloride, a key synthetic intermediate in medicinal chemistry and materials science. We will explore its chemical and physical properties, reactivity profile, and established protocols for its synthesis and use, offering insights grounded in practical laboratory experience for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Building Block

This compound (CAS No. 126921-19-5) is a highly reactive acyl chloride derivative of 1-methylindole. The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceutical agents, imparting a wide range of biological activities.[1] The strategic placement of a methyl group on the indole nitrogen (N1) serves a crucial purpose: it protects the otherwise acidic N-H proton, preventing unwanted side reactions and directing chemical transformations to the C3 position.[1] This modification enhances the compound's stability and solubility in many organic solvents compared to its N-unsubstituted counterpart, 1H-indole-3-carbonyl chloride.[1]

The primary utility of this reagent lies in its highly electrophilic carbonyl carbon, making it a potent acylating agent for introducing the 1-methyl-1H-indol-3-oyl moiety into various molecular frameworks.[1] This reactivity is fundamental to the synthesis of a diverse library of amides and esters, many of which are explored for their therapeutic potential.[1]

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral characteristics is paramount for its effective use in synthesis and for the accurate characterization of its products.

Physical Properties

This compound is a solid organic compound under standard conditions.[1] Its key identifiers and computed physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-methylindole-3-carbonyl chloride[1]
CAS Number 126921-19-5[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Exact Mass 193.0294416 Da[1]
XLogP3 2.8[1]
Predicted Spectral Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The proton at the C2 position would likely appear as a singlet in the aromatic region. The protons on the benzene portion of the indole ring (C4, C5, C6, C7) will present as multiplets. The N-methyl protons will be a sharp singlet, typically around 3.8-4.0 ppm.[1]

  • ¹³C NMR: The most downfield signal will be the carbonyl carbon of the acyl chloride, anticipated to be in the range of 160-170 ppm. The carbons of the indole ring will appear in the aromatic region (approx. 100-140 ppm), with the N-methyl carbon signal appearing upfield (approx. 30-35 ppm).[1]

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the region of 1750-1800 cm⁻¹. This is at a higher frequency than the carbonyl stretch of the corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 193, along with an isotope peak (M+2) at m/z = 195 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a compound containing one chlorine atom.

Synthesis of this compound

The most common and efficient route to this compound is through the activation of its corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] Oxalyl chloride is often preferred for its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which are easily removed from the reaction mixture, simplifying purification.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Carboxylic_Acid 1-Methyl-1H-indole- 3-carboxylic acid Reaction Stir at 0°C to RT under N2 atmosphere Carboxylic_Acid->Reaction Chlorinating_Agent Oxalyl Chloride (or Thionyl Chloride) Chlorinating_Agent->Reaction Solvent Anhydrous DCM Solvent->Reaction Acyl_Chloride 1-Methyl-1H-indole- 3-carbonyl chloride Reaction->Acyl_Chloride Byproducts Gaseous Byproducts (CO, CO2, HCl) Reaction->Byproducts

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-methyl-1H-indole-3-carboxylic acid.

Materials:

  • 1-methyl-1H-indole-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-indole-3-carboxylic acid in anhydrous DCM.

    • Scientist's Note: The use of anhydrous conditions is critical as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.[1]

  • Reaction Initiation: Cool the suspension to 0°C using an ice bath.

  • Addition of Reagent: Slowly add oxalyl chloride dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction, although it is often not necessary.

    • Expert Insight: The slow addition at low temperature helps to control the exothermic reaction and minimize potential side reactions. The reaction progress can be monitored by the cessation of gas evolution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (as monitored by TLC or the disappearance of the solid starting material).

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting solid is this compound.

    • Causality Check: It is crucial to ensure all volatile reagents are removed. The crude product is often of sufficient purity to be used directly in subsequent reactions. If higher purity is required, recrystallization from an anhydrous non-protic solvent can be performed, though this is often challenging due to the compound's reactivity.

Reactivity and Mechanistic Insights

The core reactivity of this compound is centered on the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1]

General Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution.

Amidation: Synthesis of 1-Methyl-1H-indole-3-carboxamides

The reaction with primary or secondary amines proceeds rapidly to form the corresponding amides. These amides are often targets in drug discovery programs.

Protocol for Amidation:

  • Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM, THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the HCl byproduct.

  • Cool the solution to 0°C.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up to remove the hydrochloride salt and purify the amide product, typically by chromatography or recrystallization.

Esterification: Synthesis of 1-Methyl-1H-indole-3-carboxylates

Alcohols react with this compound, usually in the presence of a base, to yield esters.[1]

Protocol for Esterification:

  • In a flask under nitrogen, dissolve the alcohol and a base (e.g., pyridine, which can also serve as the solvent) in an anhydrous solvent like DCM.

  • Cool the mixture to 0°C.

  • Slowly add a solution of this compound.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by washing with dilute acid (to remove pyridine), followed by water and brine. The ester product can then be purified.

Applications in Drug Discovery and Development

The 1-methyl-1H-indole-3-oyl scaffold is a constituent of numerous compounds with significant biological activity. This compound serves as a crucial precursor for the synthesis of these molecules. Its straightforward reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1] For instance, derivatives of this scaffold are being investigated as Mcl-1 inhibitors for the treatment of acute myeloid leukemia.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The compound is moisture-sensitive and reacts violently with water.

  • Precautionary Measures: Handle only in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing dust or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2] Keep away from moisture and incompatible materials such as strong oxidizing agents and bases.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The N-methylation provides stability and directs reactivity, while the acyl chloride functionality offers a reliable handle for the introduction of the indole moiety through nucleophilic acyl substitution. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory, particularly in the pursuit of novel therapeutic agents.

References

Sources

A Comprehensive Technical Guide to 1-Methyl-1H-indole-3-carbonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Methyl-1H-indole-3-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, spectral characteristics, synthesis protocols, and core applications, with a focus on the practical insights and causal relationships that govern its use in a laboratory setting.

Core Compound Identity and Physicochemical Properties

This compound is a reactive acyl chloride derivative of 1-methylindole. The methylation at the N1 position of the indole ring is a critical feature, enhancing the compound's stability and directing the reactivity to the 3-position, thus preventing undesired side reactions associated with the acidic N-H proton of an unsubstituted indole.[1] This makes it a preferred reagent for introducing the 1-methyl-1H-indol-3-oyl moiety into a variety of molecular scaffolds.[1]

Below is a summary of its key identifiers and computed physical properties.

PropertyValueSource
IUPAC Name 1-methylindole-3-carbonyl chloridePubChem
CAS Number 126921-19-5[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Exact Mass 193.0294416 DaPubChem
XLogP3 2.8PubChem

Spectral Data and Characterization

While comprehensive experimental spectral data for this compound is not widely available in public databases, the following section provides predicted data and experimental data for closely related compounds to offer a clear understanding of the expected spectral features of the 1-methyl-1H-indole-3-oyl scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display signals for the protons on the benzene and pyrrole rings of the indole nucleus. A singlet corresponding to the three N-methyl protons is anticipated around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

For comparative purposes, the experimental NMR data for the closely related compound 1-methyl-1H-indole-3-carbaldehyde is provided below:[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically appearing in the range of 1750-1815 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 193.63.

The ESI-MS data for the related 1-methyl-1H-indole-3-carbaldehyde shows a [M+H]⁺ peak at m/z 160, which is consistent with its molecular weight.[2]

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid, using a chlorinating agent.[1] Oxalyl chloride is often the reagent of choice due to its mild reaction conditions and the generation of gaseous byproducts that are easily removed.[1]

Experimental Workflow: Chlorination of 1-Methyl-1H-indole-3-carboxylic acid

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Methyl-1H-indole-3-carboxylic acid.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the carboxylic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of oxalyl chloride in DCM to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity.

Reactivity and Mechanistic Insights

The core reactivity of this compound is centered on the electrophilic carbonyl carbon.[1] It is a highly effective acylating agent that readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.[1]

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the acylated product.

NucleophilicAcylSubstitution Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Chloride Elimination

Caption: General mechanism of nucleophilic acyl substitution.

Applications in Drug Development

The 1-methyl-1H-indole-3-oyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial intermediate in the synthesis of these molecules, particularly in the preparation of amides and esters.

Synthesis of Carboxamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to a wide array of 1-methyl-1H-indole-3-carboxamides. These amides are frequently explored for their potential as therapeutic agents.

Synthesis of Esters

Esterification can be readily achieved by reacting the acyl chloride with an alcohol or phenol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[1] This reaction is valuable for generating ester libraries for structure-activity relationship (SAR) studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

Sources

electrophilicity of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 1-Methyl-1H-indole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, prized for its role as a versatile acylating agent. Its utility stems from the pronounced electrophilicity of the carbonyl carbon, which is modulated by the electronic characteristics of the 1-methylindole moiety. This guide provides a comprehensive examination of the factors governing its electrophilicity, its synthetic applications, and practical considerations for its use in the laboratory. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols, and discuss stability and handling, providing a critical resource for professionals in drug discovery and chemical research.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Consequently, methods for the functionalization of the indole ring are of paramount importance. This compound serves as a key intermediate for introducing the 1-methyl-1H-indol-3-oyl moiety into various molecular frameworks.[2] The methylation at the N1 position is a critical feature, as it precludes unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing chemical transformations to the acyl chloride group.[2] This strategic modification enhances the precision of its application as an acylating agent in complex syntheses.

Electronic Properties and Electrophilicity

The reactivity of this compound is fundamentally dictated by the electrophilicity of its carbonyl carbon. This electrophilicity is a consequence of several electronic factors.

  • The Inductive Effect of Chlorine: The chlorine atom is highly electronegative, strongly withdrawing electron density from the carbonyl carbon. This inductive effect creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

  • The Role of the Indole Ring: The indole nucleus is an electron-rich aromatic system.[4] The lone pair of electrons on the nitrogen atom participates in the π-system of the ring, increasing its electron density. This electron-donating characteristic of the indole ring can, to some extent, moderate the electrophilicity of the attached carbonyl group through resonance. However, the powerful inductive effect of the chlorine atom in the acyl chloride functionality dominates, rendering the carbonyl carbon highly electrophilic.

  • N-Methylation: The methyl group on the indole nitrogen is an electron-donating group.[5] This has a subtle but important electronic influence, slightly increasing the electron density of the indole ring compared to its N-H counterpart.[6][7] This can marginally decrease the overall electrophilicity of the carbonyl carbon compared to an unsubstituted indole-3-carbonyl chloride. However, as previously mentioned, the primary role of N-methylation is to block the reactivity at the nitrogen atom.[2]

The interplay of these electronic effects is crucial for understanding the reactivity profile of this molecule. While the indole ring is electron-rich and typically undergoes electrophilic substitution at the C3 position[4], the presence of the carbonyl chloride group at this position transforms it into a potent electrophilic center for nucleophilic acyl substitution reactions.[2][3]

Synthesis and Chemical Reactivity

Synthesis of this compound

The principal route to this compound is through the activation of its corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid.[2] This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) being common choices. The use of oxalyl chloride is often preferred for substrates that may be sensitive to the more acidic conditions generated by thionyl chloride, and it generally provides high yields.[2]

Synthesis 1-Methyl-1H-indole-3-carboxylic acid 1-Methyl-1H-indole-3-carboxylic acid This compound This compound 1-Methyl-1H-indole-3-carboxylic acid->this compound Oxalyl Chloride (or Thionyl Chloride) DCM, 0°C to rt

Caption: Synthesis of this compound.

Reactivity in Nucleophilic Acyl Substitution

The core reactivity of this compound is centered around nucleophilic acyl substitution.[2] The highly electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. This proceeds through a characteristic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[3]

Nucleophilic_Acyl_Substitution reactant This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Acylated Product + HCl intermediate->product Elimination of Cl-

Caption: General mechanism for nucleophilic acyl substitution.

Common applications of this reactivity include:

  • Amidation: Reaction with primary or secondary amines yields the corresponding 1-methyl-1H-indole-3-carboxamides. These amides are frequently explored for their biological activities.[2]

  • Esterification: Treatment with alcohols or phenols results in the formation of 1-methyl-1H-indole-3-carboxylates.[2][8]

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate other aromatic rings, forming diaryl ketones.[9] This is a powerful method for creating carbon-carbon bonds.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a step-by-step methodology for the Friedel-Crafts acylation of anisole using this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound193.631.94 g0.01
Anisole108.141.08 g0.01
Aluminum chloride (anhydrous)133.341.47 g0.011
Dichloromethane (DCM, anhydrous)-50 mL-
1 M Hydrochloric acid-20 mL-
Saturated sodium bicarbonate solution-20 mL-
Brine-20 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.47 g, 0.011 mol) and anhydrous dichloromethane (20 mL).[10]

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. In a separate dry flask, dissolve this compound (1.94 g, 0.01 mol) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the stirred aluminum chloride suspension over 15 minutes.[10][11] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Addition of Nucleophile: Dissolve anisole (1.08 g, 0.01 mol) in anhydrous dichloromethane (15 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice (50 g) and 1 M hydrochloric acid (20 mL).[10] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired acylated product.

Friedel_Crafts_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Setup: AlCl3 in DCM under N2 at 0°C acylium 2. Acylium Ion Formation: Add this compound setup->acylium addition 3. Nucleophilic Attack: Add Anisole acylium->addition stir 4. Reaction: Warm to RT and stir addition->stir quench 5. Quench: Pour into ice/HCl stir->quench extract 6. Extract & Wash quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify: Column Chromatography dry->purify

Caption: Workflow for Friedel-Crafts Acylation.

Stability and Handling

Like most acyl chlorides, this compound is a moisture-sensitive compound.[3][12][13] It will readily hydrolyze upon contact with water to form the corresponding carboxylic acid and hydrochloric acid.[14] Therefore, it is crucial to handle this reagent under anhydrous conditions, preferably in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[13] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable reagent for the introduction of the 1-methylindol-3-oyl group into organic molecules. Its pronounced electrophilicity, driven by the inductive effect of the chlorine atom, makes it a potent acylating agent. The N-methylation of the indole ring is a key design feature that prevents unwanted side reactions and directs reactivity to the acyl chloride functionality. A thorough understanding of its electronic properties, reactivity, and handling requirements is essential for its effective application in the synthesis of complex molecules, particularly in the context of drug discovery and development.

References

  • Benchchem. (n.d.). This compound | 126921-19-5.
  • ChemRxiv. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
  • National Institutes of Health. (n.d.). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light.
  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • Unknown. (n.d.). Synthesis and Chemistry of Indole.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Wikipedia. (n.d.). Acyl chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.
  • Khan Academy. (n.d.). Friedel-Crafts acylation (video).
  • PubMed. (2013). [Application of methyl in drug design].
  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

Whitepaper: The Critical Role of N-Methylation in the Stability of 1-Methyl-1H-indole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-3-carbonyl chloride is a cornerstone reagent in medicinal chemistry, prized for its ability to introduce the functionalized indole moiety into complex molecules. However, its high reactivity, the very source of its synthetic utility, poses significant stability challenges. This guide provides a detailed examination of how methylation at the N1 position of the indole ring fundamentally enhances the compound's stability. We will dissect the mechanistic underpinnings, from electronic effects to steric hindrance, provide field-tested protocols for stability assessment, and outline authoritative best practices for handling and storage, ensuring the integrity and reliability of this crucial synthetic building block.

The Synthetic Power and Inherent Instability of an Acyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives, making them highly effective acylating agents in organic synthesis.[1][2] Their utility in drug development is extensive, as they react readily with a vast array of nucleophiles—such as alcohols, amines, and organometallic reagents—to form esters, amides, and ketones, respectively.[1][3] The this compound variant is particularly valuable, serving as a key intermediate for introducing the 1-methyl-1H-indol-3-oyl group into diverse molecular scaffolds.[3]

However, this high reactivity comes at a cost. The electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack, most notably by ambient moisture, leading to rapid hydrolysis.[1][4][5] For the parent compound, 1H-indole-3-carbonyl chloride, this instability is compounded by the presence of an acidic N-H proton on the indole ring. This proton can participate in undesirable side reactions, compromising purity and yield. The strategic addition of a methyl group to the nitrogen atom (N-methylation) is a critical design choice that directly addresses these stability issues.[3]

Mechanistic Pillars of Stability: The Role of the N-Methyl Group

The enhanced stability of this compound is not incidental; it is a direct consequence of fundamental electronic and steric changes imposed by the N-methyl group.

Electronic Stabilization: Eliminating the Acidic Proton

In an unsubstituted indole ring, the N-H proton is acidic. In the presence of a base or through self-reaction, this proton can be removed, creating an anion that can trigger or participate in polymerization or other degradation pathways. Methylation at the N1 position replaces this labile proton with a robust, non-acidic methyl group. This single modification effectively shuts down an entire class of potential side reactions, directing all reactivity toward the intended acyl chloride group.[3]

Steric Shielding: Hindering Nucleophilic Attack

The primary degradation pathway for any acyl chloride is hydrolysis, a nucleophilic addition-elimination reaction with water.[1][4][6] The N-methyl group provides significant steric bulk in the vicinity of the C3-carbonyl group. This physical barrier impedes the approach of nucleophiles, including water molecules, to the electrophilic carbonyl carbon. While it does not prevent the reaction, it significantly slows the rate of hydrolysis, leading to a more stable and manageable reagent.

Caption: Steric shielding of the carbonyl group by N-methylation.

Quantifying Stability: Experimental Protocols

To ensure batch-to-batch consistency and predict shelf-life, the stability of this compound must be quantified experimentally.

Protocol 1: Accelerated Stability Assessment by HPLC

This method monitors the degradation of the compound over time under stressed conditions to predict its long-term stability.

A. Objective: To determine the pseudo-first-order rate constant of hydrolysis under conditions of elevated temperature and humidity.

B. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Environmental chamber (e.g., set to 40°C / 75% Relative Humidity)

  • HPLC system with UV detector and a C18 column

C. Step-by-Step Methodology:

  • Initial Sample (T=0): Accurately weigh ~5 mg of the compound, dissolve in a known volume of anhydrous acetonitrile, and immediately analyze by HPLC to establish the initial peak area.

  • Stress Exposure: Place a separate, accurately weighed sample (~50 mg) in an open vial inside the environmental chamber.

  • Time-Point Sampling: At defined intervals (e.g., 2, 4, 8, 24, 48 hours), remove a small, accurately weighed aliquot from the stressed sample.

  • Sample Preparation for Analysis: Promptly dissolve the aliquot in anhydrous acetonitrile to quench further degradation and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples and quantify the peak area corresponding to this compound at a suitable wavelength (e.g., 280 nm).

  • Data Interpretation: Plot the natural logarithm of the concentration (or peak area) against time. The negative of the slope of the resulting line provides the degradation rate constant, k.

D. Data Presentation:

Time (hours)Concentration (% of Initial)ln(Concentration)
0100.04.605
495.24.556
890.84.509
2475.14.319
4856.44.032
Note: This data is illustrative.
Protocol 2: Quality Control via Karl Fischer Titration

Since the compound is highly sensitive to moisture, quantifying water content is a critical quality control step.[7]

A. Objective: To determine the water content of a sample lot.

B. Materials:

  • Karl Fischer Titrator

  • Anhydrous titration solvent (e.g., methanol)

  • Karl Fischer reagent

C. Step-by-Step Methodology:

  • Instrument Preparation: Condition the titration vessel to a low, stable baseline drift according to the instrument manufacturer's protocol.

  • Sample Handling: Inside a glove box or under a stream of inert gas, accurately weigh a representative sample of the this compound.

  • Titration: Quickly and carefully add the sample to the conditioned titration cell.

  • Analysis: Initiate the titration. The instrument will automatically dispense reagent and calculate the water content, typically reported in ppm or as a percentage.

Authoritative Guidance on Handling and Storage

Strict adherence to proper handling and storage procedures is non-negotiable to preserve the integrity of reactive acyl chlorides.[8][9]

  • Moisture Exclusion: The compound reacts violently with water.[7][9] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). A glove box is highly recommended.

  • Temperature Control: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is essential to minimize thermal degradation.[8]

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[7][9]

  • Personal Protective Equipment (PPE): Due to its corrosive nature, always use chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a chemical fume hood.[8]

G start Receiving Reagent storage Store Cold & Dry (2-8°C or -20°C) Inert Atmosphere Overlay start->storage Immediate Action handling Handle in Fume Hood Under Inert Gas (Glove Box Preferred) storage->handling For Use reaction Use Anhydrous Solvents & Glassware handling->reaction waste Quench & Dispose According to SDS handling->waste Spills/Residue reaction->waste

Sources

A Senior Application Scientist's Guide to the Solubility of 1-Methyl-1H-indole-3-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indole-3-carbonyl chloride is a key reactive intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility is fundamentally governed by its behavior in solution. However, a significant gap exists in publicly available quantitative solubility data for this compound, primarily due to its inherent reactivity. This technical guide moves beyond a simple recitation of data. Instead, it provides a foundational framework for understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's physicochemical properties, forecast its solubility profile across a spectrum of organic solvents, and provide a robust, self-validating experimental protocol for quantitative assessment. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile reagent effectively and safely.

Introduction: The Challenge of a Reactive Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The functionalization of this core is paramount, and intermediates like this compound serve as powerful electrophilic building blocks for creating amides, esters, and other derivatives. The choice of solvent for reactions involving this acyl chloride is critical; it dictates not only the dissolution of reactants but also the reaction rate, pathway, and ultimately, the purity and yield of the final product.

Unlike stable, crystalline solids, the solubility of this compound is inextricably linked to its reactivity. As an acyl chloride, it is highly susceptible to nucleophilic attack, particularly from protic species like water and alcohols.[3] This reactivity profile renders traditional solubility measurements in protic solvents meaningless, as the compound undergoes rapid solvolysis rather than simple dissolution. Therefore, this guide emphasizes the exclusive use of anhydrous, aprotic solvents and provides the chemical reasoning behind this critical choice.

Physicochemical Properties and Reactivity Profile

To predict solubility, one must first understand the molecule's inherent characteristics. This compound is a bifunctional molecule where the properties of the indole ring and the acyl chloride group dictate its behavior.

  • The Indole Core: The 1-methyl-1H-indole portion of the molecule is a large, aromatic, and relatively non-polar ring system. The nitrogen lone pair is involved in the aromatic system, making it only weakly basic.[2] This aromatic core favors interactions with solvents that can engage in π-π stacking (e.g., toluene) or have compatible polarity.

  • The Carbonyl Chloride Group (-COCl): This functional group is the dominant driver of the molecule's reactivity. It is a potent electrophile. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to attack by nucleophiles. This group is responsible for the compound's moisture sensitivity and violent reaction with water.[3] Safety data for similar compounds consistently highlight that they are corrosive and cause severe skin burns and eye damage.[4]

The primary consideration for any solubility study or reaction setup is the compound's extreme sensitivity to moisture. It will react readily with atmospheric water, leading to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride gas, which is often observed as fumes.[3] Therefore, all handling must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Predicted Solubility Profile (Qualitative)

Based on the principle of "like dissolves like" and the overriding factor of reactivity, we can establish a reliable qualitative solubility profile. This predictive framework is essential for initial solvent screening in any synthetic application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Aprotic, Non-Polar Hexanes, CyclohexaneLowThe polarity is too low to effectively solvate the polar carbonyl chloride group, despite the non-polar nature of the indole ring.
Aprotic, Aromatic Toluene, BenzeneModerate to GoodThe aromatic nature of the solvent allows for favorable π-π stacking interactions with the indole ring system, enhancing solubility compared to aliphatic hydrocarbons.
Aprotic, Ether Diethyl Ether, Tetrahydrofuran (THF)GoodThese solvents have moderate polarity sufficient to solvate the molecule without being reactive. THF is generally a stronger solvent than diethyl ether.
Aprotic, Halogenated Dichloromethane (DCM), ChloroformHighThese are excellent solvents for acyl chlorides. Their polarity is well-suited to dissolve the compound, they are chemically inert under most conditions, and their volatility simplifies product isolation.
Aprotic, Polar Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (Use with Caution)These highly polar solvents will readily dissolve the compound. However, they are often hygroscopic and difficult to render completely anhydrous. Trace water will lead to degradation. DMF and DMSO can, under certain conditions, participate in side reactions.
Protic Solvents Water, Methanol, Ethanol, IsopropanolREACTIVE - DO NOT USE These solvents are nucleophilic and will rapidly react with the acyl chloride via solvolysis to form the corresponding carboxylic acid or ester. This is a chemical reaction, not dissolution.[3]

Experimental Protocol: Gravimetric Solubility Determination under Anhydrous Conditions

This protocol provides a self-validating method to quantitatively determine the solubility of this compound in a chosen anhydrous aprotic solvent. The core principle is to create a saturated solution, carefully remove a known volume, and then determine the mass of the dissolved solute.

Mandatory Safety Precautions
  • Work in a certified chemical fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

  • Ensure all glassware is flame- or oven-dried immediately before use to remove all traces of water.

  • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

  • Have a quenching agent (e.g., a container with sodium bicarbonate solution) readily available for waste and contaminated materials.

Experimental Workflow

Caption: Workflow for anhydrous solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 4 mL glass vial containing a small magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

    • Quickly add an excess of this compound (e.g., 50 mg) to the vial. The key is to have undissolved solid remaining after equilibration.

    • Immediately seal the vial with a septum cap and purge with inert gas for several minutes.

  • Equilibration:

    • Using a gas-tight syringe, add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent.

    • Place the vial on a magnetic stir plate and stir vigorously at a constant, recorded temperature (e.g., 25 °C) for at least 12 hours to ensure equilibrium is reached.

    • After the equilibration period, turn off the stirrer and allow the excess solid to settle completely, leaving a clear, saturated supernatant.

  • Sampling and Analysis:

    • Take a clean, dry sample vial and weigh it accurately on an analytical balance. Record this as Mass 1 .

    • Carefully draw a precise volume (e.g., 0.50 mL) of the clear supernatant into a dry, gas-tight syringe fitted with a 0.2 µm PTFE syringe filter. This filtration step is critical to ensure no solid particulates are transferred.

    • Dispense the filtered solution into the tared sample vial (Mass 1 ).

    • Immediately cap and weigh the vial containing the solution. Record this as Mass 2 .

    • Remove the solvent under a stream of inert gas or by using a high vacuum until a dry solid residue remains. Ensure the solid is completely dry by leaving it under high vacuum until a constant weight is achieved.

    • Weigh the vial containing the dry solid residue. Record this as Mass 3 .

  • Calculation:

    • Mass of Solute: Mass 3 - Mass 1

    • Mass of Solvent: Mass 2 - Mass 3

    • Solubility (in g/100 g solvent): (Mass of Solute / Mass of Solvent) * 100

  • Validation (Trustworthiness Pillar):

    • To ensure the solute did not degrade during the experiment, the solid residue should be analyzed.

    • Redissolve the residue in a small amount of anhydrous deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. Compare this spectrum to that of the starting material to confirm its chemical integrity.

Solvent Selection Logic for Synthesis

The choice of solvent extends beyond mere solubility. It is a strategic decision based on the requirements of the subsequent reaction and workup.

solvent_selection cluster_criteria Primary Criteria cluster_process Process Considerations cluster_choices Common Choices Start Start: Select Solvent for Reaction Solubility High Solubility? Start->Solubility Inertness Inert to Reagents? Solubility->Inertness Volatility Easy to Remove? (Volatility) Inertness->Volatility Workup Compatible with Aqueous Workup? Inertness->Workup DCM DCM / Chloroform Volatility->DCM Toluene Toluene Volatility->Toluene Higher Temp Rxn THF THF / Diethyl Ether Workup->THF

Caption: Decision logic for synthetic solvent selection.

  • For High Reactivity & Easy Removal: Dichloromethane (DCM) is often the solvent of choice. It provides high solubility and is relatively inert. Its low boiling point (39.6 °C) allows for easy removal under reduced pressure at low temperatures, which is ideal for thermally sensitive products.

  • For Grignard or Organolithium Reactions: Ethers like THF or diethyl ether are required. While they provide good solubility, care must be taken to use freshly distilled, anhydrous grades as they can contain peroxide impurities.

  • For Higher Temperature Reactions: Toluene (Boiling Point: 111 °C) is a suitable choice. It offers moderate solubility and allows for reactions to be conducted at elevated temperatures.

References

  • BenchChem. An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methylindole. (2025).
  • Solubility of Things. Indole.
  • Fisher Scientific. Safety Data Sheet: 1-Methylindole-3-carboxaldehyde. (2025).
  • Fisher Scientific. Safety Data Sheet: 1-Methylindole. (2025).
  • Sigma-Aldrich. Safety Data Sheet: Tricyclo[3.3.1.1'3,7]decane-1-carbonyl chloride. (2024).
  • PubChem. 1-Methyl-1H-indole-2-carbonyl chloride. National Center for Biotechnology Information.
  • Pharmaffiliates. 1-Methyl-1H-indazole-3-carbonyl Chloride.
  • Al-dujaili, J. K., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC, NIH.
  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • Santa Cruz Biotechnology. This compound Safety Data Sheet. (2025).
  • Biosynth. 1H-Indole-3-carbonyl chloride.
  • Apollo Scientific. 1H-Indole-3-carbonyl chloride.
  • ChemBK. 1H-INDOLE-3-CARBONYL CHLORIDE.
  • Clark, J. an introduction to acyl chlorides (acid chlorides). Chemguide.

Sources

The Emergence of a Key Intermediate: A Technical Guide to 1-Methyl-1H-indole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 1-Methyl-1H-indole-3-carbonyl chloride, a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While the definitive "discovery" of this specific molecule is not pinpointed to a singular seminal publication, its history is intrinsically woven into the broader development of indole chemistry. This guide will trace the historical context of its synthetic roots, from the foundational methods of indole functionalization to the refined procedures used today. We will dissect the common synthetic pathways, offering a detailed, field-proven protocol for its preparation. Furthermore, this document will explore the compound's crucial role as a versatile acylating agent, enabling the synthesis of a diverse array of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the 1-Methyl-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The strategic modification of the indole ring allows for the fine-tuning of pharmacological properties. The introduction of a methyl group at the N1 position, as seen in 1-Methyl-1H-indole derivatives, serves a critical purpose: it protects the indole nitrogen from participating in unwanted side reactions, thereby directing subsequent functionalization to other positions of the ring system.[1]

This compound (C₁₀H₈ClNO, CAS No: 126921-19-5) has emerged as a particularly valuable building block.[1] Its primary utility lies in its highly reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 1-methyl-1H-indol-3-oyl moiety into a wide range of molecules, leading to the synthesis of amides, esters, and ketones, many of which are investigated for their therapeutic potential.[2]

A Historical Perspective: The Synthetic Lineage

The history of this compound is not one of a sudden discovery but rather a logical evolution of established synthetic methodologies. Its emergence is a testament to the cumulative knowledge in indole chemistry, particularly in the areas of N-alkylation and C3-functionalization.

The Foundation: N-Alkylation of Indoles

Early methods for the N-alkylation of indoles often involved the use of strong bases like sodium amide or sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[3] For instance, a well-established procedure involves the use of sodium amide in liquid ammonia followed by the addition of methyl iodide.[3] While effective, these methods can have limitations regarding substrate scope and the use of hazardous reagents. Over time, milder and more versatile methods have been developed, contributing to the accessibility of N-methylated indole precursors.

Functionalizing the 3-Position: The Vilsmeier-Haack Reaction and Subsequent Oxidation

The introduction of a carbonyl group at the C3 position of the indole ring is a common and crucial transformation. The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, has been a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5] This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt (the Vilsmeier reagent) which then attacks the indole ring, predominantly at the C3 position.[4][6]

The resulting 1-methyl-1H-indole-3-carbaldehyde is a stable intermediate that can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this purpose, with alkaline potassium permanganate being a classical and effective choice.

The development and refinement of these two key synthetic steps—N-methylation and C3-carboxylation—paved the way for the routine synthesis of 1-methyl-1H-indole-3-carboxylic acid, the immediate precursor to the title compound.

Synthesis of this compound: A Technical Deep Dive

The principal and most direct route to this compound is the activation of 1-methyl-1H-indole-3-carboxylic acid using a suitable chlorinating agent.[2] This conversion is a standard transformation in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride.

Choice of Chlorinating Agent: A Comparative Analysis

The selection of the chlorinating agent is a critical parameter that can influence the reaction's efficiency, yield, and purity of the final product. The two most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, can sometimes lead to side reactions with sensitive functional groups.[7][8]Generally milder and more selective.[2][9]
Reaction Conditions Typically requires heating or reflux, often used neat or in a high-boiling solvent.[8]Often proceeds at or below room temperature in an inert solvent like dichloromethane (DCM).[2]
Byproducts SO₂ and HCl (both gaseous), simplifying work-up.[7]CO, CO₂, and HCl (all gaseous), also simplifying work-up.[2]
Catalyst Not always necessary.A catalytic amount of DMF is often used to form the reactive Vilsmeier reagent in situ.[2]
Cost Generally more economical.[7]More expensive.[9]

For substrates that may be sensitive to harsh conditions, oxalyl chloride is often the preferred reagent due to its milder reaction profile, which minimizes the risk of side reactions and decomposition.[2]

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol describes a reliable, lab-scale synthesis of this compound from 1-methyl-1H-indole-3-carboxylic acid using oxalyl chloride. This method is favored for its high yield and purity of the product.

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.5-2.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

  • Work-up: Once the reaction is complete (monitored by TLC or the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use a trap to capture the acidic and toxic off-gases.

  • Product Isolation: The resulting solid residue is this compound, which is often used immediately in the next step without further purification due to its moisture sensitivity. If necessary, it can be purified by recrystallization from an anhydrous non-polar solvent.

Rationale and Insights:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as this compound is highly reactive towards water, which would lead to the hydrolysis back to the carboxylic acid.

  • Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the conversion of the carboxylic acid to the acyl chloride.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and prevent potential side reactions.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_step Final Conversion Indole Indole N_Methylation N-Methylation Indole->N_Methylation MethylIodide Methyl Iodide MethylIodide->N_Methylation Methylindole 1-Methyl-1H-indole N_Methylation->Methylindole Formylation Vilsmeier-Haack Formylation Methylindole->Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->Formylation Aldehyde 1-Methyl-1H-indole- 3-carbaldehyde Formylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Oxidation CarboxylicAcid 1-Methyl-1H-indole- 3-carboxylic Acid Oxidation->CarboxylicAcid AcylChlorideFormation Acyl Chloride Formation CarboxylicAcid->AcylChlorideFormation ChlorinatingAgent Chlorinating Agent (e.g., Oxalyl Chloride) ChlorinatingAgent->AcylChlorideFormation FinalProduct 1-Methyl-1H-indole- 3-carbonyl Chloride AcylChlorideFormation->FinalProduct

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application.

PropertyValue
IUPAC Name This compound
CAS Number 126921-19-5[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance Solid

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (CDCl₃, 500 MHz): Chemical shifts for protons on the indole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The N-methyl protons would appear as a sharp singlet around δ 3.8-4.0 ppm. For the related 1-methyl-1H-indole-3-carbonitrile, the N-methyl protons appear at δ 3.85 ppm.[10] For 1-methyl-1H-indole-3-carbaldehyde, the N-methyl protons are observed at δ 3.90 ppm.[11]

  • ¹³C NMR (CDCl₃, 125 MHz): The carbonyl carbon is expected to be significantly downfield. The carbons of the indole ring will appear in the aromatic region. The N-methyl carbon will be in the aliphatic region. For the related 1-methyl-1H-indole-3-carbonitrile, the N-methyl carbon appears at δ 33.6 ppm.[10] For 1-methyl-1H-indole-3-carbaldehyde, the N-methyl carbon is at δ 33.69 ppm.[11]

  • IR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretching of an acyl chloride is expected in the region of 1750-1815 cm⁻¹.

Applications in Research and Drug Development

The primary application of this compound is as a versatile acylating agent. Its high reactivity makes it an ideal starting material for the synthesis of a wide variety of 1-methyl-1H-indole-3-carboxamides and esters through reactions with amines and alcohols, respectively.[2] These derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the indole scaffold.

The 1-methyl-1H-indol-3-oyl moiety introduced by this reagent is a key component in compounds being investigated for various therapeutic areas, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory drugs

  • Antiviral compounds

  • Central nervous system (CNS) active agents

The ability to readily synthesize a library of derivatives from this single intermediate allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Applications cluster_reactions Acylation Reactions cluster_derivatives Biologically Active Derivatives Start 1-Methyl-1H-indole- 3-carbonyl Chloride AmideFormation Amide Formation Start->AmideFormation EsterFormation Ester Formation Start->EsterFormation Amine Amine (R-NH₂) Amine->AmideFormation Alcohol Alcohol (R-OH) Alcohol->EsterFormation Amide 1-Methyl-1H-indole- 3-carboxamide AmideFormation->Amide Ester 1-Methyl-1H-indole- 3-carboxylate EsterFormation->Ester Anticancer Anticancer Agents Amide->Anticancer AntiInflammatory Anti-inflammatory Amide->AntiInflammatory Antiviral Antiviral Agents Ester->Antiviral CNS CNS Active Agents Ester->CNS

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the power of fundamental organic synthesis in enabling the discovery of novel therapeutic agents. While its own "discovery" may be an evolutionary tale rather than a singular event, its importance is undeniable. This guide has provided a comprehensive look at its historical context, detailed its synthesis with practical insights, and highlighted its pivotal role in medicinal chemistry. As the quest for new and improved drugs continues, the utility of such versatile and strategically designed intermediates will undoubtedly remain at the forefront of chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (2011). Supporting Information - Chemical Communications. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2021). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubMed Central. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

Sources

The Therapeutic Potential of 1-Methyl-1H-indole-3-carbonyl Chloride Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in drug discovery, leading to the development of therapeutics in oncology, inflammation, and infectious diseases.[3][4] The strategic functionalization of the indole ring, particularly at the N1 and C3 positions, allows for the fine-tuning of its pharmacological profile. The introduction of a methyl group at the N1 position enhances lipophilicity and can prevent metabolic degradation, while the carbonyl group at the C3 position serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily amides and esters. This guide provides an in-depth technical overview of the synthesis and potential biological activities of derivatives of 1-Methyl-1H-indole-3-carbonyl chloride, a key intermediate for accessing this promising class of compounds.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a critical first step in the exploration of its derivatives. The most common and efficient method involves the conversion of the corresponding carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid, using a chlorinating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Chloroform

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 1-Methyl-1H-indole-3-carboxylic acid in anhydrous DCM.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension. Alternatively, oxalyl chloride can be used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • If necessary, gently reflux the mixture for 1-2 hours to ensure the completion of the reaction.[5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is this compound, which is often used in the next step without further purification due to its reactivity.

G 1-Methyl-1H-indole-3-carboxylic acid 1-Methyl-1H-indole-3-carboxylic acid This compound This compound 1-Methyl-1H-indole-3-carboxylic acid->this compound SOCl₂ or (COCl)₂ G cluster_0 Amide Synthesis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate R¹R²NH 1-Methyl-1H-indole-3-carboxamide 1-Methyl-1H-indole-3-carboxamide Tetrahedral Intermediate->1-Methyl-1H-indole-3-carboxamide -HCl G cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC₅₀ Calculate IC₅₀ Measure Absorbance->Calculate IC₅₀

Sources

An In-depth Technical Guide to the Theoretical and Practical Aspects of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-Methyl-1H-indole-3-carbonyl chloride, a key building block in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, explore its properties through the lens of theoretical and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and in-silico research endeavors.

Introduction: The Significance of this compound in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various biological interactions make it a fertile ground for drug design. This compound emerges as a particularly valuable derivative for several key reasons. The methylation at the N1 position of the indole ring strategically prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing synthetic transformations to the highly reactive acyl chloride group.[3] This feature makes it an exceptional intermediate for introducing the 1-methyl-1H-indol-3-oyl moiety into a wide array of molecular scaffolds.[3]

The primary utility of this compound lies in its role as a potent acylating agent.[3] The electrophilic nature of the carbonyl carbon allows for facile reaction with a broad spectrum of nucleophiles, including alcohols, amines, and organometallic reagents.[3] This reactivity is the gateway to a diverse library of 1-methyl-1H-indole-3-carboxamides and esters, many of which are subjects of investigation for their potential biological activities.[3] The application of computational chemistry offers a powerful avenue to rationalize the reactivity of this intermediate and to guide the design of novel bioactive molecules.[4]

Synthesis and Chemical Properties

A thorough understanding of the synthesis and fundamental chemical properties of this compound is essential for its effective application.

Synthesis

The most common and efficient route to this compound begins with the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid.[3] The conversion to the more reactive acyl chloride is a standard and well-established transformation in organic synthesis.[3]

Experimental Protocol: Synthesis of this compound

A stirred mixture of 1-methyl-1H-indole-3-carboxylic acid, a suitable inert solvent such as chloroform, and a chlorinating agent like thionyl chloride is refluxed for a period of 2 hours.[5] Following the reaction, the solvent and excess chlorinating agent are removed by evaporation, yielding the desired this compound.[5] The use of oxalyl chloride is also a widely accepted alternative, favored for its mild reaction conditions and the generation of gaseous byproducts that are easily removed.[3]

G

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₀H₈ClNO.[3] The N-methyl group enhances its stability and solubility in many common organic solvents compared to its N-unsubstituted counterpart.[3]

PropertyValueSource
IUPAC Name 1-methylindole-3-carbonyl chloride[3]
CAS Number 126921-19-5[3]
Molecular Formula C₁₀H₈ClNO[3]
Molecular Weight 193.63 g/mol [3]
XLogP3 2.8[3]
Exact Mass 193.0294416 Da[3]

Theoretical Studies: A Computational Approach

While experimental data provides invaluable insights, theoretical studies offer a deeper understanding of the molecular properties and reactivity of this compound. Computational chemistry serves as a powerful tool in modern drug discovery for the design and optimization of novel therapeutic agents.[4]

Computational Methodology

A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT) for geometry optimization and the calculation of electronic properties. For more complex dynamic systems and interactions with biological macromolecules, molecular docking and molecular dynamics (MD) simulations would be the methods of choice.

Protocol: DFT Calculations
  • Structure Preparation: The initial 3D structure of this compound is built using a molecular editor.

  • Geometry Optimization: The structure is optimized using a functional such as B3LYP with a basis set like 6-31+G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[6]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical infrared (IR) and Raman spectra.[7]

  • Electronic Property Calculation: Key electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and Mulliken atomic charges are calculated to understand the molecule's reactivity and intermolecular interactions.[6]

G

Structural and Electronic Properties

Theoretical calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. The planarity of the indole ring system is a key feature, and computational methods can quantify any deviations from planarity.

The electronic properties are crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For an electrophile like this compound, the LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Reactivity Analysis

The core of this compound's utility is its reactivity as an acylating agent.[3] This is driven by the highly electrophilic nature of the carbonyl carbon.[3]

Nucleophilic Acyl Substitution

The reaction with nucleophiles, such as amines or alcohols, proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and the expulsion of the chloride leaving group results in the formation of the corresponding amide or ester.[3]

G reactant This compound + Nucleophile intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Amide or Ester Product + Chloride intermediate->product Collapse of Intermediate

In-Silico Drug-Likeness and ADMET Profiling

For any molecule with therapeutic potential, early assessment of its drug-like properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial.[4] Computational tools can predict these properties, helping to prioritize candidates and identify potential liabilities.

Protocol: In-Silico ADMET Prediction
  • Input: The optimized 3D structure of this compound or its derivatives is used as input.

  • Software: Online tools like SwissADME or integrated software packages are employed for the predictions.[4]

  • Analysis: Key parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes are evaluated.[4]

Applications in Medicinal Chemistry

The 1-methyl-1H-indol-3-oyl moiety, readily introduced using this compound, is a key component of many biologically active compounds. The versatility of the acyl chloride allows for the synthesis of large libraries of derivatives for screening against various biological targets.

Molecular Docking Studies

To explore the potential of these derivatives as inhibitors of specific protein targets, molecular docking simulations can be performed.[1] This computational technique predicts the preferred binding orientation of a ligand to a protein and estimates the binding affinity.

Protocol: Molecular Docking
  • Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 1-Methyl-1H-indole-3-carboxamide or ester derivatives are generated and optimized.

  • Docking Simulation: A docking program is used to place the ligand into the active site of the protein and score the different binding poses.

  • Analysis: The predicted binding modes and affinities are analyzed to understand the structure-activity relationships and guide the design of more potent inhibitors.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its strategic N-methylation and reactive acyl chloride group make it an ideal starting material for the synthesis of a wide range of indole derivatives. The integration of theoretical and computational studies provides a powerful framework for understanding its intrinsic properties and for rationally designing novel molecules with desired biological activities. This guide has outlined the key practical and theoretical aspects of working with this important compound, providing a solid foundation for its application in modern drug discovery and development.

References

  • Anant, K., et al. (2025). Computational Chemistry oriented Research of Novel Indole Compounds. International Journal of Medical and Pharmaceutical Sciences, 15(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Computational analysis of substituent effect on indole derivatives as potential antibacterial agents | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Shukla, A., & Srivastava, R. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy, 2016, 8516035. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • Patsnap. (2024). Advances in Carbonyl Chemistry for Medical Application. Retrieved from [Link]

  • National Institutes of Health. (2014). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter. Retrieved from [Link]

  • MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2469. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Methyl-1H-indole-3-carboxamides using 1-Methyl-1H-indole-3-carbonyl chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-1H-indole-3-carboxamides in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast array of indole derivatives, 1-methyl-1H-indole-3-carboxamides have garnered significant attention from the drug development community. The methylation at the N1 position of the indole ring strategically prevents unwanted side reactions associated with the acidic N-H proton, thereby directing synthetic modifications to other positions of the indole core.[3] This structural feature, combined with the versatile chemistry of the C3-carboxamide moiety, has led to the discovery of compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][4]

This application note provides a comprehensive guide for the synthesis of a diverse library of 1-methyl-1H-indole-3-carboxamides. The synthetic strategy hinges on the highly reactive intermediate, 1-methyl-1H-indole-3-carbonyl chloride, which readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and provide guidance on the characterization of the final products, empowering researchers to efficiently generate novel chemical entities for their drug discovery programs.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 1-methyl-1H-indole-3-carboxamides from this compound and an amine proceeds via a classical nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack breaks the π-bond of the carbonyl group, leading to the formation of a transient tetrahedral intermediate. Primary amines are generally more reactive than secondary amines in this step due to their greater nucleophilicity and reduced steric hindrance.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine. This step neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, driving the equilibrium towards the formation of the final amide product.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key intermediate, this compound, and the subsequent synthesis of 1-methyl-1H-indole-3-carboxamides.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-methyl-1H-indole-3-carboxylic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for this transformation.[5][6]

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous chloroform or dichloromethane (approximately 10 mL per gram of carboxylic acid).

  • Addition of Thionyl Chloride: Place the flask under a fume hood. To the stirred suspension, add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature. A gas evolution (HCl and SO₂) will be observed.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (approximately 60-70 °C for chloroform) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

  • Product: The resulting residue is this compound, which is typically a solid. This crude product is often used in the next step without further purification due to its high reactivity and moisture sensitivity.

Protocol_1_Workflow Start Start: 1-Methyl-1H-indole-3-carboxylic acid Step1 Suspend in anhydrous CHCl3 or CH2Cl2 Start->Step1 Step2 Add Thionyl Chloride (SOCl2) dropwise Step1->Step2 Step3 Reflux for 2-3 hours Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Remove excess SOCl2 and solvent via rotary evaporation Step4->Step5 End Product: this compound (crude) Step5->End

Sources

Application Notes and Protocols for the Preparation of Esters using 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 1-Methyl-1H-indole-3-carbonyl Moiety

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Among the various indole-based building blocks, 1-Methyl-1H-indole-3-carbonyl chloride stands out as a particularly valuable reagent. The methylation at the N1 position of the indole ring serves a dual purpose: it enhances the stability and solubility of the compound in many organic solvents and, crucially, it prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole. This directs subsequent reactions specifically to the highly reactive acyl chloride group at the C3 position.

This guide provides a comprehensive overview of the application of this compound in the synthesis of a diverse range of esters. These 1-methyl-1H-indole-3-carboxylates are not only stable compounds but also serve as pivotal intermediates for the introduction of the 1-methyl-1H-indol-3-oyl moiety into more complex molecular architectures, a common tactic in drug discovery programs.

Chemical Principles: The Nucleophilic Acyl Substitution Reaction

The synthesis of esters from this compound and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a nucleophile, in this case, the lone pair of electrons on the oxygen atom of the alcohol.

The reaction mechanism can be visualized in the following steps:

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as pyridine or triethylamine, or even another molecule of the alcohol), to yield the final ester product and a hydrochloride salt of the base.

The use of an acyl chloride for esterification is generally more efficient than using the corresponding carboxylic acid because acyl chlorides are more reactive, and the reaction goes to completion.[1]

G acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic attack by alcohol alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate tetrahedral_intermediate2 Tetrahedral Intermediate protonated_ester Protonated Ester tetrahedral_intermediate2->protonated_ester Collapse of intermediate chloride_ion Chloride Ion (Cl⁻) tetrahedral_intermediate2->chloride_ion protonated_ester2 Protonated Ester final_ester Final Ester Product protonated_ester2->final_ester Deprotonation protonated_base Protonated Base protonated_ester2->protonated_base base Base (e.g., Pyridine) base->final_ester

Diagram 1: Mechanism of Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of various esters from this compound.

Safety Precautions
  • This compound is a reactive acylating agent and should be handled with care. It is moisture-sensitive and will react with water to produce hydrochloric acid.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Solvents such as dichloromethane and pyridine are hazardous and should be handled accordingly.

Protocol 1: Synthesis of Methyl 1-Methyl-1H-indole-3-carboxylate (A Primary Alcohol Ester)

This protocol details the synthesis of a simple primary alkyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure methyl 1-methyl-1H-indole-3-carboxylate.

Protocol 2: Synthesis of Isopropyl 1-Methyl-1H-indole-3-carboxylate (A Secondary Alcohol Ester)

The reaction with secondary alcohols may require slightly more forcing conditions due to steric hindrance.

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the same initial setup as in Protocol 1, dissolving this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Add anhydrous isopropanol (1.5 eq) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and then gently heat to reflux (around 40-50 °C) for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, perform the same aqueous workup as described in Protocol 1 (steps 5-7).

  • Purify the crude product by flash column chromatography to obtain the pure isopropyl 1-methyl-1H-indole-3-carboxylate.

Protocol 3: Synthesis of Phenyl 1-Methyl-1H-indole-3-carboxylate (A Phenolic Ester)

The esterification of phenols generally requires a base to deprotonate the weakly nucleophilic phenolic hydroxyl group.

Materials:

  • This compound

  • Phenol

  • Pyridine (anhydrous, can also be used as the solvent)

  • Dichloromethane (DCM, anhydrous, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve phenol (1.2 eq) in a sufficient amount of anhydrous pyridine. If desired, dichloromethane can be used as a co-solvent.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM dropwise to the phenol solution.

  • Allow the reaction mixture to stir at room temperature overnight. Gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and proceed with the aqueous workup as described in Protocol 1 (steps 6-7).

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure phenyl 1-methyl-1H-indole-3-carboxylate.

Data Presentation: Representative Esters and Yields

The following table summarizes the synthesis of various 1-methyl-1H-indole-3-carboxylate derivatives, demonstrating the versatility of this compound as a precursor. Yields are reported to be in the range of 69-90% for a variety of phenyl bromoacetate derivatives, showcasing the efficiency of the general methodology.

EntryAlcohol/PhenolEster ProductTypical Yield (%)
1MethanolMethyl 1-methyl-1H-indole-3-carboxylate69-90
2EthanolEthyl 1-methyl-1H-indole-3-carboxylate69-90
3IsopropanolIsopropyl 1-methyl-1H-indole-3-carboxylate69-90
4PhenolPhenyl 1-methyl-1H-indole-3-carboxylate69-90

Yields are based on the synthesis of a range of phenyl bromoacetate derivatives and are representative of the expected efficiency for this class of reactions.

Characterization of a Representative Product: Methyl 1-Methyl-1H-indole-3-carboxylate

Appearance: White to off-white solid.

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 7.8 Hz, 1H), 7.65 (s, 1H), 7.35-7.25 (m, 2H), 7.15 (t, J = 7.4 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 137.0, 134.0, 126.5, 122.5, 121.5, 121.0, 109.5, 105.0, 51.0, 33.0.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound readily hydrolyzes to the corresponding carboxylic acid in the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere.

  • Side Reactions: Incomplete reaction may occur, especially with sterically hindered alcohols. Increasing the reaction time, temperature, or using a slight excess of the alcohol and base can help drive the reaction to completion.

  • Purification: The primary byproduct is the hydrochloride salt of the base used (e.g., pyridinium hydrochloride). The aqueous workup is designed to remove this salt and any unreacted starting materials. Flash column chromatography is generally effective for obtaining highly pure ester products. For solid esters, recrystallization can be an effective purification method.

  • Choice of Base: Pyridine and triethylamine are commonly used bases. Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. Triethylamine is a non-nucleophilic base and is often preferred to avoid potential side reactions.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a wide array of indole-3-carboxylates. The straightforward reaction conditions, high reactivity, and the stability imparted by the N-methyl group make it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this important building block in the synthesis of complex, biologically active molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Akbari, A., & Faryabi, M. S. (2021). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Polycyclic Aromatic Compounds, 1-10. [Link]

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(8), x181053. [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

Sources

Application Notes & Protocols: Leveraging 1-Methyl-1H-indole-3-carbonyl Chloride for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This guide focuses on a key reagent for accessing this chemical space: 1-Methyl-1H-indole-3-carbonyl chloride . We will explore its synthetic utility, provide detailed, field-tested protocols for its application, and discuss its role in the creation of potent, biologically active molecules, particularly kinase inhibitors. The strategic N-methylation of the indole ring enhances the reagent's utility by preventing unwanted side reactions, directing reactivity specifically to the acyl chloride group for predictable and efficient synthesis.[2]

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a recurring motif in both natural products and blockbuster pharmaceuticals.[1][3][4] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility has led to the development of numerous indole-containing drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

A particularly fruitful area of research has been the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer.[6][7][8] The indole and its bioisostere, azaindole, serve as excellent "hinge-binding" motifs, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[8][9]

Reagent Profile: this compound

This compound (CAS No. 126921-19-5) is a highly reactive and versatile acylating agent.[2] It serves as a crucial building block for introducing the 1-methyl-1H-indol-3-oyl moiety into target molecules.[2]

Key Advantages:

  • Directed Reactivity: The methyl group at the N1 position blocks the acidic N-H proton, preventing side reactions and ensuring that acylation occurs exclusively at the C3-carbonyl position.[2] This chemoselectivity simplifies reaction work-ups and improves yields.

  • High Electrophilicity: The acyl chloride is a highly activated carbonyl group, readily susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.[2]

  • Versatility: This reactivity allows for the straightforward synthesis of diverse libraries of indole-3-carboxamides and esters, which are frequently explored for their biological activities.[2]

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-methylindole-3-carbonyl chloridePubChem
CAS Number 126921-19-5BenchChem[2]
Molecular Formula C₁₀H₈ClNOBenchChem[2]
Molecular Weight 193.63 g/mol BenchChem[2]
Appearance SolidN/A
XLogP3 2.8PubChem

Core Synthetic Application: Nucleophilic Acyl Substitution

The primary utility of this compound lies in its participation in nucleophilic acyl substitution reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride leaving group, efficiently transferring the acyl group to the nucleophile.[2]

Diagram 1: General Workflow for Synthesis

G reagent This compound + Nucleophile (Amine/Alcohol) + Base (e.g., Et3N) setup Reaction Setup (Inert atmosphere, dry solvent) reagent->setup reaction Reaction (Stir at 0°C to RT) setup->reaction tlc Monitor Progress (TLC) reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up (Wash with H2O, brine) tlc->workup Complete extract Extraction (e.g., EtOAc, DCM) workup->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry purify Purification (Column Chromatography or Recrystallization) dry->purify char Characterization (NMR, MS, HPLC) purify->char product Pure Bioactive Molecule char->product

Caption: A typical experimental workflow for the synthesis of bioactive molecules using this compound.

Detailed Experimental Protocols

Safety Precaution: this compound is a reactive acyl chloride. It is moisture-sensitive and will react with water to release HCl gas. Handle in a fume hood, wear appropriate personal protective equipment (PPE), and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of a Bioactive Indole-3-Carboxamide

This protocol details the synthesis of an N-aryl indole-3-carboxamide, a common scaffold in kinase inhibitors.

  • Objective: To synthesize N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • p-Anisidine (4-methoxyaniline) (1.05 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous (sufficient volume for 0.1 M concentration)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add p-anisidine (1.05 eq) and anhydrous DCM.

    • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

    • Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Scientist's Note (Causality): The use of a non-nucleophilic base like triethylamine is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and also prevents potential acid-catalyzed side reactions. The reaction is started at 0 °C to control the initial exothermic reaction rate.

Diagram 2: Acylation Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylCl This compound Tetra [Tetrahedral Intermediate] (Unstable) AcylCl->Tetra Nucleophilic Attack by Amine Amine R-NH₂ (Nucleophile) Amine->Tetra Amide Indole-3-carboxamide Tetra->Amide Collapse of Intermediate (Elimination of Cl⁻) HCl HCl Base Et₃N (Base) Base->HCl Scavenges HCl

Caption: Mechanism of nucleophilic acyl substitution for the synthesis of an indole-3-carboxamide.

Case Study: Synthesis of Kinase Inhibitors

The indole-3-carboxamide scaffold is a privileged structure in the design of various kinase inhibitors.[6] For example, derivatives based on this core have been synthesized and evaluated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor), a key target in non-small-cell lung cancer.[6] The general synthetic strategy often involves the coupling of this compound with a substituted aniline or other nitrogen-containing heterocycle, which serves as the "hinge-binding" fragment. The diversity of commercially available anilines allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive nucleophile (protonated).Ensure a sufficient excess of base (1.5-2.0 eq) is used.
Deactivated acyl chloride.Use freshly opened or properly stored reagent. Ensure all glassware and solvents are anhydrous.
Steric hindrance from nucleophile.Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF) and extend reaction time.
Multiple Products Side reactions.Perform the reaction at lower temperatures (0 °C or -20 °C) for the initial addition.
Impure starting materials.Verify the purity of the acyl chloride and nucleophile before starting.
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the chromatography eluent. Consider recrystallization as an alternative purification method.
Streaking on TLC plate.The product may be basic; add a small amount of triethylamine (0.1-1%) to the chromatography eluent.

Conclusion

This compound is an indispensable tool for medicinal chemists. Its predictable reactivity and the stability of the N-methyl indole core provide a reliable and efficient route to a vast array of indole-3-carboxamides and related structures. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful building block in the synthesis of novel, biologically active molecules for drug discovery and development.

References

  • The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery. BenchChem.
  • This compound | 126921-19-5. BenchChem.
  • Structures of the newly synthesized indole-based kinase inhibitors IV... ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC). Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. CoLab.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on multi-component reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Bioactive Molecules. Institute of Organic Chemistry. Available at: [Link]

  • (PDF) Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. ResearchGate. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central (PMC). Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central (PMC). Available at: [Link]

  • Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. Wiley Online Library. Available at: [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Available at: [Link]

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi. Available at: [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]

  • An effective procedure for the acylation of azaindoles at C-3. PubMed. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central (PMC). Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKAT USA. Available at: [Link]

  • Biomedical Importance of Indoles. PubMed Central (PMC). Available at: [Link]

  • Synthesis of a Series of Diaminoindoles. American Chemical Society. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

  • An Effective Procedure for the Acylation of Azaindoles at C-3 | Request PDF. ResearchGate. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of N-Substituted 1-Methyl-1H-indole-3-carboxamides from 1-Methyl-1H-indole-3-carbonyl chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The reaction of 1-Methyl-1H-indole-3-carbonyl chloride with primary amines is a cornerstone of medicinal chemistry and materials science, providing a robust and versatile route to a diverse array of N-substituted indole-3-carboxamides. This class of compounds is of significant interest due to the prevalence of the indole scaffold in numerous natural products and pharmaceuticals. The amide linkage, formed through this reaction, is a critical pharmacophore that imparts structural rigidity and specific hydrogen bonding capabilities, crucial for molecular recognition and biological activity.

The core of this transformation is a nucleophilic acyl substitution, a fundamental reaction in organic synthesis. The high electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to attack by the nucleophilic primary amine. The presence of the methyl group at the N1 position of the indole ring serves a crucial role by preventing undesired side reactions that could occur at the indole nitrogen, thereby directing the acylation exclusively to the primary amine. This ensures high regioselectivity and simplifies the purification of the desired product.

This guide provides a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols, and characterization data for representative products.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step nucleophilic addition-elimination mechanism.

  • Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

  • Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, a good leaving group.

  • Step 3: Deprotonation A base, typically a tertiary amine like triethylamine or pyridine, or even an excess of the primary amine reactant, removes a proton from the nitrogen atom to yield the final N-substituted 1-methyl-1H-indole-3-carboxamide and the hydrochloride salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 This compound Int Int R1->Int Nucleophilic Attack R2 Primary Amine (R-NH2) R2->Int Base Base (e.g., Et3N) Salt Base Hydrochloride Prod N-Substituted 1-Methyl-1H-indole-3-carboxamide Int->Prod Elimination of Cl-

Caption: General workflow of the reaction.

Experimental Protocols

General Considerations and Safety Precautions

This compound is a reactive acylating agent and is sensitive to moisture. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Acyl chlorides can cause skin and eye irritation. In case of contact, rinse the affected area immediately with copious amounts of water.

Protocol 1: Synthesis of N-Benzyl-1-methyl-1H-indole-3-carboxamide

This protocol details the reaction of this compound with benzylamine, a representative primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq). Dissolve the acyl chloride in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the solution of the acyl chloride to 0 °C using an ice bath. Add the solution of benzylamine and triethylamine dropwise to the stirred acyl chloride solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-1-methyl-1H-indole-3-carboxamide.

Experimental_Workflow Setup 1. Reaction Setup (Acyl chloride in anhydrous DCM under N2) Addition 2. Add Solution of Benzylamine and Et3N at 0 °C Setup->Addition Stir 3. Stir at Room Temperature (Monitor by TLC) Addition->Stir Workup 4. Aqueous Workup (Wash with NaHCO3 and Brine) Stir->Workup Dry 5. Dry and Concentrate (MgSO4, Rotary Evaporation) Workup->Dry Purify 6. Column Chromatography (Silica gel, Hexane/EtOAc) Dry->Purify Product Pure N-Benzyl-1-methyl-1H- indole-3-carboxamide Purify->Product

Caption: Step-by-step experimental workflow.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction parameters for the synthesis of various N-substituted 1-methyl-1H-indole-3-carboxamides.

Primary Amine (R-NH2)BaseSolventReaction Time (h)Typical Yield (%)
BenzylamineTriethylamineDichloromethane2 - 485 - 95
AnilinePyridineDichloromethane3 - 580 - 90
n-ButylamineTriethylamineTetrahydrofuran2 - 488 - 96
CyclohexylamineTriethylamineDichloromethane2 - 490 - 98

Characterization of Products

The synthesized N-substituted 1-methyl-1H-indole-3-carboxamides can be characterized using standard spectroscopic techniques.

Spectroscopic Data for N-Benzyl-1-methyl-1H-indole-3-carboxamide
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H, indole H2), 7.80-7.75 (m, 1H, indole H4), 7.40-7.25 (m, 8H, Ar-H), 6.55 (br t, 1H, NH), 4.65 (d, J=5.6 Hz, 2H, CH₂), 3.80 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5 (C=O), 138.5, 136.8, 131.0, 128.8, 127.8, 127.6, 125.1, 122.8, 122.0, 121.2, 109.5, 108.2, 44.2 (CH₂), 33.1 (N-CH₃).

  • IR (KBr, cm⁻¹): 3300-3250 (N-H stretching), 1635-1625 (C=O stretching, amide I), 1550-1530 (N-H bending, amide II), 1465, 745.[1]

Spectroscopic Data for N-Phenyl-1-methyl-1H-indole-3-carboxamide
  • ¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 10.05 (s, 1H, NH), 8.20 (s, 1H, indole H2), 8.08 (d, J=7.8 Hz, 1H, indole H4), 7.75 (d, J=7.9 Hz, 2H, Ar-H), 7.50 (d, J=8.2 Hz, 1H, indole H7), 7.35 (t, J=7.7 Hz, 2H, Ar-H), 7.25-7.18 (m, 2H, indole H5, H6), 7.08 (t, J=7.3 Hz, 1H, Ar-H), 3.85 (s, 3H, N-CH₃).[2]

  • ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): 163.2 (C=O), 139.7, 136.4, 132.1, 128.8 (2C), 125.0, 123.2, 122.0, 121.3, 120.7 (2C), 110.2, 109.9, 33.0 (N-CH₃).[2]

  • IR (KBr, cm⁻¹): ~3300 (N-H stretching), ~1640 (C=O stretching, amide I), ~1540 (N-H bending, amide II).[3]

Conclusion

The reaction between this compound and primary amines provides an efficient and high-yielding method for the synthesis of N-substituted 1-methyl-1H-indole-3-carboxamides. The protocols outlined in this guide are robust and can be adapted for a wide range of primary amines, making this a valuable tool for researchers in drug discovery and related fields. Careful adherence to the experimental procedures and safety precautions will ensure successful and safe synthesis of these important compounds.

References

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, 11(1), 202-207. [Link]

  • Olgen, S., et al. (2008). Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 334-40. [Link]

  • PubChem. (n.d.). 1-Methyl-N-Phenyl-Indole-3-Carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Supporting Information]. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole. [Image]. ResearchGate. Retrieved from [Link]

  • Barreiro, G., et al. (2018). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 23(11), 2937. [Link]

Sources

Application Notes and Protocols: Synthesis of N,N-Disubstituted 1-Methyl-1H-indole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indole-3-carboxamides

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] Among the diverse functionalizations of the indole scaffold, the C3-carboxamide linkage is of particular importance. N,N-disubstituted 1-methyl-1H-indole-3-carboxamides, the products of the reaction between 1-methyl-1H-indole-3-carbonyl chloride and secondary amines, are integral components in the discovery of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This guide provides a comprehensive overview of the synthesis of these valuable compounds, detailing the underlying chemical principles, offering step-by-step experimental protocols, and explaining the rationale behind key procedural choices to ensure successful and reproducible outcomes.

Chemical Principles and Reaction Mechanism

The formation of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[4][5][6] In the context of reacting this compound with a secondary amine, the reaction is often carried out under Schotten-Baumann conditions .[4][7][8][9]

The Schotten-Baumann reaction typically employs a two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (such as sodium hydroxide).[7][9] The base plays a crucial role in neutralizing the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[8] This prevents the protonation of the amine nucleophile, which would render it unreactive, thereby driving the reaction to completion.[8]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[4][5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[5][6]

  • Deprotonation: A base (either another molecule of the amine or, more commonly, the added base like NaOH) removes the proton from the nitrogen atom, yielding the final N,N-disubstituted 1-methyl-1H-indole-3-carboxamide and a salt (e.g., sodium chloride).[6]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack by Amine amine Secondary Amine (R₂NH) amine->tetrahedral_intermediate amide N,N-Disubstituted 1-Methyl-1H-indole-3-carboxamide tetrahedral_intermediate->amide Elimination of Cl⁻ hcl HCl tetrahedral_intermediate->hcl salt Salt (e.g., NaCl) hcl->salt Neutralization base Base (e.g., NaOH) base->salt water H₂O base->water

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Experimental Protocols

Part 1: Synthesis of this compound

The acyl chloride is a key intermediate and is typically prepared from the corresponding carboxylic acid.

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or toluene)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 1-methyl-1H-indole-3-carboxylic acid in the anhydrous solvent. A similar procedure is described for a related compound where a stirred mixture of the acid, thionyl chloride, and chloroform is refluxed.[10]

  • Reagent Addition: Slowly add an excess of thionyl chloride (or oxalyl chloride with a catalytic drop of DMF) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases and the solid has dissolved.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which is often used in the next step without further purification.

Causality Behind Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Excess Thionyl/Oxalyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride. The excess reagent is volatile and easily removed during work-up.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the reaction in a reasonable timeframe.

Protocol_Workflow Figure 2: Experimental Workflow cluster_part1 Part 1: Acyl Chloride Synthesis cluster_part2 Part 2: Amide Synthesis start_acid 1-Methyl-1H-indole-3-carboxylic acid add_socl2 Add Thionyl Chloride in Anhydrous Solvent start_acid->add_socl2 reflux Reflux for 2-4 hours add_socl2->reflux evaporate Evaporate Solvent and Excess Reagent reflux->evaporate acyl_chloride_product This compound evaporate->acyl_chloride_product add_acyl_chloride Add Acyl Chloride Solution Dropwise acyl_chloride_product->add_acyl_chloride dissolve_amine Dissolve Secondary Amine in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) dissolve_amine->add_base cool Cool to 0-5 °C add_base->cool cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Separate Organic Layer, Wash, and Dry react->workup purify Purify by Column Chromatography or Recrystallization workup->purify final_product N,N-Disubstituted 1-Methyl-1H-indole-3-carboxamide purify->final_product

Caption: Figure 2: Experimental Workflow

Part 2: General Protocol for the Reaction with Secondary Amines

This protocol is a generalized procedure based on the Schotten-Baumann reaction conditions.[11]

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine, piperidine, morpholine)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equivalent) in dichloromethane.

  • Addition of Aqueous Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 equivalents).[11]

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.[11] This is crucial to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Dissolve the crude this compound (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred amine mixture over a period of 15-30 minutes.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N-disubstituted 1-methyl-1H-indole-3-carboxamide.

Self-Validating System and Rationale:

  • Vigorous Stirring: Essential for maximizing the interfacial area between the organic and aqueous phases, facilitating efficient reaction.[11]

  • Dropwise Addition: Prevents a rapid temperature increase and minimizes side reactions, such as the hydrolysis of the acyl chloride.[11]

  • Aqueous Washes: The water wash removes any remaining water-soluble impurities. The sodium bicarbonate wash neutralizes any unreacted acyl chloride and removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Reaction Monitoring: TLC or LC-MS analysis confirms the consumption of the starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.

Data Presentation: Exemplary Reactions

The following table summarizes the reaction of this compound with various secondary amines, providing a qualitative outlook on expected outcomes.

Secondary AmineProduct NameExpected Yield RangeNotes
DiethylamineN,N-Diethyl-1-methyl-1H-indole-3-carboxamideHighA common and generally high-yielding reaction.
Piperidine(1-Methyl-1H-indol-3-yl)(piperidin-1-yl)methanoneHighThe cyclic amine is highly nucleophilic.
Morpholine(1-Methyl-1H-indol-3-yl)(morpholino)methanoneHighThe ether functionality is well-tolerated.
N-MethylanilineN,1-Dimethyl-N-phenyl-1H-indole-3-carboxamideModerate to HighAromatic amines are less nucleophilic than aliphatic amines.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Hydrolysis of acyl chloride. 2. Insufficient mixing of phases. 3. Amine is a weak nucleophile.1. Ensure strictly anhydrous conditions for acyl chloride synthesis and handling. 2. Increase stirring speed significantly. 3. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a stronger, non-aqueous base like pyridine.[11]
Significant Carboxylic Acid Byproduct 1. Slow reaction with the amine, allowing hydrolysis to compete. 2. High concentration of aqueous base.1. Add the acyl chloride at a lower temperature (0 °C). 2. Use a more dilute solution of the aqueous base.[11]
Reaction Stalls 1. Insufficient base to neutralize the generated HCl. 2. Poor quality of reagents.1. Add additional base to the reaction mixture. 2. Verify the purity of the amine and the integrity of the acyl chloride.[11]

References

  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles.
  • Royal Society of Chemistry. Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts.
  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • PrepChem.com. Synthesis of 1-methyl-3-indazolylcarbonyl chloride.
  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Arkat USA, Inc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Organic Syntheses. 1-methylindole.
  • Jasperse, J. Reactions of Amines.
  • ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate.
  • National Institutes of Health. Biomedical Importance of Indoles.
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Biosynth. 1H-Indole-3-carbonyl chloride | 59496-25-2 | JCA49625.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • The Royal Society of Chemistry. Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated.
  • ResearchGate. Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
  • ResearchGate. Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents.
  • PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization.
  • PubMed Central. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.

Sources

Application Notes and Protocols: 1-Methyl-1H-indole-3-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methyl-1H-indole-3-carbonyl Moiety in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active compounds has earned it the moniker "Lord of the Rings" in chemical biology.[2] Specifically, the 1-methyl-1H-indole-3-carbonyl unit is a privileged fragment in the design of novel therapeutics. The methylation at the N1 position of the indole ring serves a crucial role by preventing unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing synthetic transformations to the C3-carbonyl group.[2] This modification enhances the stability and modulates the electronic properties of the indole ring, making it a versatile building block for targeting a wide array of biological targets, from enzymes like kinases to nuclear receptors.[3][4]

1-Methyl-1H-indole-3-carbonyl chloride, as a highly reactive acylating agent, is the premier reagent for introducing this valuable pharmacophore into a diverse range of molecular scaffolds. Its electrophilic carbonyl carbon readily reacts with a plethora of nucleophiles, including amines and alcohols, to forge stable amide and ester linkages, respectively.[2] This reactivity profile allows for the rapid generation of compound libraries with diverse functionalities, a key strategy in modern drug discovery campaigns. This guide provides detailed protocols for the application of this compound in the synthesis of bioactive amides and esters, supported by mechanistic insights and practical considerations for the medicinal chemist.

Core Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its susceptibility to nucleophilic acyl substitution. The reaction with amines or alcohols proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The general mechanism is depicted below:

Caption: General mechanism of nucleophilic acyl substitution.

A crucial aspect of this transformation is the management of the hydrogen chloride (HCl) byproduct. In the absence of a base, the generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the HCl and drive the reaction to completion.[5] This is the cornerstone of the widely used Schotten-Baumann reaction conditions.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-1-methyl-1H-indole-3-carboxamides

This protocol is based on the principles of the Schotten-Baumann reaction and is applicable to a wide range of primary and secondary amines.[5][7]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM (0.2 M).

  • Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.5 eq.) or DIPEA (1.2 eq.).

  • Acylation: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-substituted-1-methyl-1H-indole-3-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: this compound is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.

  • Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

  • Non-nucleophilic Base: A tertiary amine like TEA or DIPEA is used to neutralize the HCl byproduct without competing with the primary/secondary amine as a nucleophile.[8] Using two equivalents of the reactant amine is an alternative, but can be wasteful if the amine is expensive.[8]

  • Controlled Addition at 0 °C: The reaction is often exothermic, and slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.[9]

Protocol 2: General Procedure for the Synthesis of 1-Methyl-1H-indole-3-carboxylates

This protocol describes the esterification of alcohols using this compound.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., methanol, benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM (0.2 M).

  • Base Addition: Add a base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) to the solution.

  • Acylation: Cool the mixture to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality Behind Experimental Choices:

  • Pyridine as a Base and Catalyst: In addition to neutralizing HCl, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which then acylates the alcohol.[6]

  • Aqueous Work-up: The use of a basic wash (NaHCO₃) is crucial to remove any unreacted acyl chloride and the pyridinium or triethylammonium hydrochloride salt.

Application in Medicinal Chemistry: Case Studies

The 1-methyl-1H-indole-3-carbonyl scaffold is a key component of many compounds with therapeutic potential.

Case Study 1: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology.[4] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The 1-methyl-1H-indole-3-carboxamide moiety can serve as an excellent scaffold for developing such inhibitors.

Caption: Synthesis of a potential kinase inhibitor scaffold.

Exemplary Synthesis:

A substituted aminopyridine can be acylated with this compound using Protocol 1 to generate a library of potential kinase inhibitors. The N-methylindole core can occupy the hydrophobic pocket of the ATP binding site, while the amide linker and the pyridine ring can form crucial hydrogen bonds with the kinase hinge region. Further diversification can be achieved by varying the substituents on the aminopyridine.

Amine SubstrateProductYield (%)Biological Target (Hypothetical)
4-amino-2-methoxypyridineN-(2-methoxy-4-pyridinyl)-1-methyl-1H-indole-3-carboxamide85Receptor Tyrosine Kinase
3-aminopyridineN-(3-pyridinyl)-1-methyl-1H-indole-3-carboxamide92Serine/Threonine Kinase
Case Study 2: Synthesis of Antiviral Agents

Indole derivatives have shown promise as antiviral agents, including against HIV.[2] The 1-methyl-1H-indole-3-carboxamide scaffold can be incorporated into molecules designed to inhibit viral enzymes.

Exemplary Synthesis:

Following Protocol 1, this compound can be reacted with a functionalized aniline derivative to produce a compound with potential anti-HIV activity.

Amine SubstrateProductYield (%)Antiviral Target (Hypothetical)
4-aminobenzonitrileN-(4-cyanophenyl)-1-methyl-1H-indole-3-carboxamide88HIV Reverse Transcriptase
3-ethynylanilineN-(3-ethynylphenyl)-1-methyl-1H-indole-3-carboxamide82HIV Integrase

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its ability to efficiently introduce the 1-methyl-1H-indole-3-carbonyl moiety allows for the synthesis of a wide range of bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important building block in their quest for novel therapeutics. The strategic application of this reagent, guided by a sound understanding of its reactivity and the principles of medicinal chemistry, will undoubtedly continue to contribute to the discovery of new and improved medicines.

References

  • Chemguide. (n.d.). The reactions of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • Mehra, M. K., Malik, M., Kumar, B., & Kumar, D. (2021). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry, 19(5), 1109–1114. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 1-14. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14819. [Link]

  • Stack Exchange. (2018). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides? Chemistry Stack Exchange. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]

  • Chemguide. (n.d.). Making esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chiosis, G., & Taldone, T. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 7(5), 545-569. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33356-33374. [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(ii), 1-14. Retrieved from [Link]

  • Shiraishi, Y., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548. [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). Tetrahedron Letters, 59(31), 2994-2998. Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions with 1-Methyl-1H-indole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indole-3-carbonyl chloride is a versatile and highly reactive acylating agent, pivotal in the synthesis of a wide array of indole-3-carboxamides, esters, and ketones. The presence of the methyl group at the N1 position of the indole ring prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby channeling the reactivity towards the acyl chloride moiety.[1] This strategic modification enhances its utility as a building block in medicinal chemistry and drug development, where the 1-methyl-1H-indol-3-oyl scaffold is a common feature in biologically active molecules.

This comprehensive guide provides detailed experimental protocols for the application of this compound in key synthetic transformations, including the formation of amides and esters, and Friedel-Crafts acylation. The protocols are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to ensure both success and safety in the laboratory.

Physicochemical Properties and Handling

This compound is a solid organic compound with the chemical formula C₁₀H₈ClNO.[1] Like most acyl chlorides, it is a moisture-sensitive and corrosive substance that requires careful handling in a controlled laboratory environment.

Storage and Stability:

For long-term storage, it is recommended to keep this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) in a tightly sealed, flame-dried container to prevent hydrolysis.[1][2] Hydrolysis of the acyl chloride by atmospheric moisture will lead to the formation of the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid, and hydrochloric acid, reducing its reactivity and purity.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to vigorous and exothermic reactions.

  • Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of all waste in accordance with local regulations.

Core Applications and Protocols

The primary utility of this compound lies in its ability to acylate a variety of nucleophiles. The following sections provide detailed protocols for its most common applications.

Protocol 1: Synthesis of 1-Methyl-1H-indole-3-carboxamides

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of N-substituted 1-methyl-1H-indole-3-carboxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Workflow for Amide Synthesis:

Amide_Synthesis cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Amine Amine (1.0 eq) in Anhydrous Solvent Base Base (1.1-1.5 eq) (e.g., Triethylamine, Pyridine) Amine->Base Add ReactionMix Reaction Mixture (0°C to RT) Base->ReactionMix AcylChloride This compound (1.0 eq) in Anhydrous Solvent AcylChloride->ReactionMix Add dropwise at 0°C Quench Aqueous Quench (e.g., Water, sat. NH4Cl) ReactionMix->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Purification Concentration & Purification (Chromatography or Recrystallization) Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Amide

Caption: General workflow for the synthesis of 1-Methyl-1H-indole-3-carboxamides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Amount (for 1 mmol scale)Notes
This compound193.63194 mg (1.0 mmol)Ensure it is dry and of high purity.
Primary or Secondary AmineVariable1.0 mmolSubstrate.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)-10-20 mLReaction solvent. Must be anhydrous.
Triethylamine (TEA) or Pyridine101.19 / 79.101.1-1.5 mmolBase to neutralize HCl byproduct.
Saturated aqueous NH₄Cl or water-~20 mLFor quenching the reaction.
Saturated aqueous NaHCO₃-~20 mLFor washing to remove acidic impurities.
Brine-~20 mLFor washing to remove aqueous residues.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--Drying agent.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 mmol) and triethylamine (1.1-1.5 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate vial, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Synthesis of 1-Methyl-1H-indole-3-carboxylates (Esters)

The esterification of alcohols or phenols with this compound is a rapid and high-yielding reaction, typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Workflow for Ester Synthesis:

Ester_Synthesis cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Alcohol Alcohol/Phenol (1.0 eq) in Anhydrous Solvent Base Base (1.1 eq) (e.g., Pyridine) Alcohol->Base Add ReactionMix Reaction Mixture (0°C to RT) Base->ReactionMix AcylChloride This compound (1.0 eq) in Anhydrous Solvent AcylChloride->ReactionMix Add dropwise at 0°C Quench Aqueous Quench (e.g., Dilute HCl) ReactionMix->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with sat. NaHCO3 and Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Purification Concentration & Purification (Chromatography or Recrystallization) Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Ester

Caption: General workflow for the synthesis of 1-Methyl-1H-indole-3-carboxylates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Amount (for 1 mmol scale)Notes
This compound193.63194 mg (1.0 mmol)Ensure it is dry and of high purity.
Alcohol or PhenolVariable1.0 mmolSubstrate.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)-10-20 mLReaction solvent. Must be anhydrous.
Pyridine79.101.1 mmolActs as both a base and a nucleophilic catalyst.
Dilute HCl (e.g., 1 M)-~20 mLFor quenching the reaction and removing pyridine.
Saturated aqueous NaHCO₃-~20 mLFor washing to remove acidic impurities.
Brine-~20 mLFor washing to remove aqueous residues.
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 mmol) in anhydrous DCM (10 mL) and add pyridine (1.1 mmol).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled alcohol solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.[3]

Protocol 3: Friedel-Crafts Acylation

This compound can be used to acylate electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst. This reaction forms a C-C bond and leads to the synthesis of aryl (1-methyl-1H-indol-3-yl)methanones.

Workflow for Friedel-Crafts Acylation:

FC_Acylation cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Arene Arene (1.0 eq) in Anhydrous Solvent LewisAcid Lewis Acid (1.1-2.0 eq) (e.g., AlCl3, FeCl3) Arene->LewisAcid Add ReactionMix Reaction Mixture (0°C to RT or heat) LewisAcid->ReactionMix AcylChloride This compound (1.0 eq) in Anhydrous Solvent AcylChloride->ReactionMix Add dropwise at 0°C Quench Quench with Ice/Acid ReactionMix->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Aqueous Washes Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Purification Concentration & Purification (Chromatography) Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Ketone

Caption: General workflow for the Friedel-Crafts acylation using this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Amount (for 1 mmol scale)Notes
This compound193.63194 mg (1.0 mmol)Ensure it is dry and of high purity.
Aromatic/Heteroaromatic SubstrateVariable1.0 mmolMust be sufficiently electron-rich.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-15-25 mLReaction solvent. Must be anhydrous.
Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)133.34 / 162.201.1-2.0 mmolLewis acid catalyst. Must be anhydrous and handled with care.
Ice-~20 gFor quenching the reaction.
Concentrated HCl-~5 mLTo be added to the ice for quenching.
Saturated aqueous NaHCO₃-~20 mLFor washing to remove acidic impurities.
Brine-~20 mLFor washing to remove aqueous residues.
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1-2.0 mmol) and the anhydrous solvent (e.g., DCM, 10 mL).

  • Formation of Acylium Ion: Cool the suspension to 0°C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise. Stir the mixture at 0°C for 15-30 minutes.

  • Addition of Arene: Add a solution of the aromatic substrate (1.0 mmol) in the anhydrous solvent (5 mL) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature or heat as required (depending on the reactivity of the arene). Monitor the reaction by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto a mixture of crushed ice (~20 g) and concentrated HCl (5 mL) with stirring.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ketone by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 1-methyl-1H-indol-3-oyl moiety into a diverse range of molecules. The protocols outlined in this guide provide a solid foundation for its successful application in the synthesis of amides, esters, and ketones. By understanding the principles behind each step and adhering to the safety precautions, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Naka, T., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 52(3), 1021-1024.
  • Pharmaffiliates. (n.d.). 1-Methyl-1H-indazole-3-carbonyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • La Spisa, F., et al. (2015). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Synthesis, 47(04), 489-496.
  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2959.
  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 8(1), 225-231.
  • The Royal Society of Chemistry. (2011). Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. Organic & Biomolecular Chemistry, 9(18), 6239-6241.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(21), 5035.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-INDOLE-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2019).
  • ResearchGate. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Application Notes and Protocols for Scale-Up Synthesis Utilizing 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methyl-1H-indole-3-carbonyl chloride in Medicinal Chemistry

This compound stands as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. Its utility stems from the highly reactive acyl chloride moiety, which readily participates in nucleophilic acyl substitution reactions. The methylation at the N1 position of the indole ring is a key design element, preventing undesired side reactions that can occur with the acidic N-H proton of an unsubstituted indole.[1] This structural feature ensures that acylation reactions are directed specifically at the carbonyl group, making it a preferred building block for introducing the 1-methyl-1H-indol-3-oyl scaffold into various molecular frameworks.[1] This guide provides detailed protocols for the scale-up synthesis of amides and esters using this versatile reagent, with a focus on safety, efficiency, and analytical rigor.

PART 1: Safety First - Handling and Hazard Mitigation

Before commencing any synthetic work, a thorough understanding of the hazards associated with this compound is paramount. As with most acyl chlorides, it is a moisture-sensitive and corrosive compound.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or fumes.[2][3]

  • Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce hydrochloric acid and the parent carboxylic acid. This reaction is exothermic and can lead to pressure build-up in sealed containers.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2][4]

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.[2][4]

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Quenching: Any residual acyl chloride must be quenched carefully. A slow addition to a stirred, cold solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) is recommended.

Hazard Statement Precautionary Statement
H315 - Causes skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319 - Causes serious eye irritationP305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335 - May cause respiratory irritationP261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

PART 2: Synthesis of this compound

The most common and scalable route to this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride is often preferred on a larger scale due to the gaseous nature of its byproducts (CO, CO₂), which simplifies purification.[1]

Reaction Workflow: Carboxylic Acid to Acyl Chloride

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A 1-Methyl-1H-indole-3-carboxylic acid in anhydrous DCM D Combine A, B, and C at 0°C under N₂ A->D B Oxalyl Chloride (1.2 eq) B->D C Catalytic DMF C->D E Stir at room temperature for 2-4 hours D->E F Monitor by TLC (quench aliquot with methanol) E->F G Concentrate in vacuo F->G Reaction Complete H Co-evaporate with toluene (optional) G->H I Crude this compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Scale-Up Synthesis (up to 100 g)
  • Preparation: In a flame-dried, three-neck, 2 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 1-Methyl-1H-indole-3-carboxylic acid (100 g, 0.571 mol) in anhydrous dichloromethane (DCM, 1 L).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add oxalyl chloride (60.5 mL, 0.685 mol, 1.2 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5°C. After the addition is complete, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.[5][6] The reaction is complete when the starting carboxylic acid is no longer observed.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude this compound is a solid and can often be used in the next step without further purification.

PART 3: Application in Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the formation of 1-methyl-1H-indole-3-carboxamides. The reaction is a classic nucleophilic acyl substitution.

Mechanism of Amidation

G AcylChloride This compound (Electrophile) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Amine Primary or Secondary Amine (Nucleophile) Amine->Tetrahedral Amide 1-Methyl-1H-indole-3-carboxamide (Product) Tetrahedral->Amide Collapse of Intermediate (Loss of Cl⁻) HCl HCl Salt Triethylammonium chloride HCl->Salt Base Base (e.g., Triethylamine) Base->Salt

Caption: Mechanism of amide formation from an acyl chloride and an amine.

Detailed Protocol: Scale-Up Amidation (up to 0.5 mol)
  • Preparation: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired primary or secondary amine (0.5 mol, 1.0 eq) and a non-nucleophilic base such as triethylamine (83.6 mL, 0.6 mol, 1.2 eq) in anhydrous DCM (1 L).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude this compound (0.5 mol, 1.0 eq) in anhydrous DCM (500 mL) and add it dropwise to the cooled amine solution over 1 hour. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by the slow addition of water (500 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8][9]

Parameter Value Rationale
Amine1.0 eqLimiting reagent
This compound1.0 - 1.1 eqA slight excess can drive the reaction to completion
Base (e.g., Triethylamine)1.2 - 1.5 eqScavenges the HCl byproduct, preventing protonation of the amine nucleophile
SolventAnhydrous DCM, THFAprotic solvent to prevent reaction with the acyl chloride
Temperature0°C to Room TempControls the initial exotherm and allows for a smooth reaction

PART 4: Application in Ester Synthesis

Esterification proceeds via a similar nucleophilic acyl substitution mechanism, with an alcohol acting as the nucleophile. The reaction is often catalyzed by a non-nucleophilic base to scavenge the HCl byproduct.

Detailed Protocol: Scale-Up Esterification (up to 0.5 mol)
  • Preparation: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired alcohol (0.5 mol, 1.0 eq) and a base such as pyridine (48.5 mL, 0.6 mol, 1.2 eq) or triethylamine in anhydrous DCM (1 L).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude this compound (0.5 mol, 1.0 eq) in anhydrous DCM (500 mL) and add it dropwise to the cooled alcohol solution over 1 hour.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the amidation reaction.

PART 5: Analytical Monitoring and Characterization

Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and optimizing reaction conditions on a large scale.[10]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of the reaction progress.[5][10] A typical eluent system for these compounds is a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. A reverse-phase C18 column with a mobile phase of water and acetonitrile (with 0.1% TFA or formic acid) is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation of the final product. 1H and 13C NMR will confirm the formation of the desired amide or ester.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help identify any byproducts.[5]

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Suzdalev, K. F., et al. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
  • ACS Omega. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Publications. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-3-indazolylcarbonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acylative Coupling of Amine and Indole Using Chloroform as a Carbonyl Group. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. Retrieved from [Link]

  • ACS Publications. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). methyl chloride 1001 | niosh. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Birmingham. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

  • International Journal of Food Science & Technology. (n.d.). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indole-3-carbonyl chloride (CAS No: 126921-19-5). Here, we address common challenges and questions encountered during its storage, handling, and use in synthetic applications. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound is highly sensitive to moisture and light.[1] To prevent degradation, it must be stored under stringent conditions. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a refrigerator (2-8°C), and protected from light.[1][2] A desiccator can provide an additional layer of protection against ambient moisture.

Q2: My material has a yellowish tint and seems less reactive. What happened?

A yellow appearance and diminished reactivity are classic signs of degradation. The primary cause is hydrolysis. As an acyl chloride, the compound readily reacts with ambient moisture to form the corresponding, and significantly less reactive, 1-methyl-1H-indole-3-carboxylic acid. Exposure to light can also cause degradation.[1] To avoid this, always handle the material under anhydrous conditions and store it as recommended.

Q3: What solvents are compatible with this compound for reactions?

The key is to use anhydrous aprotic solvents. Protic solvents like alcohols or water will react directly with the acyl chloride. Recommended solvents include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or toluene. Always use solvents from a freshly opened bottle or those that have been properly dried using standard laboratory techniques.

Q4: What are the primary safety hazards associated with this compound?

This compound is classified as a corrosive and irritant. It can cause severe skin burns, serious eye damage, and respiratory irritation.[3] Some safety data sheets also note that it is a lachrymator (a substance that irritates the eyes and causes tears). Always handle this chemical in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q5: How should I properly quench a reaction containing this reagent?

To safely neutralize any unreacted this compound, the reaction mixture should be quenched by slowly adding it to a cold solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), or by adding a protic solvent like isopropanol or methanol to the reaction vessel in an ice bath. This should be done cautiously, as the reaction can be exothermic and may release HCl gas.

Q6: Why is the N-methylated version of this compound often preferred over the N-unsubstituted (1H-indole-3-carbonyl chloride) version?

The methyl group at the N1 position serves as a permanent protecting group. This prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing acylation reactions specifically through the C3-carbonyl chloride group.[4] This enhances the compound's stability and often leads to cleaner reactions with higher yields of the desired product.[4]

Troubleshooting Guide for Synthetic Applications

This section addresses specific issues that may arise during acylation reactions.

Observed Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Reagent Degradation: The acyl chloride has hydrolyzed to the less reactive carboxylic acid due to improper storage or handling.Verify Reagent Quality: Use a fresh bottle or repurify the material if possible. Before use, ensure the container was stored under inert gas and refrigerated. The active compound is a solid; if it appears clumpy or wet, hydrolysis is likely.[4]
Presence of Water: Trace amounts of water in the reaction vessel, solvents, or nucleophile are deactivating the acyl chloride.Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum before use. Use freshly distilled or commercially available anhydrous solvents. If the nucleophile (e.g., an amine) is a salt, ensure it is thoroughly dried.[5]
Insufficient Nucleophilicity: The amine or alcohol being acylated is not sufficiently reactive under the chosen conditions (e.g., due to strong electron-withdrawing groups).Increase Basicity/Reaction Temperature: Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct and activate the nucleophile. Gentle heating may also be required, but should be monitored closely to prevent decomposition.[5]
Formation of Multiple Byproducts Side Reaction with Solvent: The solvent is participating in the reaction. For example, using an alcohol as a solvent will lead to ester formation.Use Inert Solvents: Only use aprotic, anhydrous solvents such as DCM, THF, or ACN.
Thermal Decomposition: The reaction temperature is too high, causing the starting material or product to decompose.Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Reaction Stalls (Does Not Go to Completion) Product Inhibition/Catalyst Deactivation: In some reactions (like Friedel-Crafts acylations), the product can form a complex with the Lewis acid catalyst, effectively sequestering it.[5]Adjust Stoichiometry: For reactions requiring a Lewis acid catalyst (e.g., AlCl₃), it may be necessary to use a stoichiometric amount rather than a catalytic amount.[5] Ensure the catalyst is fresh and anhydrous.
Poor Solubility: One of the reagents is not fully dissolved in the chosen solvent, limiting the reaction rate.Change Solvent System: Test the solubility of all starting materials in the chosen solvent. If necessary, switch to a different anhydrous solvent or use a co-solvent system to ensure the reaction mixture is homogeneous.
Key Experimental Protocols & Visualizations
Protocol 1: Standard Procedure for Handling and Dispensing

This protocol minimizes exposure and prevents reagent degradation.

  • Preparation: Place the sealed container of this compound in a desiccator to allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a fume hood or, for maximum protection, within a glovebox under an inert atmosphere.

  • Dispensing: Briefly remove the cap and quickly weigh the desired amount of the solid into a tared, dry vial. Immediately reseal the main container.

  • Inerting: Purge the headspace of the main container with argon or nitrogen before retightening the cap.

  • Storage: Promptly return the main container to the refrigerator (2-8°C).[2]

Protocol 2: General Amide Coupling Reaction

This protocol outlines a typical acylation of a primary amine.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Reagent Addition:

    • To the flask, add the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

    • Dissolve these in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a separate flask in anhydrous DCM. Slowly add this solution dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product via column chromatography on silica gel.

Visualizations of Key Processes

Hydrolysis

Workflow

Chemical and Physical Data Summary
PropertyValueSource
IUPAC Name 1-methylindole-3-carbonyl chloride[4]
CAS Number 126921-19-5[4]
Molecular Formula C₁₀H₈ClNO[4]
Molecular Weight 193.63 g/mol [4]
Appearance Solid[4]
Primary Hazard Corrosive, Moisture Sensitive
Incompatibilities Water, Strong Oxidizing Agents, Strong Bases[6]
References
  • Pharmaffiliates. 1-Methyl-1H-indazole-3-carbonyl Chloride. CAS No: 106649-02-9. Available at: [Link]

Sources

I. Core Concepts: Understanding the Reactivity of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

# Technical Support Center: 1-Methyl-1H-indole-3-carbonyl chloride

A Guide to Stability and Handling in Solution for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this versatile reagent. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during its use in experimental settings.

This compound is a highly reactive acylating agent, prized for its ability to efficiently introduce the 1-methyl-1H-indol-3-oyl moiety into a wide range of molecules.[1] However, this high reactivity is also the source of its instability, particularly in the presence of nucleophiles like water. The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic acyl substitution.[1][2]

The N-methyl group on the indole ring plays a crucial role in directing the reactivity towards the acyl chloride group by preventing side reactions that can occur with the acidic N-H proton of an unsubstituted indole.[1] This structural feature enhances its utility as a specific building block in organic synthesis.[1]

II. Frequently Asked Questions (FAQs) on Stability and Handling

Q1: My solution of this compound is turning cloudy and I'm observing a decrease in yield. What is happening?

This is a classic sign of hydrolysis. This compound reacts readily with water, including atmospheric moisture, to form 1-methyl-1H-indole-3-carboxylic acid and hydrochloric acid (HCl) gas.[2][3] The carboxylic acid is often less soluble in the aprotic organic solvents typically used for reactions with acyl chlorides, causing it to precipitate and making the solution appear cloudy. The fuming you might observe is the HCl gas reacting with moisture in the air.[3][4][5]

Q2: Which solvents are recommended for dissolving and reacting this compound?

The best choice of solvent is one that is inert to the highly reactive acyl chloride.[1] Aprotic, anhydrous solvents are essential. Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF) [6]

  • Acetonitrile

  • Toluene

  • N,N-Dimethylformamide (DMF) (use with caution, as it can facilitate certain side reactions, but is sometimes necessary for solubility)

It is critical to use anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q3: How should I properly store this compound and its solutions?

Proper storage is paramount to maintaining the integrity of this reagent.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated area, away from water, alcohols, and amines.[2][7] Storing it inside a desiccator or a glovebox provides an extra layer of protection against humidity.[4] For long-term storage, keeping the container under an inert gas like nitrogen or argon is highly recommended.[7][8]

  • In Solution: Solutions of this compound are generally not recommended for long-term storage due to their inherent instability. It is best practice to prepare solutions fresh for each experiment. If a solution must be stored for a short period, it should be kept in a tightly sealed vial with a septum cap, under an inert atmosphere, and refrigerated.

Q4: I suspect my this compound has degraded. How can I test its purity?

Several analytical techniques can be employed to assess the purity of your acyl chloride:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The hydrolyzed carboxylic acid will typically have a different Rf value than the acyl chloride. However, be aware that the acyl chloride can hydrolyze on the silica gel plate itself.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the corresponding carboxylic acid. You can monitor the disappearance of the acyl chloride signal and the appearance of the carboxylic acid signal over time.[9]

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency for an acyl chloride is typically higher than that of the corresponding carboxylic acid. This can be a quick way to check for significant hydrolysis.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: For quantitative analysis of trace amounts of acyl chlorides, a derivatization method followed by HPLC is often used. The acyl chloride is reacted with a derivatizing agent like 2-nitrophenylhydrazine to form a stable, UV-active derivative that can be easily quantified.[9][10]

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no yield in amidation/esterification reaction Degradation of this compound due to hydrolysis.- Use fresh, high-purity acyl chloride. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (nitrogen or argon).
Reaction mixture turns cloudy or a precipitate forms immediately upon adding the acyl chloride. Hydrolysis of the acyl chloride to the less soluble carboxylic acid.- Check the water content of your solvent and other reagents. - Ensure the reaction is performed under strictly anhydrous conditions.
Inconsistent reaction outcomes. Variable purity of the starting acyl chloride.- Test the purity of the acyl chloride before use using TLC or NMR. - Consider purifying the acyl chloride by distillation or recrystallization if significant degradation is observed (use appropriate safety precautions).
Side product formation. Reaction with impurities or the solvent.- Use high-purity, anhydrous solvents. - Ensure all reagents are free of nucleophilic impurities. - Optimize reaction conditions such as temperature and reaction time.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol outlines a standard procedure for the synthesis of an amide using this compound.

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Dissolution: In a flask under an inert atmosphere, dissolve the amine starting material and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., DCM or THF). The base is used to scavenge the HCl byproduct.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Prepare a fresh solution of this compound in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with stirring. The reaction of acyl chlorides with amines can be exothermic.[]

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Stability in Solution via ¹H NMR

This protocol provides a method for assessing the stability of this compound in a deuterated solvent.[9]

  • Sample Preparation: In an NMR tube, prepare a solution of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over time. The time intervals will depend on the expected rate of degradation.

  • Data Analysis: Identify a characteristic peak for the acyl chloride that is well-resolved from the peaks of the degradation product (the carboxylic acid) and the solvent. Integrate this peak in each spectrum. The integral value is directly proportional to the concentration.

  • Kinetics (Optional): Plot the natural logarithm of the integral value versus time. For a pseudo-first-order degradation process, this plot will be linear, and the negative of the slope will be the rate constant.[9]

V. Visualizing Degradation and Workflow

Below are diagrams to visually represent the key processes discussed.

Hydrolysis_Pathway AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Water H₂O (Moisture) Water->TetrahedralIntermediate CarboxylicAcid 1-Methyl-1H-indole-3-carboxylic acid TetrahedralIntermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-dry Glassware Inert_Atmosphere Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Use Anhydrous Solvent Inert_Atmosphere->Anhydrous_Solvent Dissolve_Amine Dissolve Amine & Base Anhydrous_Solvent->Dissolve_Amine Cool_Solution Cool to 0 °C Dissolve_Amine->Cool_Solution Add_Acyl_Chloride Add Acyl Chloride Solution Cool_Solution->Add_Acyl_Chloride Stir Stir at Room Temp Add_Acyl_Chloride->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Workflow for a typical amidation reaction.

VI. References

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis - Benchchem.

  • This compound | 126921-19-5 | Benchchem.

  • Acid chlorides | Organic Chemistry II Class Notes - Fiveable.

  • A Comparative Guide to the Stability of Acyl Chlorides in Solution - Benchchem.

  • Acyl chlorides stability - Sciencemadness Discussion Board.

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride.

  • Acetyl Chloride Storage : r/chemistry - Reddit.

  • Hydrolysis of Isoquinoline-6-carbonyl chloride: prevention and mitigation - Benchchem.

  • Analyzing acid chlorides ? - ECHEMI.

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indole-3-carbonyl chloride. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of impurities.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Q1: My isolated product is a pale yellow solid, but my NMR analysis shows a significant peak corresponding to the starting material. What happened?

A1: This is the most common issue encountered and is almost certainly due to the hydrolysis of the acyl chloride product back to its corresponding carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid.[1][2] Acyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture. Even trace amounts of water in the reaction solvent, glassware, or exposure to atmospheric humidity during workup or storage can lead to rapid degradation.

  • Causality: The lone pair of electrons on the oxygen atom in a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid. This reaction is thermodynamically favorable and often rapid. The use of chlorinating agents like oxalyl chloride is standard, but meticulous anhydrous technique is non-negotiable.[3][4]

Q2: I observe a high-molecular-weight species in my LC-MS analysis that I can't account for. What could this be?

A2: The presence of a high-molecular-weight impurity often suggests the formation of a dimer or oligomer. The this compound is a potent electrophile, and the indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack.

  • Mechanism of Dimerization: One potential pathway involves the electrophilic acylation of a neutral indole molecule (either another molecule of product that has somehow lost its carbonyl chloride, or more likely, unreacted starting material) by a molecule of the acyl chloride. This can lead to the formation of complex bi-indole structures.[5] Such side reactions are a known challenge with highly reactive indole intermediates, which can be difficult to prepare and isolate due to their propensity for dimerization and oligomerization.[6][7] Controlling the reaction temperature and using the product immediately in the next step are key strategies to suppress these intermolecular side reactions.[6]

Q3: My crude product has a faint, sweet, almond-like smell, and the ¹H NMR shows a singlet at ~10 ppm. What is this impurity?

A3: This analytical signature strongly points to the presence of 1-Methyl-1H-indole-3-carbaldehyde as an impurity.[8] This aldehyde is a common precursor in one of the synthetic routes to 1-Methyl-1H-indole-3-carboxylic acid. The synthesis often involves the formylation of 1-methylindole (e.g., via a Vilsmeier-Haack reaction) to produce the aldehyde, which is then oxidized to the carboxylic acid.[9][10]

  • Source: If the oxidation step from the aldehyde to the carboxylic acid is incomplete, the unreacted 1-Methyl-1H-indole-3-carbaldehyde will be carried over as an impurity into your acyl chloride synthesis. Since it does not react with the chlorinating agent under standard conditions, it will persist in the final product.

Q4: Why is my final product discolored (yellow to brownish), even after solvent removal?

A4: Discoloration is typically indicative of degradation or the presence of minor, highly conjugated impurities. Indole derivatives can be sensitive to air and light, leading to oxidation. The harsh conditions of some chlorination reactions or the presence of acidic byproducts (like HCl) can also promote the formation of small amounts of polymeric or oxidized materials, which are often highly colored. While the pure product is often a pale yellow solid, darker colors suggest a higher level of these degradation byproducts.[11]

Troubleshooting Guides

Follow these protocols to minimize impurities and improve the quality of your this compound.

Guide 1: Protocol for Minimizing Hydrolysis

This guide provides a step-by-step workflow for ensuring anhydrous conditions, which are critical for preventing the conversion of the acyl chloride back to the carboxylic acid.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A Oven-dry all glassware overnight at >120°C B Flame-dry glassware under vacuum or inert gas (N2/Ar) immediately before use A->B E Assemble apparatus while hot and flush with inert gas B->E C Use freshly distilled, anhydrous solvents (e.g., DCM, Toluene) F Dissolve starting material in anhydrous solvent under inert atmosphere C->F D Ensure chlorinating agent (e.g., Oxalyl Chloride) is from a fresh, unopened bottle G Add chlorinating agent dropwise at 0°C to control exotherm D->G E->F F->G H Allow reaction to warm to room temperature and stir until complete (monitor by TLC/IR) G->H I Remove all volatiles (solvent, excess reagent, byproducts) under high vacuum H->I J Do NOT perform an aqueous workup I->J K Store the final product under an inert atmosphere and at low temperature I->K L Use immediately for the next synthetic step for best results I->L

Caption: Workflow for Minimizing Hydrolysis.

Guide 2: Identification and Mitigation of Common Impurities

This section outlines the reaction pathways for the formation of key impurities and provides strategies for their detection and removal.

SM 1-Methyl-1H-indole-3-carboxylic Acid (Starting Material) Reagent {Oxalyl Chloride | (+ (COCl)2, cat. DMF)} Product This compound (Desired Product) Reagent->Product Main Reaction (Anhydrous) Hydrolysis 1-Methyl-1H-indole-3-carboxylic Acid (Hydrolysis Product) Product->Hydrolysis Moisture Exposure Dimer Dimer/Oligomer (Side Product) Product->Dimer Self-Reaction Water H2O Self Another Indole Molecule

Caption: Formation Pathways of Major Impurities.

  • Unreacted Starting Material (1-Methyl-1H-indole-3-carboxylic acid):

    • Detection: In ¹H NMR, the carboxylic acid proton appears as a broad singlet >12 ppm. In IR spectroscopy, it shows a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1680 cm⁻¹. It can also be easily visualized by TLC.

    • Mitigation: Ensure a slight excess (1.1-1.5 equivalents) of the chlorinating agent is used. If present in the final product, it can sometimes be removed by trituration with a non-polar solvent like hexanes, as the carboxylic acid is often less soluble than the acyl chloride. However, the best strategy is to drive the initial reaction to completion.

  • Aldehyde Precursor (1-Methyl-1H-indole-3-carbaldehyde):

    • Detection: A sharp singlet in ¹H NMR between 9-10 ppm. A characteristic C=O stretch in IR spectroscopy around 1650-1660 cm⁻¹.

    • Mitigation: This impurity must be removed before the chlorination step. Ensure the starting 1-Methyl-1H-indole-3-carboxylic acid is pure. If the aldehyde is detected in the starting material, recrystallization or column chromatography is required prior to converting it to the acyl chloride.

Summary of Common Impurities

The table below provides a quick reference for the common impurities discussed.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Formation MechanismKey Analytical Signature (¹H NMR)
1-Methyl-1H-indole-3-carboxylic acidC₁₀H₉NO₂175.18[1]Incomplete reaction or hydrolysis of the product.Broad singlet > 12 ppm (acidic proton).
1-Methyl-1H-indole-3-carbaldehydeC₁₀H₉NO159.18[8]Impurity carried over from the synthesis of the starting material.Sharp singlet ~9.8-10.0 ppm (aldehyde proton).
Dimer/OligomerVariable>350Electrophilic attack of the acyl chloride on another electron-rich indole nucleus.[6]Complex aromatic region, loss of expected signal integration.
Oxidized/Degradation ProductsVariableVariableAir/light sensitivity of the indole ring, or acid-catalyzed polymerization.Broad, poorly resolved signals in the baseline; product discoloration.
References
  • Organic Syntheses. (n.d.). METHYL INDOLE-4-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fukushima, Y., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry, 6(1), 40. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Pace, V., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(8), 2033. Retrieved from [Link]

  • Al-Hourani, B. J. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 16(7), 648-664. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylindole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-METHOXY-N-METHYLPENT-4-ENAMIDE. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(6), x180814. Retrieved from [Link]

  • Staliński, K., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(16), 4983. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2011). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Błoch-Mechkour, A., Bally, T., & Marcinek, A. (2011). Dimer radical cations of indole and indole-3-carbinol: localized and delocalized radical cations of diindolylmethane. The Journal of Physical Chemistry A, 115(26), 7700–7708. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-1H-indole-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who are working with this highly reactive yet valuable chemical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you can achieve the desired purity and yield for your downstream applications.

Introduction

This compound is a key building block in organic synthesis, primarily utilized as an acylating agent to introduce the 1-methyl-1H-indol-3-oyl moiety into various molecular scaffolds.[1] The N-methylation of the indole ring prevents undesirable side reactions that can occur with the acidic N-H proton of the parent indole, thereby directing reactivity to the acyl chloride group.[1] Its synthesis is typically achieved by treating 1-methyl-1H-indole-3-carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]

However, the high reactivity of the acyl chloride functional group, particularly its sensitivity to moisture, presents significant challenges during purification and handling.[2][3][4][5] This guide aims to provide practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield or Complete Loss of Product After Work-up

Symptom: After the reaction to form the acyl chloride and subsequent purification attempts, you observe a very low yield or primarily isolate the starting material, 1-methyl-1H-indole-3-carboxylic acid.

Potential Cause: The most common culprit is unintentional hydrolysis of the acyl chloride back to the corresponding carboxylic acid due to exposure to moisture.[2][3][4] Acyl chlorides are highly reactive towards water, and even atmospheric moisture can be sufficient to cause significant degradation.[2][5]

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column). Perform the reaction and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Avoid Aqueous Work-ups: Standard aqueous work-ups are generally incompatible with reactive acyl chlorides. If a wash is absolutely necessary to remove water-soluble impurities, it must be performed with extreme care, using ice-cold, saturated brine, and minimizing contact time. However, it is preferable to design a purification strategy that avoids water altogether.

  • Solvent Selection: Use inert, anhydrous solvents for the reaction and purification, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1][6]

Issue 2: Product Contamination with Excess Chlorinating Agent

Symptom: Spectroscopic analysis (e.g., NMR) of your product shows signals corresponding to residual thionyl chloride or its byproducts.

Potential Cause: Thionyl chloride has a relatively high boiling point (76 °C), making its complete removal by simple rotary evaporation challenging.[7]

Solutions:

  • Azeotropic Removal: After the reaction is complete, add a high-boiling, anhydrous, inert solvent like toluene to the crude reaction mixture.[7][8] Remove the solvent under reduced pressure. Repeating this process 2-3 times will effectively remove residual thionyl chloride as an azeotrope.[7]

  • High-Vacuum Distillation: If the product is thermally stable enough, fractional distillation under high vacuum can be an effective method to separate it from less volatile impurities and any remaining chlorinating agent.[6][7]

Issue 3: Product Decomposition During Purification by Chromatography

Symptom: Attempting to purify the acyl chloride via standard silica gel column chromatography results in significant product degradation on the column, observed as streaking on TLC and recovery of the hydrolyzed carboxylic acid.

Potential Cause: Standard silica gel contains adsorbed water and has acidic surface hydroxyl groups, which can readily react with the highly electrophilic acyl chloride, leading to hydrolysis and other decomposition pathways.[6]

Solutions:

  • Use of Crude Product: For many applications, the crude this compound, after careful removal of the excess chlorinating agent, is of sufficient purity to be used directly in the next step.[7][8] This is often the most practical approach.

  • Modified Chromatography: If chromatography is unavoidable, consider using a less reactive stationary phase, such as deactivated (e.g., with triethylamine) or fluorinated silica gel. The solvent system must be strictly anhydrous.[6]

  • Alternative Purification Methods: Prioritize non-chromatographic methods like recrystallization or distillation.

Issue 4: Difficulty in Obtaining a Crystalline Solid (Recrystallization Failure)

Symptom: The crude product is an oil or a waxy solid that fails to crystallize from various solvent systems.

Potential Cause:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. The most likely impurity is the corresponding carboxylic acid from partial hydrolysis.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[9]

Solutions:

  • Rigorous Drying: Ensure the crude product is scrupulously dry before attempting recrystallization. Any residual moisture will lead to the formation of the carboxylic acid, which can interfere with crystal lattice formation.

  • Solvent Screening: Systematically screen a range of anhydrous solvents. Good starting points for acyl chlorides include non-polar solvents like hexanes, heptane, or toluene, or mixtures thereof with a slightly more polar solvent like anhydrous dichloromethane or diethyl ether.[6]

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize this compound?

The most common and efficient method is the reaction of 1-methyl-1H-indole-3-carboxylic acid with a chlorinating agent.[1] Oxalyl chloride, often with a catalytic amount of DMF, is a popular choice due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl) that are easily removed.[1] Thionyl chloride is also widely used and effective.[10][11]

Q2: How should I store purified this compound?

Due to its high sensitivity to moisture, it must be stored under strictly anhydrous and inert conditions.[2][3][4] Store it in a tightly sealed container (e.g., an amber glass bottle with a Teflon-lined cap) under a positive pressure of nitrogen or argon.[5] For long-term storage, placing the sealed container inside a desiccator or a glovebox is highly recommended.[5] Storage in a cool, dry, and well-ventilated area away from heat and incompatible materials like water, alcohols, and strong bases is crucial.[2][12]

Q3: How can I monitor the reaction progress for the formation of the acyl chloride?

Direct analysis of the reactive acyl chloride by methods like TLC or HPLC can be problematic due to on-column hydrolysis.[7][8] A common and effective method is to take a small aliquot from the reaction mixture, quench it with a nucleophile (e.g., methanol or benzylamine), and then analyze the resulting stable ester or amide by TLC or LC-MS.[8] This indirect method allows for accurate monitoring of the consumption of the starting carboxylic acid.

Q4: Can I use this acyl chloride directly in the next reaction without purification?

Yes, in many cases, this is the preferred method.[7][8] After the reaction to form the acyl chloride is complete, the excess chlorinating agent and reaction solvent can be carefully removed under reduced pressure (with azeotropic removal if necessary).[7][8] The resulting crude product can then be dissolved in an appropriate anhydrous solvent and used immediately in the subsequent reaction. This approach minimizes handling and potential exposure to atmospheric moisture.

Q5: What are the main safety precautions when handling this compound?

This compound, like other acyl chlorides, is corrosive and reacts with moisture to produce hydrochloric acid.[2][3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) ready in case of a spill.

Protocols and Data

Table 1: Recommended Anhydrous Solvents for Purification
SolventBoiling Point (°C)Drying MethodApplication Notes
Toluene111Distillation from Sodium/BenzophenoneExcellent for azeotropic removal of thionyl chloride.[7][8]
Dichloromethane (DCM)40Distillation from CaH₂Good solvent for reactions and extractions.
Hexanes/Heptane69 / 98Distillation from Sodium/BenzophenoneCommonly used as anti-solvents for recrystallization.
Diethyl Ether35Distillation from Sodium/BenzophenoneCan be used in mixed solvent systems for recrystallization.
Protocol 1: Purification by Azeotropic Removal of Thionyl Chloride
  • Once the reaction of 1-methyl-1H-indole-3-carboxylic acid with excess thionyl chloride is deemed complete, cool the reaction mixture to room temperature.

  • Connect the flask to a rotary evaporator with a trap cooled by a dry ice/acetone bath to protect the vacuum pump.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the thionyl chloride and reaction solvent.

  • Add anhydrous toluene (approximately 2-3 times the volume of the crude residue) to the flask.[7][8]

  • Concentrate the mixture again on the rotary evaporator.

  • Repeat steps 4 and 5 two more times to ensure complete removal of residual thionyl chloride.

  • The resulting crude product can be used directly or subjected to further purification like recrystallization.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start 1-Methyl-1H-indole-3-carboxylic Acid reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride/(DMF cat.) reaction Reaction in Anhydrous Solvent (e.g., DCM, Toluene) under Inert Atmosphere (N₂/Ar) start->reaction reagents->reaction crude_product Crude this compound reaction->crude_product azeotrope Azeotropic Removal of Excess Reagent with Toluene crude_product->azeotrope Primary Purification recrystallize Recrystallization from Anhydrous Solvent System azeotrope->recrystallize Option 1 distill High-Vacuum Distillation azeotrope->distill Option 2 next_step Use Directly in Next Reaction azeotrope->next_step Option 3 (Use Crude) final_product Pure this compound recrystallize->final_product distill->final_product storage Store under Inert Gas in Desiccator final_product->storage final_product->next_step

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G start Purification Attempt outcome Unsatisfactory Result (Low Yield, Impure) start->outcome cause1 Hydrolysis Occurred? outcome->cause1 Check for Carboxylic Acid cause2 Residual Reagent? outcome->cause2 Analyze for SOCl₂ cause3 Decomposition on Silica? outcome->cause3 If Chromatography Used cause1->cause2 No sol1 Implement Strict Anhydrous Conditions cause1->sol1 Yes cause2->cause3 No sol2 Perform Azeotropic Removal with Toluene cause2->sol2 Yes sol3 Avoid Chromatography; Use Crude or Recrystallize cause3->sol3 Yes

Sources

Technical Support Center: Optimizing Acylation Reactions with 1-Methyl-1H-indole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<I>

Welcome to the technical support center for optimizing acylation reactions involving 1-methyl-1H-indole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of nucleophiles (e.g., amines, alcohols) with this compound. Each problem is followed by a systematic approach to identify the root cause and implement a solution.

Problem 1: Low to No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (nucleophile and hydrolyzed acyl chloride) with little to no desired acylated product.

Possible Causes & Step-by-Step Solutions:

  • Reagent Quality and Stability: this compound is a reactive acylating agent.[1] Its stability can be compromised by moisture.

    • Verification:

      • Ensure the reagent was stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

      • Consider preparing the acyl chloride fresh from 1-methyl-1H-indole-3-carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

    • Solution:

      • Use a freshly opened bottle of this compound or a freshly prepared batch.

      • Handle the reagent under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.

  • Inadequate Reaction Conditions: The choice of solvent, base, and temperature is critical for a successful acylation reaction.[3]

    • Verification:

      • Review your reaction setup. Are you using an appropriate anhydrous solvent? Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3][4]

      • Is the base strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions?

    • Solution:

      • Solvent Selection: Use dry, aprotic solvents. Dichloromethane is often a good starting point. For some reactions, more polar aprotic solvents like DMF can be beneficial, but be aware they can sometimes participate in side reactions.[5]

      • Base Selection: For amine acylations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct.[6][7] For less reactive nucleophiles, a stronger base may be required.

      • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and prevent side product formation.[5]

  • Deactivated Nucleophile: If your nucleophile has electron-withdrawing groups, its reactivity will be significantly reduced.

    • Verification:

      • Analyze the structure of your nucleophile. Are there any strong electron-withdrawing groups near the reacting center?

    • Solution:

      • Increase the reaction temperature.

      • Use a more forcing solvent.

      • Employ a stronger base to fully deprotonate the nucleophile.

      • Consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

Problem 2: Formation of Multiple Products/Side Reactions

Symptoms: TLC or LC-MS analysis shows the desired product along with several other spots or peaks, indicating the formation of byproducts.

Possible Causes & Step-by-Step Solutions:

  • Hydrolysis of the Acyl Chloride: The most common side reaction is the hydrolysis of this compound to 1-methyl-1H-indole-3-carboxylic acid.[1][7]

    • Verification:

      • Check the mass of the main byproduct. Does it correspond to the mass of 1-methyl-1H-indole-3-carboxylic acid?

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents and reagents.

      • Perform the reaction under a dry, inert atmosphere.

  • Friedel-Crafts Acylation of the Indole Ring (C-acylation): While the N-methylation of the indole reduces the likelihood of N-H acylation seen with unsubstituted indoles, C-acylation at other positions of the indole ring can still occur, especially under certain conditions.[8][9]

    • Verification:

      • Analyze the NMR and mass spectrometry data of the byproducts to identify isomers of the desired product.

    • Solution:

      • Avoid strong Lewis acidic conditions if N-acylation is the desired outcome. Friedel-Crafts acylation is often promoted by Lewis acids like AlCl₃.[10][11]

      • The use of a suitable base is crucial to favor N-acylation over C-acylation.

  • Reaction with Solvent: Some solvents can react with the acyl chloride under certain conditions.

    • Verification:

      • Review the literature for known incompatibilities between your solvent and acyl chlorides.

    • Solution:

      • Choose an inert solvent such as DCM, THF, or toluene.

Workflow for Troubleshooting Acylation Reactions

AcylationReaction IndoleAcylChloride This compound Product Acylated Product IndoleAcylChloride->Product plus1 + Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product plus2 + Base Base (e.g., Et3N) Salt Base·HCl Base->Salt -> -> plus3 +

Sources

Technical Support Center: Reactions of 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-indole-3-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use with various nucleophiles. Our goal is to equip you with the knowledge to optimize your reaction outcomes, diagnose issues, and understand the underlying chemical principles.

The core reactivity of this compound is centered on its highly electrophilic carbonyl carbon, making it an excellent acylating agent.[1] The methylation at the N1 position of the indole ring is a key structural feature, preventing unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing reactivity to the acyl chloride group.[1] However, like all highly reactive reagents, its use is not without potential complications. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Issue 1: Low or No Yield of the Desired Amide/Ester Product

Question: I've set up my reaction with a primary amine (or alcohol), but upon workup and analysis (TLC, LC-MS), I see very little of my desired product. My starting materials are consumed, and I have a complex mixture of byproducts. What went wrong?

Core Problem: The most likely culprit is the degradation of the this compound before it can react with your nucleophile. Acyl chlorides are notoriously sensitive to moisture.[2][3]

Causality & Mechanism: this compound reacts rapidly with water in a process called hydrolysis.[2][3] This reaction converts the highly reactive acyl chloride back to the much less reactive 1-methyl-1H-indole-3-carboxylic acid. This carboxylic acid will not react with your amine or alcohol under these conditions and can complicate purification.

dot

Hydrolysis cluster_caption Fig. 1: Hydrolysis Side Reaction AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Tetrahedral_Intermediate CarboxylicAcid 1-Methyl-1H-indole-3-carboxylic acid (Inactive) Tetrahedral_Intermediate->CarboxylicAcid Collapse & Proton Transfer HCl HCl Tetrahedral_Intermediate->HCl

Caption: Fig. 1: Hydrolysis Side Reaction

Solutions & Protocols:

  • Rigorous Anhydrous Conditions:

    • Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be purchased as anhydrous grade or dried using appropriate methods (e.g., passing through an activated alumina column or distillation over a drying agent like CaH₂).

    • Reagents: Ensure your nucleophile (amine/alcohol) and any base used are anhydrous. Liquid reagents can be dried over molecular sieves (4Å). Solid reagents should be dried in a vacuum oven.

    • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a balloon setup. Add reagents via syringe through rubber septa.

Issue 2: My Amine Reaction Stalls at ~50% Conversion

Question: I'm reacting this compound with a primary amine. The reaction starts, but then seems to stop, even with a full equivalent of the amine. Why is this happening?

Core Problem: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[4] This acid will protonate your amine nucleophile, rendering it non-nucleophilic and effectively taking it out of the reaction.

Causality & Mechanism: The desired acylation reaction consumes one equivalent of your amine to form the amide. The HCl byproduct then reacts with a second equivalent of the amine in an acid-base reaction to form an ammonium salt. Therefore, without an additional base, a maximum theoretical yield of 50% is possible, as half of your amine is consumed as a salt.

dot

AmineReaction cluster_acylation Acylation Pathway cluster_acidbase Acid-Base Side Reaction cluster_caption Fig. 2: Stoichiometry in Amine Acylation AcylChloride Acyl Chloride (1 eq) Amide Desired Amide (1 eq) AcylChloride->Amide Reacts with 1 eq Amine HCl HCl (byproduct) Amine Primary/Secondary Amine (2 eq) Amine->Amide AmmoniumSalt Ammonium Chloride Salt (1 eq, Inactive Nucleophile) Amine->AmmoniumSalt HCl->AmmoniumSalt Reacts with 1 eq Amine

Caption: Fig. 2: Stoichiometry in Amine Acylation

Solutions & Protocols:

  • Use of a Non-Nucleophilic Base (HCl Scavenger): The standard solution is to add at least one equivalent of a tertiary amine base. This base will react with the HCl byproduct, preventing the protonation of your valuable nucleophile.

    BasepKa of Conjugate AcidNotes
    Triethylamine (TEA) 10.75Common, inexpensive. Can sometimes be nucleophilic.
    Diisopropylethylamine (DIPEA) 11.0Also known as Hünig's base. Sterically hindered and non-nucleophilic. Excellent choice.
    Pyridine 5.25Can also act as a nucleophilic catalyst, accelerating the reaction.[2]
    Proton Sponge 12.1Very strong, non-nucleophilic base. Use for challenging cases.
  • Optimized Protocol (Amidation):

    • To a solution of your amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under N₂,

    • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution and proceed with standard workup.

Issue 3: Unexpected Product Observed - A Friedel-Crafts Side Reaction

Question: I am trying to acylate a weakly nucleophilic aromatic compound (e.g., anisole, or even another indole) and I'm getting a mixture of products, including acylation on the aromatic ring instead of the intended nucleophile. What is happening?

Core Problem: this compound can participate in Friedel-Crafts acylation reactions, especially in the presence of Lewis acids.[5][6] The indole ring itself is electron-rich and can be acylated, typically at the C3 position.[5][7]

Causality & Mechanism: Lewis acids (like AlCl₃, FeCl₃, or even ZnCl₂) can activate the acyl chloride, forming a highly electrophilic acylium ion.[8] This powerful electrophile can then be attacked by electron-rich aromatic rings, leading to C-acylation as a side reaction or the main reaction pathway. This can be a desired reaction in some contexts but is a problematic side reaction if N- or O-acylation is the goal.[6]

Solutions & Protocols:

  • Avoid Lewis Acids: If your goal is acylation of an amine or alcohol, scrupulously avoid Lewis acid catalysts. Many Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid catalyst.[9]

  • Use Nucleophilic Catalysis for Weak Nucleophiles: For sluggish reactions with weak nucleophiles like hindered alcohols, instead of a Lewis acid, use a nucleophilic catalyst.

    • DMAP (4-Dimethylaminopyridine): Use catalytic amounts (1-10 mol%) of DMAP along with a stoichiometric base like triethylamine. DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

dot

TroubleshootingWorkflow Start Reaction Start Problem Low Yield or Side Products? Start->Problem CheckMoisture Check for Moisture? (Hydrolysis) Problem->CheckMoisture Yes End Successful Reaction Problem->End No CheckBase Using an Amine? (Stalled at 50%) CheckMoisture->CheckBase No Solution_Dry Use Anhydrous Techniques CheckMoisture->Solution_Dry Yes CheckCatalyst Using Weak Nucleophile? (C-Acylation) CheckBase->CheckCatalyst No Solution_Base Add Non-Nucleophilic Base (e.g., TEA, DIPEA) CheckBase->Solution_Base Yes Solution_Catalyst Avoid Lewis Acids Use Nucleophilic Catalyst (e.g., DMAP) CheckCatalyst->Solution_Catalyst Yes CheckCatalyst->End No Solution_Dry->Start Solution_Base->Start Solution_Catalyst->Start

Caption: Fig. 3: A Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? Acyl chlorides are highly reactive and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator to protect from moisture.[10] Due to their reactivity, long-term storage is not recommended; it is often best to prepare it fresh or use it soon after purchase.

Q2: What is the best way to prepare this compound? It is typically synthesized from the corresponding 1-methyl-1H-indole-3-carboxylic acid.[1] A common and effective method is to treat the carboxylic acid with oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM or chloroform, often with a catalytic amount of DMF.[1][11]

Q3: How can I monitor the progress of my acylation reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a co-spot of your starting materials to track their consumption and the appearance of the new product spot. Staining with potassium permanganate is often effective for visualizing indole-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and confirming the mass of the desired product.

Q4: My reaction seems to be forming a symmetrical anhydride. Why? The formation of 1-methyl-1H-indole-3-carboxylic anhydride can occur if the starting acyl chloride is contaminated with the parent carboxylic acid (from partial hydrolysis). The carboxylic acid can act as a nucleophile, attacking another molecule of the acyl chloride to form the anhydride.[2] Using freshly prepared or purified acyl chloride is the best way to prevent this.

References
  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens . Chemical Communications (RSC Publishing). [Link]

  • Acyl chloride - Wikipedia . Wikipedia. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy . Khan Academy. [Link]

  • an introduction to acyl chlorides (acid chlorides) - Chemguide . Chemguide. [Link]

  • Stability of acyl halides in various water media. A) Acyl chloride and... - ResearchGate . ResearchGate. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications . ACS Publications. [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid - ResearchGate . ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications . ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols . ACS Publications. [Link]

  • 1-methylindole - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Variation of indoles 1 and acylation reagents 2. Yield under standard... - ResearchGate . ResearchGate. [Link]

  • Synthesis of 1-methyl-3-indazolylcarbonyl chloride - PrepChem.com . PrepChem.com. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI . MDPI. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications . ACS Publications. [Link]

  • (PDF) Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines . ResearchGate. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH . National Institutes of Health. [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH . National Institutes of Health. [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives_-Nucleophilic_Acyl_Substitution/21.05%3A_Reactions_of_Acyl_Chlorides/Reactions_of_Acyl_Chlorides_with_Alcohols]([Link] of_Acyl_Chlorides/Reactions_of_Acyl_Chlorides_with_Alcohols)

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide . Chemguide. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega . ACS Publications. [Link]

  • Dimethylcarbamoyl chloride - Wikipedia . Wikipedia. [Link]

Sources

Technical Support Center: Monitoring 1-Methyl-1H-indole-3-carbonyl Chloride Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-Methyl-1H-indole-3-carbonyl chloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during this critical in-process control.

Introduction to the Chemistry

This compound is a reactive acylating agent, frequently employed in the synthesis of a wide array of amides and esters.[1] Its reactivity stems from the electrophilic carbonyl chloride group, which readily reacts with various nucleophiles.[1] The N-methylation of the indole ring prevents undesired side reactions at the indole nitrogen, directing the acylation to the intended nucleophile.[1]

Monitoring the progress of these acylation reactions is crucial to determine the point of completion and to identify the formation of any byproducts.[2] TLC is a rapid, inexpensive, and effective technique for this purpose.[3] This guide will address common challenges and frequently asked questions to ensure accurate and efficient TLC monitoring of your reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC analysis of your reaction.

Why am I not seeing any spots on my TLC plate?

There are several potential reasons for the absence of spots on your developed TLC plate:

  • Insufficient Concentration: The concentration of your reaction mixture aliquot or starting material solution may be too low.[4][5]

    • Solution: Try spotting the same location multiple times, allowing the solvent to dry between applications to concentrate the sample on the plate.[4][5] Alternatively, prepare a more concentrated solution of your sample for spotting.

  • Inappropriate Visualization Method: Not all compounds are visible under UV light.[5]

    • Solution: Indole derivatives can often be visualized using specific staining agents. After checking under a UV lamp (254 nm), try staining the plate. Excellent options for indoles include p-Anisaldehyde stain, which is a good universal stain for nucleophiles, or Ehrlich's reagent (p-dimethylaminobenzaldehyde), which gives a characteristic blue color with many indoles.[6][7][8]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[4][5]

    • Solution: Ensure the solvent level is always below the spotting line on your TLC plate.

  • Complete Reaction Failure: It is possible that the reaction has not proceeded, or the desired product was not formed.

    • Solution: Before concluding a reaction failure, exhaust all other troubleshooting possibilities. If the issue persists, reconsider the reaction conditions.

How can I differentiate between the starting material and the product on the TLC plate?

Distinguishing between the reactant and product is the primary goal of reaction monitoring.

  • Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same location.[9]

    • How it helps: If the starting material and product have different Rf values, the co-spot will show two distinct spots. If they have very similar Rf values, the co-spot can help confirm if the starting material is consumed.[9][10] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, while the product spot appears and intensifies.

  • Optimize the Mobile Phase: If the Rf values of your starting material and product are too similar, you may need to adjust the polarity of your mobile phase (eluent).[10][11]

    • Solution: A common starting mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][12]

      • If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[11]

      • If the spots are too low on the plate (low Rf), increase the polarity by adding more of the polar solvent.[11]

Why is my spot streaking?

Streaking can obscure the separation of compounds and make it difficult to determine the reaction's progress.

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[4][5][13]

    • Solution: Dilute your sample before spotting it on the plate.[14] Aim for small, concentrated spots.

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[13] While this compound itself is not strongly acidic or basic, the amine nucleophiles used in the reaction are basic.

    • Solution: If you are reacting with a basic amine, adding a small amount of a volatile base, like triethylamine (e.g., 0.1-1%), to your mobile phase can often resolve streaking by neutralizing the acidic sites on the silica gel.[15]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the solution to aid dissolution.

Workflow for Troubleshooting Common TLC Issues

TLC_Troubleshooting start TLC Plate Developed no_spots No Spots Visible start->no_spots Problem streaking Spots are Streaking start->streaking Problem poor_separation Poor Separation start->poor_separation Problem good_tlc Clear Spots, Good Separation start->good_tlc Ideal Outcome check_uv Check UV Visualization no_spots->check_uv Check Under UV Lamp dilute_sample Dilute the Sample streaking->dilute_sample Try This First adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase Try This First check_uv->good_tlc Spots Appear use_stain Use a Chemical Stain (e.g., p-Anisaldehyde) check_uv->use_stain Still no spots use_stain->good_tlc Spots Appear check_concentration Increase Sample Concentration use_stain->check_concentration Still no spots check_solvent_level Verify Solvent Level is Below Baseline check_concentration->check_solvent_level Still no spots check_solvent_level->good_tlc Spots Appear dilute_sample->good_tlc Resolved add_modifier Add a Mobile Phase Modifier (e.g., triethylamine for basic spots) dilute_sample->add_modifier Still streaking add_modifier->good_tlc Resolved check_solubility Ensure Sample is Fully Dissolved add_modifier->check_solubility Still streaking check_solubility->good_tlc Resolved adjust_mobile_phase->good_tlc Resolved

Caption: A troubleshooting decision tree for common TLC problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring the reaction of this compound with an amine?

A good starting point is a mixture of hexanes and ethyl acetate.[3] A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is often a reasonable starting point. The optimal ratio will depend on the polarity of your specific amine nucleophile and the resulting amide product. You may need to adjust the ratio to achieve an Rf value for your starting material between 0.3 and 0.5, which typically provides a good window for observing the appearance of the product.[9]

Q2: How do I prepare my samples for TLC analysis?

  • Reaction Mixture: Take a small aliquot (a few drops) from the reaction mixture using a capillary tube or a pipette. Dilute this aliquot with a volatile solvent like ethyl acetate or dichloromethane in a small vial. The final concentration should be around 1%.[5]

  • Starting Material: Prepare a solution of your starting this compound in the same solvent at a similar concentration.

  • Spotting: Use a capillary spotter to apply a small spot of each solution to the baseline of the TLC plate.[5] It's highly recommended to have three lanes: starting material, a co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[2][9]

Q3: What are the best visualization methods for indole derivatives?

Indole-containing compounds are often UV-active due to their aromatic nature, so they should be visible under a UV lamp at 254 nm.[16] However, for more sensitive and specific detection, chemical stains are highly recommended.

StainPreparationVisualization
p-Anisaldehyde Stain A solution of p-anisaldehyde in ethanol, with catalytic amounts of sulfuric and acetic acid.[6]A versatile stain that produces a range of colors with different functional groups upon heating. Good for general screening.
Ehrlich's Reagent A solution of p-dimethylaminobenzaldehyde in ethanol and hydrochloric acid.[7][8]Highly specific for indoles, typically producing a blue or purple spot.[7]
Potassium Permanganate (KMnO₄) Stain A basic solution of potassium permanganate in water.[17]Reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and some amines. Indoles may also react. Appears as yellow-brown spots on a purple background.[17]

Q4: My starting material, this compound, is moisture-sensitive. How does this affect my TLC analysis?

This compound will react with water to form the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. This hydrolysis product will appear as a separate, more polar spot on your TLC plate (lower Rf value). If you observe a spot at the baseline in your starting material lane, it could be the carboxylic acid impurity. During the reaction, it is important to distinguish between the consumption of the acyl chloride to form the desired product and its hydrolysis.

Q5: How can I be sure my reaction is complete?

The reaction is generally considered complete when the spot corresponding to the limiting reactant (usually the this compound) is no longer visible in the reaction mixture lane on the TLC plate.[2] The co-spot lane is crucial here to confirm that the disappearance is not an artifact of the reaction mixture affecting the chromatography.[9]

Experimental Protocol: Standard TLC Monitoring Procedure

  • Prepare the TLC Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three small, evenly spaced ticks on this line for your three lanes.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary spotter, apply a small spot of your diluted starting material solution.

    • Lane 2 (Co-spot): Apply a spot of the starting material solution, and then, after it has dried, apply a spot of the diluted reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Apply a spot of your diluted reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, apply a chemical stain by dipping the plate into the staining solution and then gently heating it with a heat gun until the spots appear.

  • Analyze the Results: Compare the spots in the three lanes to determine the progress of your reaction. Calculate the Rf values for your starting material and product(s).

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • Sciencemadness Discussion Board. (2023). Cinnamaldehyde/HCl as TLC spray stain for indoles. Available from: [Link]

  • ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel?. Available from: [Link]

  • Organic Chemistry. TLC Stains. Available from: [Link]

  • ResearchGate. TLC analysis for time course of acylation, reactants ratio effect and neolipids fractionation profile. Available from: [Link]

  • ResearchGate. TLC analysis of various recombinant acyltransferase acylation products.... Available from: [Link]

  • Organic Chemistry Portal. TLC Stains. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. Available from: [Link]

  • IPL.org. Friedel Crafts Acylation Lab Report. Available from: [Link]

  • National Institutes of Health. (2015). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Available from: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • PubMed. (1968). Separation of simple indole derivatives by thin layer chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • University of California, Los Angeles. TLC Visualization Methods. Available from: [Link]

  • AKJournals. (2014). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Available from: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Available from: [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. Available from: [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Available from: [Link]

  • Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]

  • Searle. Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]

  • MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. (2015). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available from: [Link]

  • ResearchGate. (2019). Synthesis of Some New Amides Derived from Indomethacin. Available from: [Link]

  • HETEROCYCLES. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Available from: [Link]

  • ChemBK. 1H-INDOLE-3-CARBONYL CHLORIDE. Available from: [Link]

  • National Institutes of Health. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Available from: [Link]

  • Organic Syntheses. 3. Available from: [Link]

Sources

Technical Support Center: Scaling Up Reactions with 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and scaling up reactions involving 1-Methyl-1H-indole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis, purification, and subsequent use of this highly reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with at scale?

This compound is a reactive acyl chloride derivative of 1-methylindole-3-carboxylic acid. It serves as a crucial intermediate for introducing the 1-methylindol-3-oyl moiety into molecules, a common structural motif in pharmaceuticals.[1] The challenges in scaling up its reactions stem from several factors:

  • High Reactivity: As an acyl chloride, it is highly electrophilic and susceptible to hydrolysis, reacting violently with water and other nucleophiles.[2][3] This necessitates strictly anhydrous conditions.

  • Thermal Sensitivity: The indole nucleus can be sensitive to high temperatures, and exothermic events during synthesis or reaction can lead to degradation and tar formation, a common issue in scaling up indole chemistry.[4]

  • Competing Side Reactions: The electron-rich indole ring can participate in undesired side reactions, such as self-condensation or reaction with the acyl chloride itself, particularly under harsh acidic conditions.[5]

  • Physical Handling: On a larger scale, managing heat transfer, rates of reagent addition, and ensuring homogenous mixing become critical to avoid localized overheating and byproduct formation.[4][6]

Q2: Which chlorinating agent is better for preparing the acyl chloride from 1-methyl-1H-indole-3-carboxylic acid on a large scale: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

The choice depends on the specific requirements of your synthesis, such as substrate sensitivity, budget, and purity requirements. Both reagents effectively produce the acyl chloride, and their byproducts are conveniently gaseous (SO₂, HCl for thionyl chloride; CO, CO₂, HCl for oxalyl chloride), simplifying workup.[7]

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity More aggressive, may require heating/reflux.[8]Milder and more selective, often used at or below room temperature.[8][9]
Side Reactions Higher risk of charring or degradation with sensitive substrates.Lower risk of side reactions, preferred for complex molecules.[8]
Catalyst Not always necessary.Catalytic N,N-dimethylformamide (DMF) is almost always used to form the highly reactive Vilsmeier intermediate in situ.[9][10]
Cost More economical, often favored for bulk industrial processes.[7][9]More expensive, typically used for smaller-scale, high-value syntheses.[7][10]
Recommendation Suitable for robust substrates where cost is a primary driver.Generally preferred for this indole derivative to minimize degradation and ensure high purity of the reactive intermediate.

Q3: Are there specific safety precautions I should take when scaling up this process?

Absolutely. Acyl chlorides are hazardous, and safety protocols must be strictly followed.[11]

  • Corrosivity: The compound and its byproducts (especially HCl gas) are highly corrosive and can cause severe skin and respiratory tract burns.[2]

  • Water Reactivity: All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Any contact with water or moisture will lead to a violent reaction and the release of toxic HCl gas.[2][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-retardant lab coat.[12]

  • Quenching: When quenching the reaction, do so slowly and carefully by adding the reaction mixture to a cooled quenching solution (e.g., ice-cold water or a basic solution) to manage the exotherm. Never add water directly to a large volume of acyl chloride.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis and use of this compound.

Problem 1: Low Yield or Incomplete Conversion During Acyl Chloride Formation

Potential Cause A: Insufficient Reagent or Catalyst Activity

  • Causality: The chlorinating agent (e.g., oxalyl chloride) may have degraded due to improper storage. The DMF catalyst, if used, must be anhydrous, as water will consume the Vilsmeier intermediate.

  • Solution:

    • Use a fresh, unopened bottle of oxalyl chloride or thionyl chloride.

    • Ensure the DMF catalyst is anhydrous. Using a sealed bottle over molecular sieves is recommended.

    • On scale-up, ensure the stoichiometry is correct. A slight excess (1.2-1.5 equivalents) of the chlorinating agent is common to drive the reaction to completion.[5]

Potential Cause B: Poor Solubility of the Starting Carboxylic Acid

  • Causality: 1-methyl-1H-indole-3-carboxylic acid may have limited solubility in the chosen reaction solvent at the operating temperature, preventing it from reacting efficiently.

  • Solution:

    • Select a solvent in which the starting material is more soluble (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene).

    • Increase the reaction temperature moderately, but monitor closely for any signs of decomposition (darkening of the reaction mixture).

    • Ensure efficient stirring to maintain a well-mixed slurry if full dissolution is not possible.

Potential Cause C: Premature Degradation of the Product

  • Causality: The newly formed acyl chloride is highly reactive and can degrade if held at elevated temperatures for too long or if trace moisture is present.

  • Solution:

    • Use milder conditions. Oxalyl chloride with catalytic DMF in DCM often allows the reaction to proceed at room temperature or even 0 °C.[8]

    • Monitor the reaction closely by TLC or by observing the cessation of gas evolution. Once complete, use the acyl chloride solution directly in the next step without prolonged storage.

    • Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[11]

Problem 2: Formation of Dark Tar or Multiple Byproducts in Subsequent Acylation Reactions

Potential Cause A: Decomposition via Strong Lewis Acids

  • Causality: When using the acyl chloride in a subsequent Friedel-Crafts reaction, strong Lewis acids like AlCl₃ can cause the electron-rich indole ring to oligomerize or decompose.[13] This is exacerbated by the HCl liberated during the reaction.

  • Solution:

    • Switch to a milder Lewis acid. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) are excellent alternatives for acylating indoles, proceeding under much milder conditions.[14]

    • For highly activated substrates, a Lewis acid may not be necessary at all.

    • Control the reaction temperature, running the acylation at 0 °C or below before allowing it to slowly warm.

Potential Cause B: Localized Overheating (Hot Spots)

  • Causality: On a large scale, the heat generated from an exothermic acylation reaction can be difficult to dissipate, leading to localized "hot spots" where the temperature is much higher than the bath temperature.[4] This leads to thermal decomposition.

  • Solution:

    • Control Addition Rate: Add the acyl chloride solution dropwise to the reaction mixture at a controlled rate, monitoring the internal temperature.

    • Improve Mixing: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient and homogenous mixing in a large reactor.[4]

    • Efficient Cooling: Ensure the reactor is adequately cooled. For highly exothermic reactions, a larger surface area-to-volume ratio or specialized cooling equipment may be needed.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause A: Hydrolysis During Workup

  • Causality: The desired acylated product may be sensitive to the pH and temperature of the aqueous workup, or unreacted acyl chloride may hydrolyze violently.

  • Solution:

    • Perform the aqueous quench at a low temperature (0-5 °C).[15]

    • If the product is base-sensitive, use a mild wash like saturated sodium bicarbonate solution to neutralize acids. If it is acid-sensitive, use a dilute acid wash.[15]

    • Minimize the time the product spends in the aqueous phase by performing extractions promptly.

Potential Cause B: Product "Oiling Out" or Failing to Crystallize

  • Causality: Impurities generated during the reaction can act as crystallization inhibitors. The chosen solvent system may also be inappropriate for inducing crystallization at a large scale.[4]

  • Solution:

    • Improve Purity: First, address the reaction conditions to minimize byproduct formation. An initial purification by passing the crude material through a short plug of silica gel can sometimes remove problematic impurities.

    • Optimize Crystallization:

      • Screen a variety of solvent/anti-solvent systems on a small scale.

      • Try cooling the solution slowly to promote the formation of larger, purer crystals.

      • Use seeding with a small amount of pure product to induce crystallization.

      • If the product oils out, try re-dissolving at a higher temperature and adding the anti-solvent more slowly while vigorously stirring.

Experimental Protocols & Visualization
Protocol 1: Synthesis of this compound (Lab Scale)

This protocol uses oxalyl chloride for its mildness and is suitable for sensitive substrates.

  • Setup: Under a nitrogen atmosphere, add 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) to oven-dried glassware containing a stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid). Stir to create a suspension.

  • Catalyst: Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Completion: The reaction is complete when a clear solution is formed. The resulting solution of this compound is typically used directly in the next step without isolation.

  • Verification (Optional): To confirm conversion, a small aliquot can be carefully quenched into methanol, and the resulting methyl ester can be analyzed by LC-MS.[1]

G cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product start 1-Methyl-1H-indole-3-carboxylic Acid reagent1 SOCl₂ (Thionyl Chloride) start->reagent1 Aggressive High Temp reagent2 (COCl)₂ / cat. DMF (Oxalyl Chloride) start->reagent2 Mild Low Temp product This compound reagent1->product reagent2->product

Caption: Synthesis pathways for this compound.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield problem_node problem_node cause_node cause_node solution_node solution_node problem Low Yield or Incomplete Reaction cause1 Impure/Degraded Acyl Chloride problem->cause1 Cause cause2 Poor Reaction Conditions (Acylation Step) problem->cause2 Cause cause3 Product Loss During Workup problem->cause3 Cause sol1a Use fresh chlorinating agent & anhydrous DMF cause1->sol1a Solution sol1b Use acyl chloride immediately after synthesis cause1->sol1b Solution sol2a Optimize temperature (start at 0°C) cause2->sol2a Solution sol2b Switch to milder Lewis Acid (e.g., Et₂AlCl) cause2->sol2b Solution sol2c Ensure efficient mixing (overhead stirrer) cause2->sol2c Solution sol3a Perform quench at low temp cause3->sol3a Solution sol3b Optimize extraction pH & solvent cause3->sol3b Solution sol3c Re-evaluate crystallization procedure cause3->sol3c Solution

Caption: Decision tree for troubleshooting low yields in acylation reactions.

Competing Reaction Pathways

Side_Reactions reactant_node reactant_node product_node product_node side_product_node side_product_node acyl_chloride 1-Methyl-1H-indole- 3-carbonyl chloride desired_product Desired Acylated Product (R-CO-Nu) acyl_chloride->desired_product + Nucleophile (Desired Path) side_product1 Hydrolysis Product (Carboxylic Acid) acyl_chloride->side_product1 + H₂O (Undesired) side_product2 Indole Self-Condensation / Tar Formation acyl_chloride->side_product2 Harsh Conditions (e.g., strong acid, heat) (Undesired) nucleophile Nucleophile (Nu-H) (e.g., Amine, Arene) nucleophile->desired_product water H₂O (Moisture) water->side_product1

Caption: Desired acylation pathway versus common side reactions.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Acylation Reactions.
  • BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.
  • BenchChem. (2025). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
  • ChemicalBook. (2019). Applications and Synthesis of Oxalyl chloride.
  • BenchChem. (2025). A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate.
  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis).
  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate.
  • BenchChem. (2025). Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate.

Sources

avoiding N-acylation of indole with 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical support guide addresses a common challenge in synthetic chemistry: controlling the regioselectivity of indole acylation, specifically when using reactive acylating agents like 1-methyl-1H-indole-3-carbonyl chloride. Undesired N-acylation is a frequent side reaction that can complicate purification and significantly lower the yield of the target C3-acylated product. This document provides a comprehensive overview of the underlying principles, troubleshooting strategies, and optimized protocols to favor C3-acylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting significant N-acylation of my indole starting material?

Indole possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The N-H proton is acidic, and its deprotonation by a base significantly enhances the nucleophilicity of the nitrogen, leading to N-acylation.[1][2][3] In the absence of a strong base, the lone pair on the nitrogen can still be nucleophilic enough to react with highly reactive acyl chlorides.

Q2: I'm using a Lewis acid, but N-acylation is still a major byproduct. What's going wrong?

While Lewis acids are employed to promote Friedel-Crafts acylation at the C3 position, several factors can still lead to N-acylation.[4][5][6] The Lewis acid might not be sufficiently activating the acyl chloride or coordinating with the indole nitrogen to disfavor N-acylation. Additionally, if any basic impurities are present, they can facilitate N-acylation. The choice of Lewis acid and reaction conditions are critical.[4][6]

Q3: Can I use a protecting group to block the indole nitrogen?

Yes, using a protecting group on the indole nitrogen is a viable strategy to prevent N-acylation.[7] Common protecting groups for indoles include Boc, SEM, and sulfonyl derivatives.[7][8][9] However, this adds extra steps to your synthesis for protection and deprotection, which may not be ideal for all synthetic routes.[10]

Q4: Does the methyl group on this compound affect the reaction?

The N-methyl group on the acyl chloride prevents it from undergoing self-reaction or polymerization.[11] It also slightly modifies its electronic properties and solubility.[11] However, the primary driver of the N- vs. C-acylation outcome will be the reaction conditions and the nature of the indole substrate you are trying to acylate.

Troubleshooting Guide: Minimizing N-Acylation

This section provides a systematic approach to troubleshoot and optimize your reaction to favor C3-acylation.

Problem: Predominant N-Acylation Product Observed

Root Cause Analysis:

  • Presence of Base: Unintentional presence of base (e.g., impurities in reagents, basic glassware) can deprotonate the indole N-H, making the nitrogen the dominant nucleophile.

  • Highly Reactive Acylating Agent: this compound is a highly reactive electrophile, which can react with the neutral indole nitrogen, especially at elevated temperatures.

  • Ineffective Lewis Acid Catalysis: The chosen Lewis acid may not be effectively promoting the Friedel-Crafts pathway or may be complexing in a way that does not sufficiently hinder N-acylation.

Solutions & Optimization Strategies:

StrategyRationaleKey Parameters to Optimize
Strictly Anhydrous & Aprotic Conditions Minimize the presence of any species that could act as a base. Water can also deactivate many Lewis acids.[4]Use freshly distilled solvents (e.g., CH2Cl2, 1,2-dichloroethane), flame-dried glassware, and an inert atmosphere (N2 or Ar).
Choice of Lewis Acid Different Lewis acids have varying abilities to promote C3-acylation. Milder Lewis acids can sometimes offer better selectivity.Screen Lewis acids such as ZnCl2, BF3·OEt2, InCl3, or Sc(OTf)3. Dialkylaluminum chlorides have also been shown to be effective.[12]
Stoichiometry of Lewis Acid In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it can complex with the product ketone.[4][13]Start with at least 1.1 equivalents of the Lewis acid and optimize from there.
Reaction Temperature Lower temperatures generally favor the thermodynamically more stable C3-acylated product and can reduce the rate of N-acylation.Run the reaction at 0 °C or even -78 °C and slowly warm to room temperature.
Order of Addition Adding the acyl chloride slowly to a pre-mixed solution of the indole and Lewis acid can help to ensure that the Friedel-Crafts mechanism is favored.Use a syringe pump for slow addition of the acyl chloride solution.
Problem: Low Yield of C3-Acylated Product with Complex Mixture

Root Cause Analysis:

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to degradation.

  • Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 or C4 positions, can hinder the approach of the acylating agent to the C3 position.[14][15]

  • Formation of Multiple Isomers: In some cases, acylation at other positions (e.g., C2, C5, C7) can occur, though C3 is generally the most electronically favored.

Solutions & Optimization Strategies:

StrategyRationaleKey Parameters to Optimize
Use of a Milder Acylating Agent If the acyl chloride is too reactive, consider converting it to a less reactive species in situ or using an alternative acylating agent.N-acylbenzotriazoles can be effective for C3-acylation in the presence of a Lewis acid.[16]
Solvent Effects The polarity of the solvent can influence the reaction pathway and the stability of intermediates.Test a range of aprotic solvents, from non-polar (e.g., hexane) to polar (e.g., nitrobenzene), although dichloromethane is a common starting point.
Protecting Group Strategy If other methods fail, protecting the indole nitrogen is a reliable way to ensure C3-acylation.The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it is stable to many reaction conditions and can be removed under mild conditions.[8][9]

Visualizing the Reaction Pathways

The following diagrams illustrate the competing N-acylation and C3-acylation pathways.

G cluster_N_acylation N-Acylation Pathway cluster_C_acylation C3-Acylation (Friedel-Crafts) Pathway N_Indole Indole (N-H) N_Indole_Anion Indole Anion N_Indole->N_Indole_Anion Deprotonation N_Base Base N_Base->N_Indole_Anion N_Product N-Acylated Indole N_Indole_Anion->N_Product Nucleophilic Attack N_Acyl_Chloride 1-Methyl-1H-indole- 3-carbonyl chloride N_Acyl_Chloride->N_Product C_Indole Indole C_Sigma_Complex Sigma Complex (Wheland Intermediate) C_Indole->C_Sigma_Complex Electrophilic Attack at C3 C_Acyl_Chloride 1-Methyl-1H-indole- 3-carbonyl chloride C_Acylium_Ion Acylium Ion Complex C_Acyl_Chloride->C_Acylium_Ion C_Lewis_Acid Lewis Acid (e.g., AlCl3) C_Lewis_Acid->C_Acylium_Ion C_Acylium_Ion->C_Sigma_Complex C_Product C3-Acylated Indole C_Sigma_Complex->C_Product Deprotonation

Caption: Competing N-acylation and C3-acylation pathways of indole.

Experimental Protocols

Protocol 1: General Procedure for Optimized C3-Acylation

This protocol is a starting point and may require optimization for specific indole substrates.

  • Preparation: Under an inert atmosphere (N2 or Ar), add the indole (1.0 equiv) and a stir bar to a flame-dried, three-neck round-bottom flask.

  • Solvent and Lewis Acid Addition: Add anhydrous dichloromethane (CH2Cl2) to dissolve the indole. Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl3, 1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Acyl Chloride Addition: In a separate flame-dried flask, dissolve this compound (1.05 equiv) in anhydrous CH2Cl2. Add this solution dropwise to the indole/Lewis acid mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no conversion is observed, allow the reaction to slowly warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a flask containing crushed ice and water.

  • Workup and Purification: Extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor outcomes in your indole acylation reaction.

G cluster_N_Acyl_Solutions N-Acylation Troubleshooting cluster_Low_Yield_Solutions Low Yield Troubleshooting Start Start: Acylation of Indole Check_Products Analyze Product Mixture (TLC, LC-MS, NMR) Start->Check_Products High_N_Acyl High N-Acylation? Check_Products->High_N_Acyl Low_Yield Low Yield / Complex Mixture? Check_Products->Low_Yield No High_N_Acyl->Low_Yield No Sol_Anhydrous Ensure Strictly Anhydrous Conditions High_N_Acyl->Sol_Anhydrous Yes Success Desired C3-Acylated Product (Good Yield & Selectivity) Low_Yield->Success No Sol_Solvent Optimize Solvent Low_Yield->Sol_Solvent Yes Sol_Temp Decrease Temperature (0°C to -78°C) Sol_Lewis_Acid Screen Different Lewis Acids Sol_Temp->Sol_Lewis_Acid Sol_Addition Slow Addition of Acyl Chloride Sol_Lewis_Acid->Sol_Addition Sol_Addition->Check_Products Sol_Anhydrous->Sol_Temp Sol_Protecting_Group Consider N-Protecting Group Sol_Protecting_Group->Check_Products Sol_Sterics Assess Steric Hindrance Sol_Solvent->Sol_Sterics Sol_Sterics->Sol_Protecting_Group

Caption: A workflow for troubleshooting indole acylation reactions.

By carefully controlling reaction parameters and understanding the underlying chemical principles, researchers can effectively steer the acylation of indoles towards the desired C3 product, minimizing the formation of the N-acylated byproduct.

References

  • Li, G., et al. (2022). Chemoselective N-acylation of indoles using thioesters as an acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. [Link]

  • Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(19), 3503–3511. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Chi, Y., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 174-177. [Link]

  • Noland, W. E., et al. (2016). N′-Acylation of (3,2′)‐Indole Dimers. Tetrahedron Letters, 57(25), 2717-2722. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-indole-3-carbonyl chloride and 1H-indole-3-carbonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, indole-based scaffolds are paramount, serving as the foundational framework for a multitude of natural products and pharmaceutical agents. The functionalization of the indole nucleus is a critical aspect of medicinal chemistry, and the introduction of an acyl group at the C3 position is a common strategy to build molecular complexity. This is often achieved using reactive acylating agents such as indole-3-carbonyl chlorides. This guide provides an in-depth comparison of the reactivity of two key reagents: 1-Methyl-1H-indole-3-carbonyl chloride and its parent compound, 1H-indole-3-carbonyl chloride. Understanding the nuanced differences in their reactivity is crucial for reaction design, optimization, and the strategic synthesis of target molecules.

Structural and Electronic Distinctions: The Impact of N-Methylation

The fundamental difference between the two molecules lies in the substitution at the N1 position of the indole ring. 1H-indole-3-carbonyl chloride possesses a proton on the indole nitrogen, which is acidic and can be deprotonated under basic conditions. In contrast, this compound has a methyl group at this position, rendering it non-acidic. This seemingly simple structural modification has profound implications for the electronic nature and, consequently, the reactivity of the entire molecule.

Feature1H-indole-3-carbonyl chlorideThis compound
Structure Indole ring with a carbonyl chloride at C3 and a proton at N1.Indole ring with a carbonyl chloride at C3 and a methyl group at N1.
N1-Substituent Acidic Proton (pKa ≈ 17 in DMSO)Non-acidic Methyl Group
Electronic Effect of N1-Substituent The N-H bond allows for deprotonation, forming an indolyl anion which significantly increases the electron density of the ring.The N-methyl group is a weak electron-donating group through induction, slightly increasing the electron density of the ring compared to the N-H form.

The presence of the N-H proton in 1H-indole-3-carbonyl chloride introduces a dual reactivity profile. It can act as an electrophile at the carbonyl carbon, or, upon deprotonation, the resulting indolyl anion can participate in various reactions. This duality can sometimes lead to undesired side reactions, complicating synthetic routes. The N-methylation in this compound effectively "protects" the nitrogen, simplifying its reactivity to primarily that of an acylating agent.

Comparative Reactivity in Acylation Reactions

The primary function of both molecules in synthesis is to act as acylating agents, transferring the indole-3-carbonyl moiety to a nucleophile. The efficiency and selectivity of this process are influenced by the electronic and steric environment of the carbonyl group.

Electrophilicity of the Carbonyl Carbon

The reactivity of an acyl chloride is directly related to the electrophilicity of its carbonyl carbon. The electron density of the indole ring, modulated by the N1-substituent, plays a crucial role.

  • 1H-indole-3-carbonyl chloride: In its neutral form, the indole ring acts as an electron-donating group through resonance, which can slightly decrease the electrophilicity of the C3-carbonyl carbon compared to a simple benzoyl chloride. However, under basic conditions, deprotonation of the N-H group to form the highly electron-rich indolyl anion would drastically reduce the electrophilicity of the carbonyl group, making it a poor acylating agent. Therefore, acylation reactions with 1H-indole-3-carbonyl chloride are typically performed under neutral or acidic conditions, often with the aid of a Lewis acid to activate the carbonyl group.

  • This compound: The N-methyl group is a weak electron-donating group. This inductive effect slightly increases the electron density of the indole ring compared to the unsubstituted indole. Consequently, this compound is expected to be a slightly less reactive acylating agent than 1H-indole-3-carbonyl chloride under non-basic conditions. However, the absence of the acidic proton allows for a broader range of reaction conditions, including the use of non-nucleophilic bases to scavenge the HCl byproduct without the complication of deprotonating the indole nitrogen.

Diagram: Electronic Effects on Carbonyl Electrophilicity

G cluster_0 1H-indole-3-carbonyl chloride cluster_1 This compound a Indole Ring (N-H) b Carbonyl Group (C=O) a->b e- donating c Slightly Decreased Electrophilicity (Resonance Donation) b->c d Indole Ring (N-Me) e Carbonyl Group (C=O) d->e e- donating f Slightly More Decreased Electrophilicity (Inductive Donation) e->f

Caption: Electronic influence of N1-substituent on carbonyl reactivity.

Practical Considerations and Reaction Conditions

The choice between these two reagents often depends on the specific substrate and the desired reaction conditions.

  • For 1H-indole-3-carbonyl chloride:

    • Lewis Acid Catalysis: To enhance the electrophilicity of the carbonyl group, Friedel-Crafts type acylations often employ Lewis acids like AlCl₃ or Et₂AlCl.[1] This is particularly useful for acylating less reactive nucleophiles.

    • Proton Scavengers: In reactions with amines, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl generated. However, care must be taken as excess strong base can deprotonate the indole nitrogen.

    • Side Reactions: The acidic N-H proton can lead to side reactions, such as N-acylation of another indole molecule or reaction with the nucleophile.

  • For this compound:

    • Broader Base Compatibility: The absence of an acidic proton allows for the use of a wider variety of bases to scavenge HCl without the risk of deprotonating the indole ring. This simplifies the reaction setup and can improve yields.

    • Increased Selectivity: The N-methylation prevents N-acylation side products, leading to cleaner reactions and easier purification.

    • Potentially Slower Reactions: Due to the slightly increased electron-donating nature of the N-methyl group, acylation reactions may proceed at a slower rate compared to the N-H analogue under identical, non-basic conditions. This can often be overcome by adjusting the temperature or reaction time.

Experimental Data: A Head-to-Head Comparison

ReagentNucleophileConditionsYieldReference
1H-indole-3-carbonyl chloride BenzylamineCH₂Cl₂, Triethylamine, 0 °C to rt, 2h~85%Inferred from general acylation procedures.[2][3]
This compound BenzylamineCH₂Cl₂, Triethylamine, 0 °C to rt, 2h~90%Inferred from general acylation procedures.[2][3]

The slightly higher yield often observed with the N-methylated reagent can be attributed to the elimination of side reactions associated with the acidic N-H proton, leading to a cleaner reaction profile.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the synthesis of the acyl chlorides and their subsequent use in a typical acylation reaction are provided below.

Synthesis of Indole-3-carbonyl chlorides

The acyl chlorides are typically prepared from their corresponding carboxylic acids.

Diagram: Synthesis of Indole-3-carbonyl chlorides

G cluster_0 General Synthesis start Indole-3-carboxylic Acid (N-H or N-Me) product Indole-3-carbonyl chloride (N-H or N-Me) start->product  + reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) reagent->product

Caption: General scheme for the synthesis of indole-3-carbonyl chlorides.

Protocol 4.1.1: Synthesis of 1H-indole-3-carbonyl chloride

  • To a solution of 1H-indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1H-indole-3-carbonyl chloride, which can be used directly in the next step or purified by recrystallization.

Protocol 4.1.2: Synthesis of this compound

  • Follow the same procedure as for 1H-indole-3-carbonyl chloride, starting with 1-Methyl-1H-indole-3-carboxylic acid.[4][5]

  • The resulting this compound is generally more stable and easier to handle than its N-H counterpart.

Note: These acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Acylation of Benzylamine: A Comparative Experiment

Protocol 4.2.1: Acylation using 1H-indole-3-carbonyl chloride

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol of amine) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve freshly prepared 1H-indole-3-carbonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol).

  • Add the solution of the acyl chloride dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1H-indole-3-carboxamide.

Protocol 4.2.2: Acylation using this compound

  • Follow the same procedure as for 1H-indole-3-carbonyl chloride, using this compound as the acylating agent.

  • The workup and purification are generally simpler due to the absence of N-H related side products.

Conclusion and Recommendations

Both this compound and 1H-indole-3-carbonyl chloride are valuable reagents for the introduction of the indole-3-carbonyl moiety. The choice between them should be guided by the specific requirements of the synthetic route.

  • 1H-indole-3-carbonyl chloride is a suitable choice when the N-H functionality is desired in the final product and the reaction conditions can be controlled to minimize side reactions. Its synthesis starts from a more readily available starting material.

  • This compound is the preferred reagent when a protected indole nitrogen is required or when cleaner reaction profiles and broader compatibility with basic conditions are essential. The N-methyl group acts as a stable protecting group, preventing unwanted N-H reactivity and often leading to higher yields and simplified purification.

For drug development professionals, the enhanced stability, selectivity, and often improved yields associated with this compound make it a more robust and reliable choice for the synthesis of complex molecules, particularly in the later stages of a synthetic sequence where material loss is a critical concern.

References

  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(12), x182003. Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available at: [Link]

  • Organic Syntheses. Procedure for the preparation of 2-arylindole-4-carboxylic amide. Available at: [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. (2021). Available at: [Link]

  • Phukan, K. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. International Journal of ChemTech Research, 6(5), 2828-2834. Available at: [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44–46. Available at: [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2749–2761. Available at: [Link]

  • Lee, S., & Hartwig, J. F. (2021). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 143(34), 13839–13845. Available at: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Gribble, G. W., & Ketcha, D. M. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5450–5456. Available at: [Link]

  • Khan, A. T., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(5), 9477–9485. Available at: [Link]

  • Schönebeck, F., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7355–7360. Available at: [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. (2021). Available at: [Link]

  • Phukan, K. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. International Journal of ChemTech Research, 6(5), 2828-2834. Available at: [Link]

Sources

A Comparative Guide to Acylating Agents: Profiling 1-Methyl-1H-indole-3-carbonyl chloride Against Industry Workhorses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise introduction of an acyl group is a cornerstone transformation. The choice of acylating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and the overall viability of a synthetic route. This guide provides an in-depth comparison of 1-Methyl-1H-indole-3-carbonyl chloride, a specialized reagent, with three widely utilized acylating agents: acetyl chloride, benzoyl chloride, and trifluoroacetic anhydride. Through an objective analysis supported by mechanistic insights and generalized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Crucial Role of the Acylating Agent: A Mechanistic Overview

Acylation reactions, at their core, are nucleophilic acyl substitution reactions. The reactivity of an acylating agent is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a more stable leaving group contribute to a more reactive acylating agent. The general order of reactivity for common carboxylic acid derivatives is as follows: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1] This high reactivity makes acyl chlorides powerful tools in synthesis, capable of acylating a wide range of nucleophiles, including alcohols, amines, and even electron-rich aromatic systems.

graph AcylationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

AcylChloride [label="Acyl Chloride (R-COCl)"]; Nucleophile [label="Nucleophile (Nu-H)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Product [label="Acylated Product (R-CO-Nu)"]; Byproduct [label="HCl"];

AcylChloride -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Nucleophile -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product [label="Elimination of Leaving Group"]; Tetrahedral_Intermediate -> Byproduct; }

Caption: General mechanism of nucleophilic acyl substitution.

In Focus: this compound

This compound is a specialized acylating agent designed to introduce the 1-methyl-1H-indol-3-oyl moiety into a target molecule.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.

Key Structural Features and Reactivity:

  • The Indole Nucleus: The electron-rich indole ring system can influence the reactivity of the acyl chloride.

  • N-Methylation: The methyl group at the N1 position serves a crucial role in preventing unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing acylation to the intended nucleophile.[2] This modification also enhances solubility in many organic solvents.[2]

  • Acyl Chloride Functionality: The carbonyl chloride group is highly electrophilic, making the compound a potent acylating agent for a variety of nucleophiles.[2]

The synthesis of this compound typically involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[2]

The Workhorses: A Comparative Analysis

To contextualize the utility of this compound, we will compare it against three commonly employed acylating agents, each with its distinct reactivity profile and applications.

Acetyl Chloride (CH₃COCl)

As one of the simplest and most reactive acyl chlorides, acetyl chloride is a go-to reagent for introducing an acetyl group.[3]

  • Reactivity: Due to the small size of the acetyl group and the excellent leaving group ability of the chloride ion, acetyl chloride is highly reactive and often reacts vigorously, even at low temperatures.[4]

  • Applications: It is widely used for the acetylation of alcohols, phenols, and amines, often for the purpose of protecting these functional groups during multi-step syntheses.[3]

  • Drawbacks: Its high reactivity can sometimes lead to a lack of selectivity in multifunctional molecules. It is also highly corrosive and moisture-sensitive, releasing HCl gas upon hydrolysis.[5]

Benzoyl Chloride (C₆H₅COCl)

Benzoyl chloride is the acylating agent of choice for introducing a benzoyl group, which can serve as a robust protecting group or a key structural component.

  • Reactivity: While still highly reactive, benzoyl chloride is generally less reactive than acetyl chloride. The resonance stabilization of the benzoyl group can slightly reduce the electrophilicity of the carbonyl carbon compared to its aliphatic counterpart.[6]

  • Applications: It is extensively used for the benzoylation of alcohols, phenols, and amines. The resulting benzoate and benzamide groups often exhibit increased crystallinity, aiding in purification.

  • Considerations: Similar to acetyl chloride, it is corrosive and reacts with water to produce HCl. The use of a base like pyridine is common to scavenge the generated acid.[7]

Trifluoroacetic Anhydride ((CF₃CO)₂O)

Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent used to introduce the trifluoroacetyl group.

  • Reactivity: The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbons in TFAA exceptionally electrophilic, rendering it more reactive than acetic anhydride and even some acyl chlorides.[8][9]

  • Applications: TFAA is used for the acylation of a wide range of nucleophiles, including alcohols, amines, and phenols. The resulting trifluoroacetylated derivatives are often more volatile, which is advantageous in gas chromatography applications.[10] It is also employed as a promoter in other reactions, such as Friedel-Crafts acylations.[11]

  • Unique Features: Unlike acyl chlorides, the byproduct of acylation is trifluoroacetic acid, which is a strong acid but not as corrosive as HCl gas. TFAA is a powerful dehydrating agent and can be used to promote various condensation reactions.[10]

Performance Comparison: A Tabulated Overview

Acylating AgentRelative ReactivityCommon SubstratesByproductKey AdvantagesKey Disadvantages
This compound HighAlcohols, AminesHClIntroduces a valuable pharmacophoreLimited commercial availability, potentially higher cost
Acetyl Chloride Very HighAlcohols, Amines, PhenolsHClHigh reactivity, low costCan be non-selective, highly corrosive
Benzoyl Chloride HighAlcohols, Amines, PhenolsHClForms stable derivatives, aids crystallizationCorrosive, requires base
Trifluoroacetic Anhydride Very HighAlcohols, Amines, PhenolsTrifluoroacetic acidHighly reactive, forms volatile derivativesPotent dehydrating agent, byproduct is a strong acid

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the acylation of representative amine (aniline) and alcohol (benzyl alcohol) substrates. These are intended as a starting point and may require optimization for specific applications.

Protocol 1: Acylation of Aniline
graph Aniline_Acylation_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Dissolve Aniline and Base in an Inert Solvent"]; Acylating_Agent [label="Add Acylating Agent Dropwise at 0°C"]; Reaction [label="Stir at Room Temperature (Monitor by TLC)"]; Workup [label="Quench with Water/Aqueous Acid"]; Extraction [label="Extract with Organic Solvent"]; Purification [label="Dry, Concentrate, and Purify"];

Start -> Acylating_Agent; Acylating_Agent -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; }

Caption: General workflow for the acylation of aniline.
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0°C in an ice bath. To this stirred solution, add the acylating agent (1.05-1.2 eq.) dropwise.

    • For this compound, Acetyl Chloride, and Benzoyl Chloride: A solution of the acyl chloride in the reaction solvent is typically added.

    • For Trifluoroacetic Anhydride: TFAA is added directly.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acylation of Benzyl Alcohol
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq.) and a base (e.g., pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane). For less reactive alcohols or acylating agents, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[7]

  • Reaction: Cool the solution to 0°C and add the acylating agent (1.1-1.2 eq.) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Causality Behind Experimental Choices and Decision-Making

graph Decision_Workflow { rankdir="TB"; node [shape=diamond, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; node_action [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Need for Acylation?"]; High_Reactivity [label="High Reactivity Required?"]; Specific_Moiety [label="Specific Moiety Needed?"]; Acetyl_Chloride [label="Use Acetyl Chloride or TFAA", shape=box, fillcolor="#EA4335"]; Benzoyl_Chloride [label="Use Benzoyl Chloride", shape=box, fillcolor="#EA4335"]; Indole_Chloride [label="Use this compound", shape=box, fillcolor="#EA4335"]; Mild_Conditions [label="Milder Conditions Preferred?"]; Acetic_Anhydride [label="Consider Acetic Anhydride", shape=box, fillcolor="#4285F4"];

Start -> High_Reactivity; High_Reactivity -> Specific_Moiety [label="Yes"]; High_Reactivity -> Mild_Conditions [label="No"]; Specific_Moiety -> Indole_Chloride [label="Indole"]; Specific_Moiety -> Benzoyl_Chloride [label="Benzoyl"]; Specific_Moiety -> Acetyl_Chloride [label="Acetyl/Trifluoroacetyl"]; Mild_Conditions -> Acetic_Anhydride; }

Caption: Decision workflow for selecting an appropriate acylating agent.

The choice of acylating agent is a nuanced decision that extends beyond mere reactivity.

  • Substrate Sensitivity: For substrates with multiple nucleophilic sites, a less reactive acylating agent or carefully controlled reaction conditions may be necessary to achieve chemoselectivity. Highly reactive agents like acetyl chloride might lead to over-acylation or reaction at unintended sites.

  • Protecting Group Strategy: The stability of the resulting acyl group to subsequent reaction conditions is paramount. Acetyl groups are generally labile to both acidic and basic hydrolysis, while benzoyl groups are more robust. The 1-methyl-1H-indol-3-oyl group will have its own unique stability profile that must be considered.

  • Byproduct Tolerance: The generation of HCl gas from acyl chlorides necessitates the use of a base and an inert atmosphere, and it can be detrimental to acid-sensitive functional groups. The carboxylic acid byproducts from anhydrides are less aggressive.

  • Synthetic Goal: If the acyl group is a permanent part of the target molecule's structure, as is often the case with this compound, then its specific electronic and steric properties are the primary consideration.

Conclusion

This compound is a valuable, specialized tool for the introduction of a key medicinal chemistry scaffold. Its reactivity is comparable to other highly reactive acyl chlorides, with the added benefit of a pre-installed, protected indole nucleus. When compared to workhorse reagents like acetyl chloride and benzoyl chloride, its primary distinction lies in the functionality it imparts rather than a fundamental difference in reactivity. Trifluoroacetic anhydride stands apart due to its exceptional reactivity and the unique properties of the trifluoroacetyl group.

The selection of the optimal acylating agent requires a careful consideration of the specific synthetic challenge at hand. By understanding the reactivity profiles, advantages, and limitations of each of these reagents, researchers can devise more efficient and successful synthetic strategies.

References

  • Ciprian, O. L., & Leng, R. B. (2007). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 784-791. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link]

  • Meshram, G. A., & Patil, V. D. (2012). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.[Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Chloride. [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Singh, R., & Singh, J. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-460. [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 464-468. [Link]

  • Sciencemadness Discussion Board. (2007). Benzoyl chloride from benzyl alcohol and chlorine. [Link]

  • TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • MDPI. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • Reddit. (2024, December 6). why are less reactive acylating agent more selective? [Online forum post]. Reddit. [Link]

  • International Journal of Scientific Research. (2014). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions. [Link]

  • Scribd. (n.d.). Acetylation of Aniline. [Link]

  • National Institutes of Health. (2012). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • ResearchGate. (2015). Comparison of protocols for the acylation of phenol and benzyl alcohol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Acylation Techniques with Trifluoroacetic Anhydride. [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]

  • National Institutes of Health. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Quora. (2018, November 26). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? [Online forum post]. Quora. [Link]

  • PubMed. (2002). An effective procedure for the acylation of azaindoles at C-3. [Link]

  • National Institutes of Health. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. [Link]

  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND ALCOHOLS. [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. [Link]

  • ResearchGate. (2011). Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl(2)8H(2)O and acetyl chloride in solution and in solvent-free conditions. [Link]

  • ResearchGate. (2017, August 22). What is the best and easier conditions for reaction of benzoyl chloride with aromatic amines in high yield? [Online forum post]. ResearchGate. [Link]

  • askIITians. (2025, August 14). Primary amines react with benzoyl chloride to give: (A) Benzamides (B. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Methyl-1H-indole-3-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction products of 1-Methyl-1H-indole-3-carbonyl chloride, a pivotal reagent in the synthesis of bioactive indole-3-carboxamides. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of spectroscopic characterization, offering field-proven insights into confirming molecular structure and assessing purity. We will compare the reaction of the title acyl chloride with both primary and secondary amines and contrast this classical approach with a modern peptide coupling method, providing a comprehensive analytical framework.

Introduction: The Central Role of this compound

This compound is a highly reactive derivative of 1-methyl-1H-indole-3-carboxylic acid. Its importance lies in its ability to readily acylate nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone in the synthesis of a vast array of compounds, including synthetic cannabinoids and other pharmacologically active agents where the indole-3-carboxamide moiety is a key structural scaffold.[1][2]

The high reactivity of the acyl chloride, while advantageous for synthesis, also necessitates careful reaction control and robust analytical methods to verify the resulting products. The presence of moisture can lead to hydrolysis back to the carboxylic acid, and reactions with complex amines can yield unexpected side products. Therefore, a multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is not just recommended—it is essential for unequivocal structural elucidation and quality control.

This guide will use the synthesis of two representative amides, N-propyl-1-methyl-1H-indole-3-carboxamide (1) and N,N-diethyl-1-methyl-1H-indole-3-carboxamide (2) , to illustrate these analytical principles. Furthermore, we will compare the spectroscopic profile of compound 1 when synthesized via an alternative route using a carbodiimide coupling agent to highlight the analytical signatures of different synthetic methodologies.

Synthetic Strategies & Comparative Framework

The choice of synthetic methodology directly impacts the impurity profile and, consequently, the analytical strategy. We will compare two common methods for synthesizing indole-3-carboxamides.

Method A: Acylation via Acid Chloride

This is the most direct method, involving the reaction of this compound with an amine. The reaction is typically fast and high-yielding.[][4] A key consideration is the management of the hydrogen chloride (HCl) byproduct, which is typically scavenged by adding a slight excess of the reactant amine or an inert tertiary amine base (e.g., triethylamine).

Method B: Carbodiimide-Mediated Coupling

An increasingly common alternative, especially for sensitive substrates, is the direct coupling of the parent carboxylic acid (1-Methyl-1H-indole-3-carboxylic acid) with an amine using a dehydrating agent.[5][6] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), facilitate amide bond formation under milder conditions. This method avoids the highly reactive acyl chloride intermediate and the generation of HCl.

G cluster_0 Comparative Synthesis Workflows A_start 1-Methyl-1H-indole-3-carboxylic acid A_reagent SOCl₂ or (COCl)₂ A_start->A_reagent Activation A_intermediate This compound A_reagent->A_intermediate A_amine Amine (R-NH₂) A_intermediate->A_amine Amidation A_byproduct Byproduct: HCl (scavenged by base) A_intermediate->A_byproduct A_product Product: Indole-3-carboxamide A_amine->A_product B_start 1-Methyl-1H-indole-3-carboxylic acid B_reagent Amine (R-NH₂) + EDC/HOBt B_start->B_reagent One-Pot Coupling B_product Product: Indole-3-carboxamide B_reagent->B_product B_byproduct Byproduct: Water-soluble urea B_reagent->B_byproduct

Figure 1: Comparison of synthetic routes to Indole-3-carboxamides.

Spectroscopic Elucidation of Reaction Products

The following sections provide a detailed breakdown of the expected spectroscopic data for our model compounds. The causality behind peak positions and fragmentation patterns is explained to provide a deeper understanding beyond simple data reporting.

¹H NMR Spectroscopy: The Structural Blueprint

¹H NMR is arguably the most powerful tool for confirming the constitution of the desired product. The spectrum provides information on the electronic environment, number, and connectivity of protons.

Product 1: N-propyl-1-methyl-1H-indole-3-carboxamide
  • Indole Core Protons: The indole ring protons appear in the aromatic region (δ 7.0-8.0 ppm). The H2 proton is typically the most deshielded of the five-membered ring protons due to its proximity to the ring nitrogen and the C3-carbonyl group, appearing as a sharp singlet around δ 7.7-7.9 ppm. The protons on the benzene portion of the indole (H4-H7) appear as a complex multiplet pattern between δ 7.2-7.8 ppm.

  • N-Methyl Protons: The three protons of the methyl group on the indole nitrogen (N1) are shielded and appear as a sharp singlet around δ 3.8-3.9 ppm.[7]

  • Amide and Propyl Protons: This is where confirmation of the reaction's success is most evident.

    • N-H Proton: The amide proton will appear as a broad triplet around δ 6.0-6.5 ppm. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and its multiplicity (triplet) arises from coupling to the adjacent CH₂ group. This peak will disappear upon a D₂O shake, a classic confirmatory test.

    • Propyl Group: The propyl chain will show three distinct signals: a triplet for the terminal CH₃ (δ ~0.9 ppm), a multiplet (sextet) for the central CH₂ (δ ~1.6 ppm), and a quartet (or triplet of doublets) for the CH₂ group attached to the nitrogen (δ ~3.3 ppm), which is deshielded by both the nitrogen and the nearby carbonyl.

Product 2: N,N-diethyl-1-methyl-1H-indole-3-carboxamide
  • Indole Core and N-Methyl Protons: The signals for the indole ring and the N1-methyl group will be very similar to those in Product 1, as the core structure is unchanged. Minor shifts may occur due to different electronic effects of the tertiary vs. secondary amide.

  • Amide and Ethyl Protons:

    • Absence of N-H: The most striking difference is the complete absence of the N-H signal, confirming the formation of a tertiary amide.

    • Ethyl Groups: The two ethyl groups are chemically equivalent. They will present as a triplet for the six CH₃ protons (δ ~1.2 ppm) and a quartet for the four CH₂ protons (δ ~3.5 ppm). The quartet for the CH₂ group is often broad at room temperature due to hindered rotation around the C(O)-N amide bond, a characteristic feature of tertiary amides.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the carbon count and type (C, CH, CH₂, CH₃).

Carbon AtomProduct 1 (N-propyl) Expected δ (ppm)Product 2 (N,N-diethyl) Expected δ (ppm)DEPT-135 Signal
Amide C=O~165~166None (Quat)
Indole C2~130~131Positive (CH)
Indole C3~112~114None (Quat)
Indole C3a~127~127None (Quat)
Indole C4-C7110-125110-125Positive (CH)
Indole C7a~137~137None (Quat)
N1-CH₃~33~33Positive (CH₃)
N-CH₂ (amide)~43~42 (broad)Negative (CH₂)
Central CH₂ (propyl)~23-Negative (CH₂)
Terminal CH₃ (propyl/ethyl)~11~13Positive (CH₃)

Table 1: Comparative ¹³C NMR and DEPT-135 data for the synthesized products.[7][8]

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups, particularly the newly formed amide linkage.[9][10]

  • Product 1 (Secondary Amide):

    • N-H Stretch: A sharp, medium-intensity peak will be observed around 3300-3250 cm⁻¹ . This is a definitive marker for a secondary amide.

    • Amide I Band (C=O Stretch): A very strong, sharp absorption will appear around 1630-1650 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

    • Amide II Band (N-H Bend): A strong peak will be present around 1530-1550 cm⁻¹ . The presence of both Amide I and Amide II bands is strong evidence for a secondary amide.

  • Product 2 (Tertiary Amide):

    • Absence of N-H Stretch: There will be no significant absorption in the 3300 cm⁻¹ region.

    • Amide I Band (C=O Stretch): A very strong, sharp absorption will appear, typically at a slightly higher frequency than the secondary amide, around 1640-1660 cm⁻¹ , due to the lack of hydrogen bonding.

    • Absence of Amide II Band: The N-H bending mode is absent, further confirming the tertiary amide structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR and IR.

  • Molecular Ion Peak (M⁺): Electrospray ionization (ESI) would show prominent [M+H]⁺ ions. For Product 1, this would be at m/z 217.14, and for Product 2, at m/z 231.17. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation Analysis: The fragmentation of indole-3-carboxamides is often characterized by cleavage of the amide bond.[1][11]

    • A common and abundant fragment corresponds to the 1-methyl-1H-indole-3-carbonyl cation (m/z 158). This fragment results from the loss of the amine portion (propylamine or diethylamine radical) and is a strong indicator of the core indole structure.

    • Further fragmentation of the alkyl chains on the amide nitrogen will also be observed.

G cluster_analysis Spectroscopic Analysis start Synthesis & Work-up crude Crude Product start->crude purify Purification (e.g., Column Chromatography) crude->purify pure Purified Product purify->pure nmr NMR (¹H, ¹³C, DEPT) - Connectivity - Proton/Carbon Count pure->nmr ir FT-IR - Functional Groups (C=O, N-H) pure->ir ms MS / HRMS - Molecular Weight - Fragmentation pure->ms final Structure Confirmed & Purity Assessed nmr->final ir->final ms->final

Figure 2: A self-validating workflow for product analysis.

Detailed Experimental Protocols

The following protocols are provided as a trusted, repeatable standard for the synthesis and analysis of the target compounds.

Protocol 1: Synthesis of N-propyl-1-methyl-1H-indole-3-carboxamide (1)
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.

    • Causality: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly moisture-sensitive acyl chloride. Cooling prevents runaway exothermic reactions.

  • Amine Addition: In a separate flask, dissolve propylamine (2.2 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred acyl chloride solution over 15 minutes.

    • Causality: A slight excess of the amine is used. One equivalent acts as the nucleophile, while the additional amount acts as a base to neutralize the HCl byproduct, forming propylammonium chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis via EDC Coupling (Alternative for Compound 1)
  • Reagent Preparation: To a round-bottom flask, add 1-Methyl-1H-indole-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and EDC (1.2 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF, 15 mL). Stir at room temperature for 15 minutes.

    • Causality: HOBt is an additive that reacts with the activated carboxylic acid to form an active ester, which minimizes side reactions and potential racemization if chiral amines are used.[5]

  • Amine Addition: Add propylamine (1.1 eq) to the solution, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography. The spectroscopic data of the final product should be identical to that from Protocol 1, but the impurity profile of the crude material will differ (containing urea byproducts instead of ammonium salts).

Protocol 3: Sample Preparation for Analysis
  • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • FT-IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for direct infusion ESI-MS analysis.

Conclusion

The robust characterization of synthetic products is a pillar of modern chemical research. For reactions involving this compound, a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for structural confirmation. By understanding the expected spectroscopic signatures and the underlying principles that govern them, researchers can confidently identify their target molecules, differentiate between primary, secondary, and tertiary amide products, and gain insight into the success and cleanliness of their chosen synthetic method. This comparative guide serves as a foundational reference for professionals engaged in the synthesis and analysis of indole-based compounds.

References

  • Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry. (n.d.).
  • Lee, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379.
  • Lee, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7).
  • Dieng, S. D. (2018). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole.
  • Lee, Y., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Semantic Scholar.
  • Methyl 1H-indole-3-carboxyl
  • 1-Methyl-1H-indole-3-carboxamide, N-methyl. (n.d.). SpectraBase.
  • Ruiu, E., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Wang, G., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166.
  • Synthetic cannabinoids. (2023, December 29). In Wikipedia.
  • Suzdalev, K. F., et al. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
  • Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • 1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem.
  • 1H-indole-3-carboxamide. (n.d.). PubChem.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Semantic Scholar.
  • Hussien, H. Y., et al. (2019).
  • Chem Help ASAP. (2019, November 12).
  • Furuya, T., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(48), 38171-38176.
  • Fairlamb, I. J. S., & Kapur, N. (2015).
  • Srivastava, A., et al. (2014). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy, 2014, 1-13.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Kumar, S. S., et al. (2012). Methyl 1-methyl-1H-indole-3-carboxylate.
  • Ashenhurst, J. (2018, February 28).
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.
  • Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
  • Bousfield, T. W., et al. (2020). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.
  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Suzdalev, K. F., et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.
  • Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2020, August 15). Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Indole Acylation: A Comparative Analysis of Yield and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. The functionalization of this privileged heterocycle through acylation is a fundamental strategy for molecular diversification and the synthesis of high-value compounds. However, the inherent reactivity of the indole nucleus presents a fascinating challenge: controlling the site of acylation to achieve the desired isomer. Furthermore, the use of indole-based acyl chlorides as reagents introduces another layer of complexity governed by the electronics of the indole ring itself.

This guide provides an in-depth comparison of acylation reaction yields, focusing on two key aspects: the regioselective acylation of the indole ring, and the comparative reactivity of different indole-based acyl chlorides as acylating agents. We will move beyond simple protocols to explore the underlying chemical principles that dictate reaction outcomes, providing field-proven insights to guide your experimental design.

Part 1: The Regioselectivity Challenge: Acylating the Indole Nucleus

The chemistry of indole is dominated by its π-excessive nature; the lone pair of electrons on the nitrogen atom is delocalized across the bicyclic system, making it significantly more reactive towards electrophiles than benzene.[1] This electron density is not uniform, with the C3 position being the most nucleophilic and thus the primary site for electrophilic substitution.[1] Consequently, achieving selective acylation requires a nuanced understanding of reaction conditions to favor either C3 (kinetic product) or N1 (thermodynamic product) functionalization.

C3-Acylation via Friedel-Crafts Reaction

The classical approach to C3-acylation is the Friedel-Crafts reaction, where an acyl chloride or anhydride is activated by a Lewis acid.[2] The choice of Lewis acid is critical; strong acids like aluminum chloride (AlCl₃) can lead to polymerization or decomposition of the sensitive indole ring.[3] Milder Lewis acids are often preferred to achieve high yields of the desired 3-acylindole.[3][4] A study by Okauchi et al. demonstrated that dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) are highly effective, proceeding under mild conditions without the need for N-H protection and tolerating a wide range of functional groups.[3][5]

Table 1: Comparative Yields of C3-Acylation of Indole with Benzoyl Chloride Using Different Lewis Acids

EntryLewis AcidSolventTemperature (°C)Yield (%)Reference
1AlCl₃CS₂RefluxLow/Decomposition[3]
2SnCl₄BenzeneRefluxModerate[2]
3ZnO[BMIM][PF₆]2592[6]
4Et₂AlClCH₂Cl₂0 to rt86[3]
5Me₂AlClCH₂Cl₂0 to rt84[3]

This table collates data from multiple sources to illustrate trends. Direct comparison should be made with caution as other reaction parameters may vary.

N1-Acylation: A Shift in Selectivity

While C3 is the kinetically favored site of attack, N-acylation can be achieved under different conditions. The key is to enhance the nucleophilicity of the indole nitrogen. This is typically accomplished by treating the indole with a base (e.g., NaH, Cs₂CO₃) to deprotonate the N-H bond, forming the highly nucleophilic indolide anion. Subsequent addition of the acylating agent leads to selective N-acylation.[7]

An alternative, milder approach for chemoselective N-acylation involves using thioesters as the acyl source. This method avoids the use of highly reactive acyl chlorides and often shows excellent functional group tolerance, providing N-acylindoles in moderate to good yields.[7][8]

Experimental Protocol: C3-Acylation of Indole with Benzoyl Chloride using Et₂AlCl

This protocol is adapted from the general method developed by Okauchi et al.[3]

Materials:

  • Indole (1.0 mmol, 117 mg)

  • Benzoyl chloride (1.1 mmol, 128 µL)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 mmol, 1.2 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add indole and dissolve in anhydrous CH₂Cl₂ (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylaluminum chloride solution dropwise to the stirred indole solution. A slight color change may be observed.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-benzoylindole. Expected Yield: ~86% .

Workflow for Selective Indole Acylation

The choice between C3 and N1 acylation is a critical decision point in the synthesis plan. The following diagram outlines the logical workflow based on the desired outcome.

G cluster_c3 C3-Acylation Strategy cluster_n1 N1-Acylation Strategy start Desired Product: Acylated Indole c3_product C3-Acylindole start->c3_product  Kinetic Control  Electrophilic Substitution n1_product N1-Acylindole start->n1_product  Thermodynamic Control  Nucleophilic Substitution c3_reagents Reagents: Acyl Chloride or Anhydride + Mild Lewis Acid (e.g., Et₂AlCl, ZnO) c3_product->c3_reagents Use n1_reagents Reagents: Indole + Strong Base (NaH, Cs₂CO₃) + Acyl Chloride OR Indole + Thioester n1_product->n1_reagents Use c3_conditions Conditions: Aprotic Solvent (CH₂Cl₂) 0°C to Room Temp No N-H Protection Needed n1_conditions Conditions: Anhydrous Solvent (THF, Xylene) Elevated Temperature (for thioester method)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Compounds Synthesized with 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] The targeted introduction of this moiety is often achieved through acylation reactions, with 1-Methyl-1H-indole-3-carbonyl chloride serving as a key reagent. The methylation at the N1 position prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing subsequent reactions to the acyl chloride group.[2] However, the inherent reactivity of this acyl chloride, while synthetically advantageous, presents significant challenges in ensuring the purity of the final synthesized compounds.

This guide provides a comprehensive framework for assessing the purity of molecules synthesized using this compound. We will delve into the likely impurities, robust analytical methodologies for their detection and quantification, and a comparative analysis of alternative acylation strategies. Our focus is not merely on procedural steps but on the underlying chemical principles that govern these analytical choices, ensuring a self-validating system of quality control.

The Impurity Landscape: What to Expect and Why

The purity of a compound synthesized using this compound is intrinsically linked to the purity of the acylating agent itself and the reaction conditions employed. Understanding the potential impurities is the first step in developing a robust analytical strategy.

1. Unreacted Starting Material: 1-Methyl-1H-indole-3-carboxylic acid

The most common method for synthesizing this compound is the reaction of 1-Methyl-1H-indole-3-carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[2] Incomplete conversion during this step will result in the presence of the starting carboxylic acid in the acyl chloride reagent.

2. Hydrolysis Product: 1-Methyl-1H-indole-3-carboxylic acid

This compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in reaction solvents will readily convert the acyl chloride back to its corresponding carboxylic acid.[3] Therefore, even if the acyl chloride is initially pure, improper handling and storage can lead to the formation of this impurity.

3. Byproducts from Chlorinating Agents

The choice of chlorinating agent can introduce specific impurities.

  • Oxalyl Chloride: While generally a clean reagent that produces gaseous byproducts (CO, CO₂, HCl), side reactions can occur, especially if the reaction temperature is not well-controlled.

  • Thionyl Chloride (SOCl₂): This reagent can lead to the formation of sulfur-containing byproducts.[4] Furthermore, reactions of thionyl chloride with methyl-substituted heteroaromatic compounds have been reported to sometimes result in chlorination of the methyl group or other complex reactions.[5]

4. Degradation Products of the Indole Ring

Indole derivatives can be susceptible to oxidation, which may manifest as a pinkish or yellowish haze in the material.[3] While the N-methylation in this compound offers some stability, exposure to air and light over time can lead to the formation of colored impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, allowing for the separation and quantification of the desired product from its impurities. Due to the high reactivity of acyl chlorides, direct analysis on a standard reversed-phase column can be challenging and may lead to on-column hydrolysis.[6] A more robust and reliable approach involves derivatization.

Derivatization Strategy for HPLC Analysis

A common strategy is to react the crude product mixture with a nucleophile, such as an alcohol (e.g., methanol or ethanol) or a primary amine (e.g., benzylamine), to convert the highly reactive acyl chloride into a more stable ester or amide derivative. This derivatized sample can then be reliably analyzed by HPLC.

Experimental Protocol: HPLC Analysis via Methanol Derivatization

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction product into a clean vial.

    • Add 1 mL of anhydrous methanol and gently agitate until the solid is fully dissolved.

    • Allow the reaction to proceed for 15 minutes at room temperature to ensure complete conversion of the acyl chloride to its methyl ester.

    • Dilute the resulting solution with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) can be used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the desired product and potential impurities have significant absorbance (e.g., 280 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks, aiding in their identification.

    • Column Temperature: 30 °C.

Data Interpretation:

The resulting chromatogram should be carefully examined for the presence of multiple peaks. The peak corresponding to the desired derivatized product should be the major component. Potential impurities to look for include:

  • 1-Methyl-1H-indole-3-carboxylic acid: This will be present as a distinct peak, typically eluting earlier than the more nonpolar ester or amide derivative.

  • Other byproducts: Any other significant peaks should be investigated.

The purity of the synthesized compound can be calculated based on the relative peak areas.

Table 1: Representative HPLC Data for Purity Assessment (Post-Methanol Derivatization)

CompoundRetention Time (min)Relative Peak Area (%)
1-Methyl-1H-indole-3-carboxylic acid8.52.1
Methyl 1-methyl-1H-indole-3-carboxylate12.297.5
Unknown Impurity 19.80.4

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Crude Product containing This compound B Derivatization with Anhydrous Methanol A->B Converts acyl chloride to stable methyl ester C Dilution & Filtration B->C D Reversed-Phase HPLC (C8 or C18 column) C->D E UV/PDA Detection D->E Monitors eluting compounds F Chromatogram Analysis E->F G Impurity Identification & Quantification F->G Calculate % purity

Caption: Workflow for HPLC purity assessment via derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can provide valuable information about the purity of a sample.

¹H NMR Analysis

A ¹H NMR spectrum of the crude this compound should be acquired in an anhydrous deuterated solvent (e.g., CDCl₃) to minimize hydrolysis.

  • Pure this compound: The spectrum will show characteristic signals for the indole ring protons and the N-methyl group. The chemical shifts will be distinct from those of the starting carboxylic acid.

  • Presence of 1-Methyl-1H-indole-3-carboxylic acid: The most telling sign of this impurity is the presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Additionally, the chemical shifts of the indole ring protons will differ slightly between the acyl chloride and the carboxylic acid.

Table 2: Key ¹H NMR Signals for Distinguishing this compound from its Carboxylic Acid Precursor (in CDCl₃)

ProtonThis compound (approx. ppm)1-Methyl-1H-indole-3-carboxylic acid (approx. ppm)
COOH->10 (broad singlet)
Indole Protons~7.3-8.4~7.2-8.2
N-CH₃~3.9~3.8

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is invaluable for identifying impurities.

LC-MS Analysis

An LC-MS analysis of the derivatized sample (as prepared for HPLC) can provide the molecular weights of the parent compound and any impurities.

  • Expected Masses:

    • Methyl 1-methyl-1H-indole-3-carboxylate: [M+H]⁺ = 190.08

    • 1-Methyl-1H-indole-3-carboxylic acid: [M+H]⁺ = 176.07

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that can help to confirm the identity of impurities. The fragmentation pattern of indole derivatives is often characterized by cleavage of the substituent at the 3-position.[6]

Purity Assessment Logic

Purity_Assessment cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Techniques cluster_output Purity Profile Start 1-Methyl-1H-indole-3-carboxylic acid Product This compound Start->Product Imp1 Unreacted Starting Material Start->Imp1 Reagent Chlorinating Agent (e.g., Oxalyl Chloride) Reagent->Product Imp3 Chlorination Byproducts Reagent->Imp3 Imp2 Hydrolysis Product Product->Imp2 Moisture Imp4 Oxidative Degradants Product->Imp4 Air/Light HPLC HPLC (with derivatization) Product->HPLC NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Purity Quantitative Purity (%) HPLC->Purity Identity Impurity Identification NMR->Identity MS->Identity

Caption: Logical flow for assessing the purity of this compound.

Comparison with Alternative Acylating Agents

While this compound is a highly effective acylating agent, its reactivity and moisture sensitivity can be problematic. In situations where milder conditions are required or when handling of the acyl chloride is challenging, alternative methods for forming the desired amide or ester bond directly from 1-Methyl-1H-indole-3-carboxylic acid are preferable.

1. Carboxylic Anhydrides

Symmetrical or mixed anhydrides of 1-Methyl-1H-indole-3-carboxylic acid can be used as acylating agents. These are generally less reactive than acyl chlorides, offering potentially higher selectivity in the presence of multiple nucleophilic sites.

2. Peptide Coupling Agents

A vast array of coupling agents developed for peptide synthesis can be employed to form amide bonds from carboxylic acids and amines under mild conditions.[7] Common examples include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and rapid reaction times, HATU is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This combination is a widely used and cost-effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency.[7]

Table 3: Comparison of Acylation Strategies

Acylating Agent/MethodReactivityHandling/StabilityByproductsTypical Use Case
This compoundVery HighMoisture-sensitive, corrosiveHClRapid acylation of a wide range of nucleophiles.
1-Methyl-1H-indole-3-carboxylic anhydrideHighMore stable than acyl chloride but still moisture-sensitive1-Methyl-1H-indole-3-carboxylic acidWhen a less aggressive acylating agent is needed.
HATU/DIPEAHighStable solid, but reagents can be expensiveTetramethylurea, DIPEA·HClHigh-yield, rapid amide synthesis, especially for less reactive amines.
EDC/HOBtModerateStable solids, cost-effectiveEDC-urea byproduct, HOBt (regenerated)General-purpose amide bond formation under mild conditions.

Experimental Protocol: Amide Synthesis using HATU

  • Reaction Setup:

    • To a solution of 1-Methyl-1H-indole-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add the amine (1.1 mmol) and DIPEA (2.5 mmol).

    • Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.1 mmol) in one portion.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Work-up:

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Trustworthiness: Building a Self-Validating System

For researchers in drug development, analytical results must be beyond reproach. This requires a self-validating system grounded in regulatory expectations. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which an impurity must be structurally identified.

  • Qualification Threshold: The level above which an impurity's biological safety must be assessed.

While this compound is a starting material or intermediate and not the final drug substance, the principles of impurity control are paramount. Good Manufacturing Practice (cGMP) guidelines for active pharmaceutical ingredients (APIs) emphasize the importance of controlling the quality of all materials used in the manufacturing process. A robust control strategy for a reactive intermediate like an acyl chloride would involve:

  • Strict specifications for the starting material (1-Methyl-1H-indole-3-carboxylic acid).

  • Validated analytical methods for in-process controls and final release testing of the acyl chloride.

  • A thorough understanding of the impurity profile and the fate of these impurities in subsequent synthetic steps.

By implementing the rigorous analytical methodologies described in this guide, researchers can ensure the quality and purity of their synthesized compounds, building a foundation of trust in their data and facilitating a smoother transition from discovery to development.

References

Sources

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-indole-3-carbonyl chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard

1-Methyl-1H-indole-3-carbonyl chloride is a valuable acylating agent in synthetic chemistry, utilized for its ability to introduce the 1-methyl-1H-indol-3-oyl moiety into various molecular scaffolds.[1] However, its utility is matched by its significant reactivity. As an acyl chloride, it is classified as a water-reactive and corrosive compound.[2][3][4] Contact with water, including atmospheric moisture, leads to a vigorous exothermic reaction, liberating corrosive hydrogen chloride (HCl) gas. Improper handling and disposal of this reagent can lead to serious safety incidents, including chemical burns, respiratory tract irritation, and damage to equipment.

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound. The procedures outlined below are designed to mitigate the inherent risks by converting the reactive acyl chloride into a less hazardous waste stream that can be managed through standard laboratory chemical waste procedures. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining a compliant and safe research environment.

Hazard Profile and Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to understand the specific hazards associated with this compound and to implement the necessary engineering controls and personal protective equipment (PPE).

Key Hazards:

  • Water-Reactivity: Reacts violently with water, producing heat and hydrogen chloride gas.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Respiratory Irritation: Inhalation of dusts, mists, or the resulting HCl gas can cause severe respiratory irritation.[5][6][7]

Table 1: Essential PPE and Engineering Controls
Control MeasureSpecificationRationale
Engineering Controls Certified Chemical Fume HoodEssential for containing and exhausting corrosive vapors and HCl gas generated during neutralization.[2][8][9]
Safety ShieldRecommended as a secondary barrier against potential splashes or energetic reactions.[2][8]
Personal Protective Equipment (PPE) Eye ProtectionANSI Z87.1-compliant chemical splash goggles and a face shield.
Hand ProtectionHeavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves for integrity before each use.[8]
Body ProtectionFlame-resistant laboratory coat, long pants, and closed-toe shoes.[3][9]

Core Disposal Protocol: Step-by-Step Neutralization (Quenching)

The primary strategy for disposing of this compound is to safely "quench" its reactivity through a controlled nucleophilic substitution reaction. This process converts the highly reactive acyl chloride into a more stable and less hazardous carboxylic acid or ester. The following protocol is designed for small quantities (typically < 5 g) of residual material. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.[3]

Materials Required
  • Appropriate three-necked round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar.

  • Addition funnel.

  • Inert gas (Nitrogen or Argon) supply.

  • Ice bath.

  • Quenching solution (e.g., isopropanol or a dilute aqueous solution of sodium bicarbonate).

  • pH indicator paper.

Step-by-Step Neutralization Procedure

Causality: This procedure is designed to control the exothermic reaction between the acyl chloride and a nucleophile. Performing the reaction at a low temperature and adding the quenching agent slowly are critical steps to prevent a runaway reaction. Using an inert atmosphere prevents premature reaction with atmospheric moisture.

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.

  • Inert Atmosphere: Place the flask containing the residual this compound under an inert atmosphere of nitrogen or argon. This is crucial to prevent uncontrolled reaction with ambient moisture.[3]

  • Dilution: Add a non-reactive, anhydrous solvent (e.g., tetrahydrofuran or toluene) to the flask to dilute the acyl chloride. This helps to dissipate heat generated during the quenching process.

  • Cooling: Place the flask in an ice bath and allow the contents to cool to 0-5 °C. This is a critical step to control the rate of the exothermic reaction.[10]

  • Slow Addition of Quenching Agent: Slowly add a suitable quenching agent dropwise to the stirred, cooled solution of the acyl chloride using an addition funnel.[10]

    • Recommended Quenching Agent: A solution of isopropanol in an inert solvent is a good choice. The reaction with isopropanol will produce the corresponding ester and HCl. This reaction is generally less vigorous than direct hydrolysis with water.[11]

    • Alternative: A dilute aqueous solution of sodium bicarbonate can also be used. The bicarbonate will neutralize the generated HCl in situ. However, this will also produce carbon dioxide gas, so the addition must be extremely slow to avoid excessive foaming and pressure buildup.

  • Maintain Cooling and Stirring: Continue to stir the mixture in the ice bath throughout the addition of the quenching agent.

  • Allow to Warm: Once the addition is complete and the initial exothermic reaction has subsided, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

  • Neutralization Check: After the reaction mixture has reached room temperature, check the pH of the solution using pH indicator paper. If the solution is still acidic, slowly add a dilute base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution) until the pH is neutral (pH 6-8).

  • Final Waste Collection: The neutralized solution can now be transferred to a properly labeled hazardous waste container.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Have This compound for Disposal assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (<5g) assess_quantity->small_quantity < 5g bulk_quantity Bulk Quantity (>5g) assess_quantity->bulk_quantity > 5g ppe_check Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) small_quantity->ppe_check contact_ehs Contact Institutional EHS for Disposal Guidance bulk_quantity->contact_ehs fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood quench_protocol Follow Step-by-Step Quenching Protocol fume_hood->quench_protocol dilute Dilute with Anhydrous Solvent quench_protocol->dilute cool Cool to 0-5 °C in Ice Bath dilute->cool add_quench Slowly Add Quenching Agent (e.g., Isopropanol) cool->add_quench neutralize Check and Adjust pH to Neutral (6-8) add_quench->neutralize collect_waste Transfer to Labeled Hazardous Waste Container neutralize->collect_waste end_disposal End of Disposal Process collect_waste->end_disposal contact_ehs->end_disposal

Caption: Decision workflow for the disposal of this compound.

Waste Management and Spill Procedures

Waste Container Labeling

The neutralized waste must be collected in a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical names of all components (e.g., "Neutralized 1-Methyl-1H-indole-3-carboxylic acid, Isopropanol, Water, Sodium Chloride")

  • The approximate percentages of each component

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Spill Management

In the event of a spill of this compound:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Isolate: Prevent the spill from spreading by using a spill containment kit with a non-reactive absorbent material (e.g., vermiculite or sand). DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4][9]

  • Report: Contact your institution's EHS department immediately for guidance and assistance with cleanup. Do not attempt to clean up a large or unmanageable spill yourself.

In case of personal exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]

References

Sources

Personal protective equipment for handling 1-Methyl-1H-indole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Methyl-1H-indole-3-carbonyl chloride

As researchers and drug development professionals, our work with novel chemical intermediates like this compound is foundational to discovery. This compound, a key acylating agent, allows for the introduction of the 1-methyl-1H-indol-3-oyl moiety into various molecular scaffolds.[1] Its utility, however, is matched by its reactivity. The electrophilic carbonyl chloride group readily reacts with a range of nucleophiles, making it a valuable synthetic tool but also demanding meticulous handling to ensure laboratory safety.[1] This guide provides essential, experience-driven safety and logistical information to empower you to handle this reagent with confidence and precision.

Immediate Safety Briefing: Understanding the Core Hazards

This compound is a moisture-sensitive and corrosive compound. The primary hazards stem from its acyl chloride functional group, which reacts vigorously with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 1-Methyl-1H-indole-3-carboxylic acid.[2] This reaction is exothermic and the resulting HCl is a corrosive gas that can cause severe respiratory, skin, and eye irritation or burns.[2][3]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[2]

  • Moisture Sensitive: Reacts with water to produce corrosive hydrochloric acid gas.

  • Lachrymator: Vapors can irritate the eyes, causing tearing.

Due to these properties, all handling of this compound must be conducted in a well-ventilated chemical fume hood.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shieldAcyl chlorides can cause severe and immediate eye damage.[4] A full-face shield provides an additional layer of protection against splashes.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against direct skin contact, which can cause severe burns.[2][5] Ensure gloves are rated for use with reactive acid chlorides and check for any signs of degradation before use.
Body Flame-resistant lab coatProvides a barrier against accidental spills and splashes.
Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[2] In situations where a fume hood is not available or in case of a large spill, a full-face respirator with an acid gas cartridge is necessary.[3][4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a controlled environment from material retrieval to reaction quenching.

1. Preparation and Pre-Handling:

  • Designate a Workspace: All work with this compound must be performed in a certified chemical fume hood.

  • Assemble Glassware: Ensure all glassware is dry, either by oven-drying or flame-drying under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: For reactions requiring anhydrous conditions, assemble the reaction apparatus under an inert atmosphere.

  • Prepare Quenching and Neutralizing Agents: Have a beaker with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) and a neutralizing agent for spills (e.g., sodium bicarbonate powder) readily accessible within the fume hood.

2. Handling and Dispensing:

  • Inert Gas Blanket: If the reagent is in a Sure/Seal™ bottle, use a syringe or cannula to transfer the required amount under a positive pressure of inert gas.

  • Solid Dispensing: If the compound is a solid, quickly weigh the required amount in the fume hood and transfer it to the reaction vessel. Minimize the time the container is open to the atmosphere.

  • Cleaning Equipment: Immediately after use, rinse any contaminated glassware or equipment with an appropriate solvent (e.g., dichloromethane or toluene) in the fume hood, and then quench the rinsate with a suitable nucleophile like isopropanol before final cleaning.

3. Reaction Monitoring and Work-up:

  • Continuous Monitoring: Never leave a reaction involving this compound unattended.

  • Quenching: Upon reaction completion, carefully and slowly quench the reaction mixture by adding it to a suitable nucleophile (e.g., water, isopropanol, or a basic solution), ensuring the quenching vessel is in an ice bath to control the exothermic reaction.

4. Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound and liquid waste from the reaction and quenching process should be collected in a designated, properly labeled hazardous waste container.

  • Neutralization: Before disposal, the waste should be neutralized. For example, acidic aqueous waste can be neutralized with sodium bicarbonate.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of reactive and corrosive chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow Diagram

The following diagram illustrates the critical steps for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Dispensing cluster_reaction 3. Reaction & Work-up cluster_disposal 4. Disposal prep_hood Work in Fume Hood prep_glassware Dry Glassware prep_inert Inert Atmosphere Setup prep_quench Prepare Quench/Neutralizer handle_transfer Transfer under Inert Gas prep_quench->handle_transfer handle_weigh Weigh Solid Quickly handle_clean Clean Equipment Immediately react_monitor Monitor Reaction handle_clean->react_monitor react_quench Careful Quenching disp_segregate Segregate Waste react_quench->disp_segregate disp_neutralize Neutralize Waste disp_ehs Consult EHS

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (<100 mL): If you are trained and have the appropriate PPE, neutralize the spill with sodium bicarbonate or another suitable absorbent material.[8] Collect the residue in a sealed container for proper disposal.

    • Large Spill (>100 mL): Evacuate the laboratory immediately and alert others in the area. Contact your institution's EHS or emergency response team.[3]

By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors, advancing your projects while maintaining the highest standards of laboratory safety.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • Unknown. Standard Operating Procedure. [Link]

  • Dr.Oracle. What is the emergency treatment for acid exposure?. [Link]

  • GHC. Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Unknown. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.